molecular formula C12H18N4O3S B2742247 Lalistat 1

Lalistat 1

Cat. No.: B2742247
M. Wt: 298.36 g/mol
InChI Key: XAWUWPUYJUOUOF-UHFFFAOYSA-N
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Description

Lalistat 1 is an inhibitor of lysosomal acid lipase (LAL;  IC50 = 68 nM using purified human LAL). It is selective for LAL over human pancreatic and bovine milk lipoprotein lipases up to a concentration of 10 µM. This compound (0.01-10 µM) reduces cholesterol accumulation in lysosome-like storage organelles in GM03123 human fibroblast cells deficient in NPC1, a membrane protein found in late endosomes, in a concentration-dependent manner but has little effect on cholesterol accumulation in NPC1-deficient CHO cells.>

Properties

IUPAC Name

(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c17-12(16-6-8-18-9-7-16)19-11-10(13-20-14-11)15-4-2-1-3-5-15/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWUWPUYJUOUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NSN=C2OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Lalistat 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lalistat 1 is a potent, selective, and competitive inhibitor of lysosomal acid lipase (LAL), a critical enzyme in cellular lipid metabolism. This document provides an in-depth technical overview of the core mechanism of action of this compound, including its on-target and off-target effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Core Mechanism of Action: Potent and Selective Inhibition of Lysosomal Acid Lipase (LAL)

This compound is a thiadiazole carbamate that acts as a potent and selective inhibitor of lysosomal acid lipase (LAL).[1][2] LAL is the primary enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the acidic environment of the lysosome.[3] The inhibition of LAL by this compound is competitive and occurs with a half-maximal inhibitory concentration (IC50) of 68 nM for purified human LAL.[2][4] This inhibition blocks the breakdown of lipids, leading to their accumulation within the lysosome.

On-Target Effects

The primary pharmacological effect of this compound is the disruption of LAL-mediated lipid hydrolysis. This leads to a decrease in the intracellular levels of free cholesterol and fatty acids, which are the products of LAL activity. Consequently, there is an accumulation of cholesteryl esters and triglycerides within the lysosomes. This mechanism makes this compound a valuable tool for studying lysosomal storage diseases like Wolman disease and cholesteryl ester storage disease (CESD), which are characterized by LAL deficiency.

Off-Target Effects: Inhibition of Neutral Lipid Hydrolases

While this compound is selective for LAL, it has been shown to exhibit off-target effects, particularly at higher concentrations. Studies have demonstrated that this compound can also inhibit other neutral lipid hydrolases, which function outside the acidic environment of the lysosome. This is a critical consideration for researchers, as these off-target effects can confound the interpretation of experimental results. It is recommended that in cell culture studies, the applied inhibitor concentrations should not exceed 1 μM to minimize these effects.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound against Lysosomal Acid Lipase

ParameterValueEnzyme SourceReference
IC5068 nMPurified Human LAL

Table 2: Selectivity and Off-Target Effects of this compound

Enzyme/ProcessEffect of this compoundConcentrationReference
Pancreatic LipaseNo significant activity10 μM
Lipoprotein LipaseNo significant activity10 μM
Neutral Cholesteryl Ester HydrolaseSignificant inhibition0.1 μM (in vitro)
Neutral Triglyceride HydrolaseReduced activity30 μM (in vitro)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Lysosomal Acid Lipase (LAL) Activity Assay

This protocol describes a fluorometric assay to measure LAL activity in cell lysates using the substrate 4-methylumbelliferyl palmitate (4-MUP).

Materials:

  • Cell lysate

  • 4-methylumbelliferyl palmitate (4-MUP) substrate solution

  • Acetate buffer (0.4 M, pH 4.0)

  • Carbonate buffer (0.5 M, pH 10.7)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare cell lysates from control and this compound-treated cells.

  • To each well of a 96-well black microplate, add 5 μL of cell lysate.

  • Add 30 μL of 4-MUP substrate solution in 0.4 M acetate buffer (pH 4.0).

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the reaction by adding 0.5 M carbonate buffer (pH 10.7).

  • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of 366 nm and an emission wavelength of 446 nm.

  • LAL activity is calculated based on the fluorescence intensity and normalized to the protein concentration of the cell lysate.

Activity-Based Protein Profiling (ABPP) for Serine Hydrolases

This protocol outlines a general workflow for ABPP to identify the targets of this compound, including its off-target interactions with other serine hydrolases.

Materials:

  • Proteome sample (e.g., cell lysate)

  • This compound (for competitive profiling)

  • Activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-based probe)

  • SDS-PAGE gels

  • In-gel fluorescence scanner

  • Mass spectrometer

Procedure:

  • Proteome Preparation: Prepare proteomes from cells or tissues of interest.

  • Competitive Inhibition (Optional): Pre-incubate the proteome with varying concentrations of this compound for a defined period (e.g., 30 minutes at room temperature) to allow for binding to its targets. A DMSO control should be included.

  • Probe Labeling: Add the serine hydrolase-specific ABP to the proteome samples and incubate to allow for covalent labeling of active enzymes.

  • SDS-PAGE Analysis: Quench the labeling reaction and separate the proteins by SDS-PAGE.

  • Visualization: Visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence for a specific protein band in the presence of this compound indicates that it is a target of the inhibitor.

  • Target Identification (ABPP-MudPIT): For identification of the inhibited enzymes, the probe-labeled proteins can be enriched (e.g., using biotinylated probes and streptavidin affinity chromatography) and subsequently identified by mass spectrometry.

Signaling Pathways

The inhibition of LAL by this compound has significant downstream effects on cellular signaling pathways that regulate lipid metabolism and cellular homeostasis.

Cholesterol Homeostasis and the SREBP Pathway

LAL plays a crucial role in providing free cholesterol for the cell. By inhibiting LAL, this compound reduces the intracellular pool of free cholesterol. This depletion of lysosomally-derived cholesterol is sensed by the cell, leading to the activation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. Activated SREBPs translocate to the nucleus and stimulate the transcription of genes involved in cholesterol synthesis and uptake, in an attempt to restore cellular cholesterol levels.

SREBP_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LAL LAL FC Free Cholesterol LAL->FC CE Cholesteryl Esters CE->LAL SREBP_SCAP SREBP-SCAP Complex (ER) FC->SREBP_SCAP Inhibits transport to Golgi Golgi Golgi SREBP_SCAP->Golgi Transport nSREBP nSREBP Golgi->nSREBP Cleavage SRE SRE nSREBP->SRE Binds Chol_Genes Cholesterol Synthesis & Uptake Genes SRE->Chol_Genes Lalistat1 This compound Lalistat1->LAL Inhibits

This compound's impact on the SREBP signaling pathway.
Autophagy and mTOR Signaling

Lysosomal function is intricately linked to autophagy, the cellular process of degrading and recycling cellular components. The mTOR (mechanistic Target of Rapamycin) signaling pathway is a master regulator of autophagy. While the direct signaling link is complex, the accumulation of lipids within lysosomes due to LAL inhibition can impair autophagic flux. Furthermore, alterations in cellular energy status resulting from disrupted lipid metabolism can influence mTOR activity, thereby affecting the initiation of autophagy.

mTOR_Pathway cluster_lysosome Lysosome LAL LAL FA_Chol Fatty Acids & Cholesterol LAL->FA_Chol mTORC1 mTORC1 LAL->mTORC1 Influences activity via metabolic sensing Autophagy Autophagy LAL->Autophagy Impaired autophagic flux due to lipid accumulation Lipids Lipids Lipids->LAL mTORC1->Autophagy Inhibits Lalistat1 This compound Lalistat1->LAL Inhibits

Influence of this compound on mTOR and autophagy.

Conclusion

This compound is a powerful research tool for investigating the role of lysosomal acid lipase in cellular lipid metabolism and related diseases. Its potent and selective inhibition of LAL provides a means to acutely modulate this key enzymatic activity. However, researchers must remain cognizant of its potential off-target effects on other neutral lipid hydrolases, particularly when using higher concentrations. A thorough understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the design of robust experiments and the accurate interpretation of their results. The visualization of the affected signaling pathways further elucidates the downstream consequences of LAL inhibition, providing a broader context for the cellular impact of this compound.

References

Lalistat 1: A Potent Inhibitor of Lysosomal Acid Lipase (LAL)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Lalistat 1 on Lysosomal Acid Lipase (LAL), a critical enzyme in lipid metabolism. The document details the half-maximal inhibitory concentration (IC50), outlines a representative experimental protocol for its determination, and illustrates the key signaling pathways influenced by LAL activity.

Quantitative Data Summary

The inhibitory potency of this compound against LAL is summarized in the table below. This data is crucial for researchers designing experiments to investigate the effects of LAL inhibition in various cellular and disease models.

CompoundTarget EnzymeIC50 ValueSource
This compoundLysosomal Acid Lipase (LAL)68 nM[1][2]

Experimental Protocol: Determination of this compound IC50 for LAL

The following is a representative protocol for determining the IC50 value of this compound against purified human LAL. This method is based on commonly used fluorometric enzyme assays.

1. Materials and Reagents:

  • Purified human Lysosomal Acid Lipase (LAL)

  • This compound

  • 4-Methylumbelliferyl palmitate (4-MUP), fluorogenic substrate

  • Assay Buffer: Sodium acetate buffer (pH 4.5) containing a detergent (e.g., Triton X-100)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations for the assay.

    • Prepare a working solution of the 4-MUP substrate in the assay buffer.

    • Dilute the purified human LAL to the desired concentration in the assay buffer.

  • Enzyme Inhibition Assay:

    • Add a fixed volume of the purified LAL enzyme solution to each well of a 96-well microplate.

    • Add varying concentrations of this compound to the wells. Include a control group with no inhibitor (DMSO vehicle control).

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the 4-MUP substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for 4-methylumbelliferone (the product of 4-MUP hydrolysis).

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of LAL activity for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of LAL activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of this compound that inhibits 50% of the LAL enzyme activity.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of LAL inhibition, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep_lal Prepare LAL Solution add_lal Add LAL to Microplate Wells prep_lal->add_lal prep_lalistat Prepare this compound Dilutions add_lalistat Add this compound Dilutions prep_lalistat->add_lalistat prep_substrate Prepare 4-MUP Substrate add_substrate Add 4-MUP Substrate prep_substrate->add_substrate add_lal->add_lalistat pre_incubate Pre-incubate (37°C) add_lalistat->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence calculate_activity Calculate % LAL Activity measure_fluorescence->calculate_activity plot_data Plot Dose-Response Curve calculate_activity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Workflow for determining the IC50 of this compound for LAL.

LAL_signaling_pathway cluster_lysosome Lysosome (Acidic pH) LAL LAL Chol_FA Free Cholesterol & Free Fatty Acids LAL->Chol_FA Hydrolysis CE_TG Cholesteryl Esters & Triglycerides CE_TG->LAL Substrate Cellular_Metabolism Cellular Metabolism (e.g., Membrane Synthesis, Energy Production) Chol_FA->Cellular_Metabolism Utilization Lalistat1 This compound Lalistat1->LAL Inhibition Transcription_Factors Transcription Factors (TFEB, FOXO1) Transcription_Factors->LAL Upregulation of LIPA gene

Caption: Simplified signaling pathway of LAL and its inhibition by this compound.

Mechanism of Action and Biological Significance

Lysosomal Acid Lipase is the key enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. This process releases free cholesterol and free fatty acids, which are essential for various cellular functions, including membrane synthesis and energy production. The activity of LAL is, in part, regulated by transcription factors such as TFEB and FOXO1, which promote the expression of the LIPA gene that encodes for LAL.

This compound acts as a potent and selective inhibitor of LAL. By blocking the active site of the enzyme, this compound prevents the breakdown of cholesteryl esters and triglycerides, leading to their accumulation within the lysosome. This inhibitory action makes this compound a valuable tool for studying the physiological roles of LAL and the pathological consequences of its deficiency, as seen in lysosomal storage disorders like Wolman disease and Cholesteryl Ester Storage Disease (CESD). Furthermore, the inhibition of LAL by compounds like this compound has been explored as a potential therapeutic strategy in conditions such as Niemann-Pick type C disease.

References

Lalistat 1: A Comprehensive Selectivity Profile Against Lipases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), a critical enzyme in cellular lipid metabolism. This technical guide provides an in-depth analysis of this compound's selectivity profile against a range of other lipases, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying scientific methodologies.

Core Selectivity Profile

This compound exhibits high potency against its primary target, human lysosomal acid lipase (LAL), with a reported IC50 value of 68 nM.[1][2][3] Its selectivity is a crucial aspect of its utility as a chemical probe and a potential therapeutic agent. While highly effective against LAL, its activity against other lipases is significantly lower, underscoring its specificity.

Quantitative Inhibition Data

The following table summarizes the inhibitory activity of this compound against various lipases, providing a clear comparison of its selectivity.

Lipase TargetOrganismIC50 / Inhibition DataReference
Lysosomal Acid Lipase (LAL)Human68 nM[1]
Pancreatic LipaseHumanNo significant activity up to 10 µM
Lipoprotein LipaseBovine MilkNo significant activity up to 10 µM
Neutral Triglyceride HydrolaseMouse~35% inhibition at 1 µM
Neutral Cholesteryl Ester HydrolaseMouse~35% inhibition at 1 µM
Adipose Triglyceride Lipase (ATGL)MouseInhibited
Hormone-Sensitive Lipase (HSL)MouseInhibited
Monoglyceride Lipase (MGL)MouseInhibited

Note: While specific IC50 values for many off-target lipases are not available in the public domain, studies indicate that this compound and its analog, Lalistat 2, can inhibit other cytosolic neutral lipid hydrolases. It is recommended that concentrations in cell-based studies should not exceed 1 µM to maintain selectivity for LAL.

Experimental Protocols

The determination of this compound's selectivity profile relies on robust and reproducible experimental methodologies. The following sections detail the typical protocols employed in these assessments.

Lipase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory effect of compounds like this compound on lipase activity using a fluorogenic or colorimetric substrate.

Materials:

  • Purified lipase enzyme (e.g., human LAL, pancreatic lipase)

  • Substrate solution (e.g., 4-methylumbelliferyl palmitate for LAL, p-nitrophenyl palmitate for pancreatic lipase)

  • Assay buffer (specific to the lipase being tested, e.g., citrate buffer pH 4.2 for LAL, phosphate buffer pH 7 for neutral lipases)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Enzyme Preparation: Prepare a working solution of the purified lipase in the appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Reaction:

    • Add a defined volume of the lipase solution to each well of the 96-well plate.

    • Add the various concentrations of this compound to the wells. Include a control group with solvent only.

    • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 10 minutes at 37°C) to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a plate reader to monitor the rate of substrate hydrolysis.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cellular Lipase Activity Assay

This protocol is designed to measure the effect of this compound on lipase activity within a cellular context.

Materials:

  • Cultured cells (e.g., macrophages, fibroblasts)

  • Cell lysis buffer (e.g., a buffer containing a non-ionic detergent)

  • This compound

  • Substrate for the specific lipase of interest

  • Protein quantification assay kit (e.g., BCA assay)

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified period.

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to remove cellular debris.

  • Protein Quantification: Determine the total protein concentration in each cell lysate.

  • Lipase Activity Measurement:

    • Add a standardized amount of cell lysate to the wells of a microplate.

    • Add the appropriate substrate and buffer.

    • Monitor the reaction as described in the general lipase inhibition assay.

  • Data Normalization: Normalize the lipase activity to the total protein concentration for each sample to account for differences in cell number.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the inhibition of lipase activity by this compound.

Lipase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare Lipase Solution Mix Mix Lipase and this compound Enzyme->Mix Inhibitor Prepare this compound Dilutions Inhibitor->Mix Substrate Prepare Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Preincubate Pre-incubate Mix->Preincubate Preincubate->Add_Substrate Measure Measure Signal (Fluorescence/Absorbance) Add_Substrate->Measure Kinetic Reading Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for determining the IC50 of this compound against a target lipase.

Signaling Pathway Context

This compound's primary mechanism of action is the inhibition of LAL within the lysosome. This intervention has direct consequences on cellular lipid signaling pathways.

Lalistat1_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol LDL LDL-Cholesteryl Esters & Triglycerides LAL Lysosomal Acid Lipase (LAL) LDL->LAL Hydrolysis Products Free Cholesterol & Free Fatty Acids LAL->Products Lalistat1 This compound Lalistat1->LAL Inhibition Signaling Downstream Signaling (e.g., SREBP pathway) Products->Signaling Regulation Esterification Cholesterol Esterification Products->Esterification

Caption: this compound inhibits LAL, blocking the breakdown of lipids in the lysosome.

This comprehensive overview of this compound's selectivity profile provides a valuable resource for researchers and drug development professionals, enabling informed decisions in experimental design and therapeutic strategy. The provided data and protocols serve as a foundational guide for further investigation into the nuanced activities of this potent LAL inhibitor.

References

The Discovery and Synthesis of Lalistat 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), an essential enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2][3][4][5] Its discovery has significant implications for the study of lysosomal storage disorders, particularly Niemann-Pick type C (NPC) disease, where the accumulation of intracellular lipids is a key pathological feature. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Discovery

This compound was identified through a high-throughput chemical screen of approximately 40,000 compounds aimed at discovering inhibitors of LAL. This screening effort identified a class of 3,4-disubstituted thiadiazole carbamates as potent and selective inhibitors of LAL. This compound, also referred to as compound 13 in the initial study, emerged as a lead candidate from this series.

Mechanism of Action and Biological Activity

This compound acts as a competitive inhibitor of human lysosomal acid lipase. The proposed mechanism involves the carbamoylation of the active site serine residue of LAL by the thiadiazole carbamate moiety of this compound. This reversible covalent modification inactivates the enzyme, thereby blocking the hydrolysis of its lipid substrates.

The inhibitory potency of this compound against purified human LAL is well-documented, with a reported IC50 value of 68 nM. Importantly, this compound exhibits high selectivity for LAL, showing no significant inhibition of other lipases such as pancreatic lipase and lipoprotein lipase at concentrations up to 10 µM. This selectivity is crucial for its utility as a chemical probe to study the specific functions of LAL in cellular processes.

Functionally, this compound has been shown to block the LAL-mediated hydrolysis of acetylated low-density lipoprotein (LDL) and reduce the efflux of cholesterol from lipid-loaded cells, leading to an increase in cellular cholesteryl ester levels.

Signaling Pathway of LAL Inhibition

The following diagram illustrates the central role of Lysosomal Acid Lipase (LAL) in lipid metabolism and the inhibitory effect of this compound.

LAL_Pathway cluster_lysosome Lysosome LDL LDL-derived Cholesteryl Esters & Triglycerides LAL Lysosomal Acid Lipase (LAL) LDL->LAL Hydrolysis Lipids Free Cholesterol & Free Fatty Acids LAL->Lipids Efflux Cholesterol Efflux & Metabolic Pathways Lipids->Efflux Lalistat1 This compound Lalistat1->LAL Inhibition Synthesis_Workflow Start 3,4-Dichloro-1,2,5-thiadiazole & Piperidine Intermediate1 3-Chloro-4-(piperidin-1-yl) -1,2,5-thiadiazole Start->Intermediate1 Step 1 Intermediate2 4-(Piperidin-1-yl) -1,2,5-thiadiazol-3-ol Intermediate1->Intermediate2 Step 2 Product This compound Intermediate2->Product Step 3 Reagent 4-Morpholinecarbonyl chloride Reagent->Product LAL_Assay Reagents Prepare Assay Buffer (e.g., Sodium Acetate, pH 4.0) LAL Enzyme Solution 4-MUP Substrate Solution This compound Solution Incubation Pre-incubate LAL with This compound or vehicle Reagents->Incubation Reaction Add 4-MUP to initiate reaction Incubate at 37°C Incubation->Reaction Termination Stop reaction with a high pH buffer (e.g., Glycine-Carbonate) Reaction->Termination Detection Measure fluorescence of 4-Methylumbelliferone (Ex: ~360 nm, Em: ~450 nm) Termination->Detection Analysis Calculate % Inhibition and determine IC50 Detection->Analysis

References

Lalistat 1: A Technical Guide for its Application as a Chemical Probe for Lysosomal Acid Lipase

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of Lalistat 1, a potent and selective inhibitor of lysosomal acid lipase (LAL). It is designed for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical probe to investigate the role of LAL in cellular lipid metabolism and its implications in various disease models, particularly lysosomal storage disorders such as Wolman disease and Cholesteryl Ester Storage Disease (CESD). This document details the mechanism of action of this compound, its selectivity profile, and critical considerations for its use, including potential off-target effects. Furthermore, it offers detailed experimental protocols for key assays and visual workflows to facilitate its effective application in a laboratory setting.

Introduction to Lysosomal Acid Lipase (LAL)

Lysosomal acid lipase (LAL), encoded by the LIPA gene, is a critical hydrolase residing within the lysosome. Its primary function is the breakdown of cholesteryl esters and triglycerides that are delivered to the lysosome via the endocytic pathway. The resulting free cholesterol and fatty acids are then transported to the cytoplasm for use in various cellular processes, including membrane synthesis and energy production.

A deficiency in LAL activity, due to mutations in the LIPA gene, leads to the lysosomal storage disorders Wolman disease and Cholesteryl Ester Storage Disease (CESD).[1][2] Wolman disease is the more severe form, characterized by a near-complete absence of LAL activity, leading to massive accumulation of lipids in multiple organs and is typically fatal within the first year of life.[1] CESD is a milder, later-onset form with residual LAL activity, leading to a more variable clinical presentation that includes hepatomegaly, liver dysfunction, and dyslipidemia.[1][2]

This compound: A Potent and Selective LAL Inhibitor

This compound is a small molecule inhibitor belonging to the thiadiazole carbamate class that acts as a potent, selective, and competitive inhibitor of LAL. Its ability to specifically block LAL activity makes it an invaluable tool for studying the physiological roles of this enzyme and for modeling LAL deficiency in vitro and in vivo.

Mechanism of Action

This compound acts by binding to the active site of LAL, thereby preventing the hydrolysis of its lipid substrates. This inhibition leads to the accumulation of cholesteryl esters and triglycerides within the lysosomes, mimicking the biochemical phenotype of LAL deficiency.

cluster_lysosome Lysosome (Acidic pH) LDL LDL Particle Endosome Late Endosome/ Lysosome LDL->Endosome Endocytosis LAL Lysosomal Acid Lipase (LAL) Endosome->LAL Substrate Delivery (Cholesteryl Esters, Triglycerides) Cholesterol Free Cholesterol LAL->Cholesterol FattyAcids Fatty Acids LAL->FattyAcids Cytoplasm Cytoplasm Cholesterol->Cytoplasm Efflux FattyAcids->Cytoplasm Efflux Lalistat1 This compound Lalistat1->LAL Inhibition

Figure 1. Mechanism of Action of this compound.

Quantitative Data and Selectivity

This compound exhibits high potency for human LAL with a reported IC50 value of 68 nM. Importantly, it displays selectivity for LAL over other lipases, such as pancreatic lipase and lipoprotein lipase, against which it shows no significant activity at concentrations up to 10 µM.

Table 1: Potency and Selectivity of this compound

Target EnzymeSpeciesIC50Selectivity Notes
Lysosomal Acid Lipase (LAL)Human68 nMPotent inhibitor.
Pancreatic LipaseHuman> 10 µMNo significant inhibition observed.
Lipoprotein LipaseBovine Milk> 10 µMNo significant inhibition observed.
Off-Target Effects and Recommended Usage

While this compound is selective for LAL, studies have shown that at higher concentrations, it can exhibit off-target effects on other neutral lipid hydrolases. These off-target effects can confound the interpretation of experimental results. Therefore, it is critically important to use this compound at concentrations that are specific for LAL inhibition. For cell culture studies, it is strongly recommended that the concentration of this compound should not exceed 1 µM to ensure specific inhibition of LAL.

Table 2: Known Off-Target Effects of this compound on Other Hydrolases

Off-Target EnzymeEffectRecommended Precaution
Neutral Triglyceride HydrolasesInhibition at higher concentrations.Use this compound at concentrations ≤ 1 µM.
Neutral Cholesteryl Ester HydrolasesInhibition at higher concentrations.Use this compound at concentrations ≤ 1 µM.

Experimental Protocols

This section provides detailed protocols for key experiments utilizing this compound as a chemical probe.

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are crucial for consistent experimental outcomes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 ml of a 10 mM stock solution of this compound (MW: 298.36 g/mol ), dissolve 0.298 mg of the compound in 100 µl of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

In Vitro Lysosomal Acid Lipase (LAL) Activity Assay

This protocol describes a fluorometric assay to measure LAL activity in cell lysates using the substrate 4-methylumbelliferyl palmitate (4-MUP). This compound is used to specifically inhibit LAL activity, allowing for the determination of LAL-specific hydrolysis.

cluster_workflow LAL Activity Assay Workflow A Prepare Cell Lysates B Incubate with This compound (or vehicle) A->B C Add 4-MUP Substrate B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Fluorescence E->F G Calculate LAL Activity F->G

Figure 2. LAL Activity Assay Workflow.

Materials:

  • Cell lysates

  • This compound stock solution (10 mM in DMSO)

  • 4-methylumbelliferyl palmitate (4-MUP)

  • Assay buffer (0.1 M citrate buffer, pH 4.5, containing 0.1% Triton X-100)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare Cell Lysates: Lyse cells in a suitable lysis buffer and determine the protein concentration.

  • Assay Setup: In a 96-well microplate, add 10-20 µg of cell lysate protein to each well. Bring the total volume to 50 µl with assay buffer.

  • Inhibitor Addition:

    • Test wells: Add this compound to a final concentration of 1 µM.

    • Control wells (Total lipase activity): Add an equivalent volume of DMSO (vehicle).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for LAL inhibition.

  • Substrate Addition: Prepare a 1 mM 4-MUP stock solution in DMSO. Dilute the stock solution in assay buffer to a final working concentration of 100 µM. Add 50 µl of the 4-MUP working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction: Stop the reaction by adding 100 µl of 0.5 M glycine-carbonate buffer, pH 10.5.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Calculation: LAL activity is calculated as the difference between the fluorescence in the control wells (total lipase activity) and the test wells (non-LAL lipase activity).

Cellular Cholesterol Accumulation Assay using Filipin Staining

This protocol details the use of Filipin, a fluorescent antibiotic that binds to unesterified cholesterol, to visualize the accumulation of cholesterol in lysosomes following treatment with this compound.

cluster_workflow Filipin Staining Workflow A Seed Cells on Coverslips B Treat with this compound A->B C Fix Cells B->C D Quench Fixative C->D E Stain with Filipin D->E F Wash and Mount E->F G Fluorescence Microscopy F->G

Figure 3. Filipin Staining Workflow.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/ml Glycine in PBS

  • Filipin III stock solution (5 mg/ml in DMSO)

  • Mounting medium

  • Fluorescence microscope with a UV filter set

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 1 µM) for 24-48 hours. Include a vehicle-treated control.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 30 minutes at room temperature.

  • Quenching: Wash the cells three times with PBS and then quench the PFA by incubating with 1.5 mg/ml glycine in PBS for 10 minutes at room temperature.

  • Staining: Wash the cells three times with PBS. Prepare a 50 µg/ml Filipin working solution in PBS. Incubate the cells with the Filipin working solution for 2 hours at room temperature, protected from light.

  • Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using a suitable mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with a UV filter (Excitation ~340-380 nm, Emission ~385-470 nm). Increased punctate fluorescence in the perinuclear region of this compound-treated cells is indicative of lysosomal cholesterol accumulation.

Advanced Applications

Cholesterol Efflux Assays

Inhibition of LAL by this compound is expected to reduce the efflux of cholesterol from cells, particularly from macrophages, as the hydrolysis of stored cholesteryl esters is a key step in making cholesterol available for transport out of the cell. Standard cholesterol efflux assays can be adapted to study the effect of this compound. Typically, cells are loaded with labeled cholesterol (e.g., [3H]-cholesterol), treated with this compound, and then the amount of labeled cholesterol released into the medium in the presence of cholesterol acceptors like Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) is quantified. A decrease in cholesterol efflux in this compound-treated cells compared to controls would indicate the role of LAL in this process.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to assess the functional state of enzymes in complex biological samples. An activity-based probe (ABP) based on the this compound scaffold can be synthesized. Such a probe would typically contain a reactive group that covalently binds to the active site of LAL and a reporter tag (e.g., a fluorophore or a biotin tag) for detection and enrichment. This would allow for the direct visualization and quantification of active LAL in cells and tissues and could be used to screen for other potential off-targets of this compound.

In Vivo Applications and Disease Models

This compound can be used in animal models to study the systemic effects of LAL inhibition. The primary in vivo models for LAL deficiency are LAL knockout (Lal-/-) mice, which recapitulate many of the features of human CESD. While specific in vivo dosing regimens for this compound are not extensively published, studies with analogous inhibitors and enzyme replacement therapies in these mouse models provide a framework for such investigations. Administration of this compound to wild-type mice would be expected to induce a phenotype mimicking LAL deficiency, allowing for the study of the acute effects of LAL inhibition on lipid metabolism in various tissues.

Conclusion

This compound is a potent and selective chemical probe for lysosomal acid lipase. When used at appropriate concentrations (≤ 1 µM in vitro), it provides a reliable tool to investigate the cellular and physiological functions of LAL. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies of lipid metabolism and lysosomal storage diseases. Careful consideration of its potential off-target effects at higher concentrations is essential for the accurate interpretation of experimental data.

References

The Role of Lalistat 1 in Elucidating Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 1 is a potent and selective small molecule inhibitor of lysosomal acid lipase (LAL), a critical enzyme in intracellular lipid metabolism. This technical guide provides an in-depth overview of this compound, its mechanism of action, its application in studying lipid metabolism, and detailed experimental protocols. Understanding the function and appropriate use of this compound is crucial for researchers investigating lipid storage disorders, cholesterol homeostasis, and cellular lipid trafficking.

This compound acts as a competitive inhibitor of LAL, effectively blocking the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1] This inhibition leads to the accumulation of these lipids within the lysosomal compartment, mimicking the biochemical phenotype of lysosomal storage disorders such as Wolman disease and Cholesteryl Ester Storage Disease (CESD). Its high potency and selectivity for LAL over other lipases, such as pancreatic and lipoprotein lipase, have made it a valuable tool for dissecting the specific roles of LAL in various cellular processes.[2][3]

However, it is imperative for researchers to be aware of the potential off-target effects of this compound, particularly at higher concentrations. Studies have shown that this compound can also inhibit other neutral lipid hydrolases, including adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL).[2] Therefore, careful dose-response experiments are essential to ensure the specific inhibition of LAL in experimental systems.

Quantitative Data

The inhibitory activity of this compound against various lipases is summarized in the table below. This data is critical for designing experiments with appropriate concentrations to achieve selective LAL inhibition while minimizing off-target effects.

Enzyme TargetInhibitorIC50 ValueSpeciesNotesReference
Lysosomal Acid Lipase (LAL)This compound68 nMHumanPotent and selective inhibition.
Pancreatic LipaseThis compoundNo significant activity at 10 µMHumanDemonstrates selectivity for LAL.
Lipoprotein LipaseThis compoundNo significant activity at 10 µMBovineFurther evidence of selectivity.
Neutral Cholesteryl Ester HydrolaseThis compoundInhibition observed at concentrations > 0.1 µMMouse (C2C12 cells)Indicates potential off-target effects at higher concentrations.
Neutral Triglyceride HydrolaseThis compoundInhibition observed at concentrations > 0.1 µMMouse (C2C12 cells)Suggests off-target activity on neutral lipases.
Adipose Triglyceride Lipase (ATGL)This compoundInhibition observedMouse and HumanHighlights the need for careful concentration selection.
Hormone-Sensitive Lipase (HSL)This compoundInhibition observedMouse and HumanAnother key neutral lipase affected at higher concentrations.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the central role of Lysosomal Acid Lipase (LAL) in the hydrolysis of endocytosed lipoproteins and the subsequent steps in cholesterol metabolism. This compound directly inhibits LAL, leading to the accumulation of cholesteryl esters and triglycerides within the lysosome.

Lalistat1_Mechanism cluster_extracellular Extracellular Space cluster_cell Cellular Compartments cluster_endocytosis Endocytosis cluster_lysosome Lysosome (pH ~4.5) cluster_cytoplasm Cytoplasm LDL Low-Density Lipoprotein (LDL) Endosome Endosome LDL->Endosome Receptor-mediated endocytosis Lysosome Lysosome Endosome->Lysosome CE_TG Cholesteryl Esters & Triglycerides LAL Lysosomal Acid Lipase (LAL) Chol_FA Free Cholesterol & Fatty Acids LAL->Chol_FA Hydrolysis Lalistat1 This compound Lalistat1->LAL Inhibition CE_TG->LAL ER Endoplasmic Reticulum (ER) Chol_FA->ER Membrane Cellular Membranes Chol_FA->Membrane Efflux Cholesterol Efflux Chol_FA->Efflux ACAT ACAT ER->ACAT CE_droplet Cholesteryl Ester (Storage) ACAT->CE_droplet Esterification

Mechanism of this compound Inhibition of LAL.
Experimental Workflow: Studying Lipid Accumulation

This diagram outlines a typical experimental workflow for investigating the effect of this compound on cellular lipid accumulation, a common application for this inhibitor.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Fibroblasts, Macrophages) start->cell_culture treatment 2. Treatment - Vehicle Control - this compound (various conc.) cell_culture->treatment incubation 3. Incubation (e.g., 24-48 hours) treatment->incubation lipid_staining 4a. Lipid Droplet Staining (Oil Red O / BODIPY) incubation->lipid_staining biochemical_assays 4b. Biochemical Assays incubation->biochemical_assays microscopy 5a. Microscopy & Imaging lipid_staining->microscopy quantification 6a. Image Analysis & Quantification microscopy->quantification data_analysis 7. Data Analysis & Interpretation quantification->data_analysis chol_assay 5b. Cholesterol Efflux Assay biochemical_assays->chol_assay tg_assay 5c. Triglyceride Quantification biochemical_assays->tg_assay chol_assay->data_analysis tg_assay->data_analysis end End data_analysis->end

Workflow for Lipid Accumulation Studies.

Experimental Protocols

Lysosomal Acid Lipase (LAL) Activity Assay

This protocol is adapted from methods utilizing a fluorogenic substrate to measure LAL activity in cell lysates. The assay principle is based on the cleavage of a substrate, such as 4-methylumbelliferyl palmitate (4-MU-palmitate), by LAL to produce a fluorescent product. The specificity of the assay is determined by comparing the activity in the presence and absence of this compound.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 0.1 M citrate buffer, pH 4.5, with 0.1% Triton X-100)

  • 4-methylumbelliferyl palmitate (4-MU-palmitate) substrate solution

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Black 96-well microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Cell Lysis:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a black 96-well plate, add 20 µL of cell lysate to each well.

    • Add 10 µL of either this compound (final concentration, e.g., 1 µM) or DMSO (vehicle control) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of pre-warmed 4-MU-palmitate substrate solution to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5).

    • Measure the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the fluorescence of the wells containing this compound (inhibited reaction) from the fluorescence of the vehicle control wells (total lipase activity) to determine the specific LAL activity.

    • Normalize the LAL activity to the protein concentration of the lysate.

Lipid Droplet Staining with Oil Red O

This protocol describes the staining of neutral lipids in fixed cells using Oil Red O, a common method to visualize lipid droplet accumulation following this compound treatment.

Materials:

  • Cells cultured on glass coverslips or in multi-well plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

  • Oil Red O working solution (freshly prepared by diluting stock solution with water, e.g., 6:4 ratio, and filtered)

  • 60% Isopropanol

  • Hematoxylin solution (for counterstaining nuclei)

  • Mounting medium

  • Microscope

Procedure:

  • Cell Fixation:

    • After treatment with this compound or vehicle, wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 20-30 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Staining:

    • Rinse the fixed cells with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the filtered Oil Red O working solution to completely cover the cells.

    • Incubate for 15-20 minutes at room temperature.

    • Remove the Oil Red O solution and wash the cells 2-3 times with water to remove excess stain.

  • Counterstaining (Optional):

    • Incubate the cells with Hematoxylin solution for 1 minute to stain the nuclei.

    • Wash the cells thoroughly with water.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

    • Visualize the lipid droplets (stained red) and nuclei (stained blue) using a bright-field microscope.

Cholesterol Efflux Assay

This assay measures the capacity of cells to export cholesterol to an extracellular acceptor, a process that can be modulated by LAL activity. Inhibition of LAL by this compound is expected to reduce the availability of free cholesterol for efflux.

Materials:

  • Cells of interest (e.g., macrophages)

  • Labeling medium: cell culture medium containing a fluorescent cholesterol analog (e.g., BODIPY-cholesterol) or [³H]-cholesterol.

  • Equilibration medium: serum-free medium.

  • Cholesterol acceptor (e.g., Apolipoprotein A-I or HDL)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation counter (for [³H]-cholesterol) or fluorescence plate reader (for BODIPY-cholesterol)

Procedure:

  • Cell Labeling:

    • Plate cells and allow them to adhere.

    • Incubate the cells with labeling medium containing the cholesterol probe for 24 hours to allow for cholesterol loading.

  • Equilibration and Treatment:

    • Wash the cells with serum-free medium.

    • Incubate the cells in equilibration medium containing this compound or vehicle control for 18-24 hours. This step allows the labeled cholesterol to equilibrate within the cellular pools.

  • Cholesterol Efflux:

    • Wash the cells with serum-free medium.

    • Add serum-free medium containing the cholesterol acceptor (e.g., ApoA-I) to the cells.

    • Incubate for 4-6 hours to allow for cholesterol efflux.

  • Sample Collection and Measurement:

    • Collect the medium (containing the effluxed cholesterol).

    • Lyse the cells with cell lysis buffer to determine the amount of cholesterol remaining in the cells.

    • Measure the amount of labeled cholesterol in the medium and the cell lysate using a scintillation counter or fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of cholesterol efflux as: (amount of label in medium) / (amount of label in medium + amount of label in cell lysate) x 100%.

    • Compare the efflux percentage between this compound-treated and control cells.

Conclusion

This compound is an invaluable pharmacological tool for investigating the role of lysosomal acid lipase in lipid metabolism. Its high potency and selectivity, when used at appropriate concentrations, allow for the specific interrogation of LAL function in various cellular contexts. However, researchers must remain vigilant about its potential off-target effects on other neutral lipases, particularly at higher concentrations. The detailed protocols and data provided in this guide are intended to assist researchers in designing and executing rigorous experiments to further unravel the complexities of lipid metabolism and related diseases.

References

Lalistat 1 in Niemann-Pick Type C Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niemann-Pick Type C (NPC) disease is a rare, neurodegenerative lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids in late endosomes and lysosomes. A key enzyme in the lysosomal processing of cholesterol is lysosomal acid lipase (LAL), which hydrolyzes cholesteryl esters from endocytosed low-density lipoproteins (LDL). Lalistat 1 has emerged as a potent and selective inhibitor of LAL, making it a valuable chemical tool to probe the pathophysiology of NPC and explore potential therapeutic strategies. This technical guide provides an in-depth overview of the applications of this compound in NPC research, including its mechanism of action, quantitative effects on cholesterol storage, detailed experimental protocols, and a discussion of its known off-target effects.

Introduction to this compound

This compound is a thiadiazole carbamate that acts as a potent, selective, and reversible inhibitor of lysosomal acid lipase (LAL).[1][2] Its primary application in the context of Niemann-Pick type C (NPC) disease research is to pharmacologically mimic the functional deficiency of LAL, allowing for the investigation of downstream cellular consequences and the evaluation of therapeutic interventions aimed at bypassing or compensating for this enzymatic block.

Chemical Structure: 4-morpholinecarboxylic acid, 4-(1-piperidinyl)-1,2,5-thiadiazol-3-yl ester

Mechanism of Action in Niemann-Pick Type C Disease

In healthy cells, cholesteryl esters derived from LDL are hydrolyzed by LAL in the acidic environment of the lysosome to yield free cholesterol. This free cholesterol is then transported out of the lysosome to other cellular compartments, a process that is defective in NPC disease due to mutations in the NPC1 or NPC2 proteins.

By inhibiting LAL, this compound prevents the liberation of free cholesterol from cholesteryl esters within the lysosome. This leads to an accumulation of cholesteryl esters, a condition that phenocopies some aspects of lysosomal storage seen in LAL deficiency (Wolman disease and Cholesteryl Ester Storage Disease) and can be used to study lipid trafficking pathways relevant to NPC.

Quantitative Data on this compound Efficacy

The primary quantitative measure of this compound's effect in NPC research is its ability to inhibit LAL activity and subsequently modulate cholesterol storage in NPC1-deficient cells.

Parameter Value Assay Condition Reference
IC50 for human LAL 68 nMPurified human LAL[1]
Selectivity No significant inhibition of pancreatic lipase or lipoprotein lipaseUp to 10 µM concentration[1]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

In Vitro Inhibition of Lysosomal Acid Lipase (LAL) Activity

This protocol is adapted from methods used to characterize LAL inhibitors.

Objective: To measure the enzymatic activity of LAL in cell lysates in the presence and absence of this compound.

Materials:

  • Cell lysate from cultured cells (e.g., human fibroblasts)

  • This compound stock solution (in DMSO)

  • 4-Methylumbelliferyl palmitate (4-MUP) substrate

  • Cardiolipin

  • Acetate buffer (0.15 M, pH 4.0) with 1.0% Triton X-100

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare a substrate-buffer solution containing 4-MUP and cardiolipin in the acetate buffer.

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add cell lysate to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate-buffer solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer.

  • Calculate LAL activity by subtracting the fluorescence of the inhibited samples from the uninhibited (vehicle control) samples.

Filipin Staining for Unesterified Cholesterol in NPC1-Deficient Fibroblasts

This protocol is a standard method to visualize the accumulation of unesterified cholesterol in NPC cells.

Objective: To qualitatively and quantitatively assess the effect of this compound on cholesterol storage in NPC1-deficient cells.

Materials:

  • NPC1-deficient human fibroblasts (e.g., GM03123)

  • This compound

  • Filipin III stock solution (in ethanol)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm)

Procedure:

  • Seed NPC1-deficient fibroblasts in a multi-well plate containing coverslips and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (or vehicle control) for 48-72 hours.

  • Wash the cells with PBS.

  • Fix the cells with 1.5% PFA for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Dilute the Filipin III stock solution in PBS (e.g., 1:100) and add it to the cells.

  • Incubate in the dark for 30-60 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides.

  • Immediately visualize the cells using a fluorescence microscope. Filipin staining is prone to photobleaching.

Signaling Pathways and Cellular Processes

While research on the direct effects of this compound on specific signaling pathways in NPC is limited, its mechanism of action points to potential influences on pathways sensitive to lysosomal lipid homeostasis, such as autophagy and mTOR signaling.

Autophagy

In NPC disease, there is evidence of impaired autophagic flux, with an accumulation of autophagosomes.[3] This is thought to be a consequence of the lysosomal dysfunction caused by lipid accumulation. By inhibiting LAL, this compound could potentially exacerbate the lipid storage defect, although its specific impact on the autophagic process in NPC cells has not been extensively studied.

mTORC1 Signaling

The mTORC1 signaling pathway is a key regulator of cellular metabolism and growth and is known to be sensitive to lysosomal nutrient levels. In NPC, cholesterol accumulation in lysosomes leads to the hyperactivation of mTORC1. While there is no direct evidence showing this compound modulating mTORC1 in NPC cells, its impact on lysosomal lipid content could theoretically influence this pathway.

Off-Target Effects and Considerations

A critical aspect of using this compound as a research tool is the potential for off-target effects, particularly at higher concentrations.

Off-Target Enzyme Effect of this compound Concentration for Off-Target Effects Reference
Neutral Lipid Hydrolases Inhibition> 1 µM

It is crucial to use the lowest effective concentration of this compound to specifically inhibit LAL and to perform appropriate control experiments to account for any potential off-target effects.

In Vivo Studies

To date, there is a lack of published in vivo studies investigating the effects of this compound in animal models of Niemann-Pick type C disease. The majority of research has been conducted in vitro using cultured cells. Therefore, the physiological relevance of findings obtained with this compound in the context of a whole organism remains to be determined.

Visualizations

Lalistat1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_lysosome Lysosome LDL Low-Density Lipoprotein (LDL) CholesterylEster Cholesteryl Ester LDL->CholesterylEster Endocytosis LAL Lysosomal Acid Lipase (LAL) FreeCholesterol Free Cholesterol LAL->FreeCholesterol Hydrolysis CholesterylEster->LAL NPC1 NPC1 FreeCholesterol->NPC1 Transport Cytoplasm Cytoplasm NPC1->Cytoplasm Egress Lalistat1 This compound Lalistat1->LAL Inhibition

Caption: Mechanism of this compound Action in the Lysosome.

Experimental_Workflow_Filipin_Staining start Seed NPC1-deficient fibroblasts treatment Treat with this compound (or vehicle) start->treatment fixation Fix with PFA treatment->fixation staining Stain with Filipin III fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Quantify Cholesterol Accumulation imaging->analysis

Caption: Workflow for Filipin Staining of Cholesterol.

Conclusion

This compound is an invaluable tool for researchers studying Niemann-Pick type C disease. Its potent and selective inhibition of LAL allows for the controlled investigation of the consequences of impaired lysosomal cholesterol processing. However, researchers must be mindful of its potential off-target effects at higher concentrations and the current lack of in vivo data. Future studies should aim to elucidate the precise impact of this compound on cellular signaling pathways and to evaluate its effects in animal models of NPC to better understand its potential as a therapeutic lead or a tool for preclinical studies.

References

Navigating the Labyrinth: A Technical Guide to the Effects of Lalistat 1 on Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lalistat 1 is a potent inhibitor of lysosomal acid lipase (LAL), an enzyme critical for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Its use as a tool to investigate the role of LAL in various cellular processes, including autophagy, has been widespread. However, accumulating evidence necessitates a cautious and nuanced approach. This technical guide provides an in-depth exploration of the effects of this compound on autophagy, with a critical focus on its off-target activities. We present detailed experimental protocols for assessing autophagy, templates for quantitative data presentation, and diagrams of relevant signaling pathways to aid researchers in designing and interpreting experiments with this compound. A primary takeaway is the critical importance of using low concentrations of this compound (ideally ≤1 µM) to minimize confounding off-target effects on cytosolic neutral hydrolases, which can significantly impact the interpretation of autophagy-related readouts.

Introduction: The Complex Interplay of this compound and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis. A specialized form of autophagy, termed lipophagy, involves the sequestration of lipid droplets by autophagosomes and their subsequent delivery to lysosomes for degradation by LAL. Inhibition of LAL by this compound is therefore hypothesized to impact this process.

This compound is a potent, selective inhibitor of LAL with an IC50 of 68 nM[1]. It is frequently used to study the consequences of LAL deficiency, a condition that leads to the accumulation of lipids within lysosomes[1]. However, several studies have highlighted that at commonly used concentrations, this compound and its analog Lalistat 2 exhibit significant off-target effects, inhibiting major cytosolic neutral lipid hydrolases[2][3]. This promiscuity complicates the attribution of observed cellular effects solely to LAL inhibition. Therefore, any study investigating the effects of this compound on autophagy must be meticulously designed to account for these potential confounding factors.

Quantitative Data on the Effects of this compound on Autophagy

A thorough review of the current literature reveals a notable absence of direct, quantitative studies detailing the specific effects of low-dose this compound on autophagy markers such as the LC3-II/LC3-I ratio and p62/SQSTM1 degradation. The available data primarily focuses on the off-target inhibitory effects of this compound on various hydrolases[2].

To guide future research in this area, we present the following templates for the systematic collection and presentation of quantitative data. Researchers are strongly encouraged to perform dose-response and time-course experiments.

Table 1: Effect of this compound on Autophagy Marker Protein Levels

TreatmentConcentration (µM)Duration (h)LC3-II/LC3-I Ratio (Fold Change vs. Control)p62/SQSTM1 Level (Fold Change vs. Control)
Vehicle Control (e.g., DMSO)-241.01.0
This compound0.124DataData
This compound0.524DataData
This compound1.024DataData
This compound10.024DataData
Positive Control (e.g., Rapamycin)Conc.24DataData
Negative Control (e.g., Bafilomycin A1)Conc.4DataData

Table 2: Autophagy Flux Analysis in the Presence of this compound

TreatmentConcentration (µM)Lysosomal Inhibitor (e.g., Bafilomycin A1)LC3-II Accumulation (Fold Change vs. Control)p62 Accumulation (Fold Change vs. Control)
Vehicle Control--1.01.0
Vehicle Control-+DataData
This compound1.0-DataData
This compound1.0+DataData

Experimental Protocols

Western Blotting for Autophagy Markers (LC3 and p62/SQSTM1)

This protocol details the immunodetection of LC3-I to LC3-II conversion and the degradation of p62/SQSTM1, key indicators of autophagic activity.

Materials:

  • Cell culture reagents

  • This compound (and other treatment compounds)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and controls for the desired time. For autophagy flux experiments, treat cells with or without this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the treatment period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel. Use a 15% gel for optimal separation of LC3-I and LC3-II.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Fluorescence Microscopy for LC3 Puncta Formation

This protocol allows for the visualization and quantification of autophagosomes as punctate structures within the cell.

Materials:

  • Cells grown on glass coverslips or in glass-bottom dishes

  • This compound and control compounds

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Treat cells as described in the Western blotting protocol.

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with blocking solution for 30-60 minutes.

    • Incubate with primary anti-LC3B antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS and counterstain with DAPI.

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

  • Data Analysis: Quantify the number of LC3 puncta per cell using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams were generated using the DOT language to visualize key pathways and workflows.

G cluster_0 Upstream Regulation cluster_1 Vesicle Nucleation cluster_2 Autophagosome Formation cluster_3 Fusion and Degradation mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits AMPK AMPK AMPK->ULK1_complex Activates Beclin1_PI3KC3 Beclin-1/PI3KC3 Complex ULK1_complex->Beclin1_PI3KC3 Activates PI3P PI(3)P Beclin1_PI3KC3->PI3P Produces ATG_proteins ATG Conjugation Systems PI3P->ATG_proteins Recruits LC3II LC3-II ATG_proteins->LC3II LC3I LC3-I LC3I->LC3II Lipidation Autophagosome Autophagosome LC3II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Degradation

Figure 1: Core Autophagy Signaling Pathway

G LD Lipid Droplet Autophagosome Autophagosome LD->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome LAL LAL LAL->Autolysosome Present in FFA_Chol Free Fatty Acids & Cholesterol Lalistat1 This compound Lalistat1->LAL Inhibits Autolysosome->FFA_Chol Hydrolysis

Figure 2: The Process of Lipophagy and the Site of this compound Action

G start Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment flux_treatment Co-treat with Lysosomal Inhibitor (e.g., Bafilomycin A1) treatment->flux_treatment wb Western Blot (LC3-II/I, p62) treatment->wb if Fluorescence Microscopy (LC3 Puncta) treatment->if flux_treatment->wb Autophagy Flux analysis Quantitative Analysis wb->analysis if->analysis conclusion Interpret Results with Caution (Consider Off-Target Effects) analysis->conclusion

Figure 3: Experimental Workflow for Studying this compound Effects on Autophagy

Conclusion and Future Directions

This compound remains a valuable tool for studying the role of LAL in cellular processes. However, its application in autophagy research requires a paradigm shift towards more rigorous experimental design. The significant off-target effects of this compound at higher concentrations mean that many previous studies may need re-evaluation.

Future research should prioritize:

  • Dose-response studies: Utilizing this compound at concentrations at or below 1 µM to minimize off-target inhibition of neutral hydrolases.

  • Autophagy flux assays: Moving beyond static measurements of autophagy markers to assess the dynamic process of autophagic degradation.

  • Complementary approaches: Combining pharmacological inhibition with genetic approaches (e.g., LIPA siRNA or CRISPR-Cas9 knockout) to validate findings.

By adhering to these principles, researchers can more accurately delineate the specific role of LAL in autophagy and lipophagy, paving the way for a clearer understanding of lipid metabolism in cellular homeostasis and disease.

References

Lalistat 1: A Multi-Target Inhibitor of Hydrolytic Enzymes in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lalistat 1, a known inhibitor of human lysosomal acid lipase, has demonstrated significant antimycobacterial activity by targeting a cohort of hydrolytic enzymes essential for the survival and pathogenesis of Mycobacterium tuberculosis (M. tb). This technical guide provides an in-depth analysis of the molecular targets of this compound in M. tb, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for target identification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the development of novel anti-tuberculosis therapeutics.

Introduction

The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on previously unexploited cellular pathways. The lipid metabolism of M. tb has emerged as a promising area for drug development, as lipids are crucial for the bacterium's energy storage, cell wall integrity, and survival within the host.[1][2] this compound, a thiadiazole carbamate, covalently inhibits serine hydrolases and has been shown to impair the growth of M. tb in both in vitro cultures and infected macrophages.[1] Its multi-target nature offers the potential for a more robust therapeutic effect and a lower likelihood of rapid resistance development.

Molecular Targets of this compound in M. tuberculosis

The identification of this compound's targets in M. tb was achieved through a sophisticated methodology combining activity-based protein profiling (ABPP) with quantitative proteomics.[1] This approach utilized a specially designed chemical probe, an alkynylated form of this compound (La-1), to covalently label its protein targets within live M. tb cells. Subsequent analysis by mass spectrometry identified a suite of 20 hydrolytic enzymes that were significantly enriched upon treatment with the probe.

Quantitative Proteomic Data of this compound Targets

The following table summarizes the identified protein targets of this compound in M. tuberculosis H37Rv, as determined by quantitative proteomics. The data is based on enrichment and competition experiments using the this compound probe (La-1).

Protein IDGene NameProtein Name/FunctionFamily
Rv3097clipRProbable lipase LipRLip family
Rv0183-Probable hydrolaseHydrolase
Rv1399clipMProbable lipase LipMLip family
Rv1923lipOProbable lipase LipOLip family
Rv2224clipNProbable lipase LipNLip family
Rv2488clipIProbable lipase LipILip family
Rv2970clipGProbable lipase LipGLip family
Rv3036clipUProbable lipase LipULip family
Rv3202clipJProbable lipase LipJLip family
Rv3487clipQProbable lipase LipQLip family
Rv3671clipWProbable lipase LipWLip family
Rv3774lipYProbable triacylglycerol lipase LipYLip family
Rv1730c-Probable cutinase-like proteinHydrolase
Rv1984c-Probable carboxylesteraseHydrolase
Rv2097c-Probable esteraseHydrolase
Rv2599-Probable hydrolaseHydrolase
Rv3084-Probable hydrolaseHydrolase
Rv3591c-Probable epoxide hydrolaseHydrolase
Rv3802cfbpAMycolyl transferase Ag85AHydrolase
Rv0774c-Probable hydrolaseHydrolase

Mechanism of Action

This compound acts as a covalent inhibitor, targeting the active site serine residue of a broad range of hydrolases. This irreversible binding leads to the inactivation of these enzymes, thereby disrupting key metabolic processes in M. tb. The primary pathway affected is lipid metabolism, specifically the hydrolysis of triacylglycerols (TAGs), which are essential for energy production and the maintenance of the dormant state of the bacterium.

Lalistat_1_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell cluster_inhibition Lalistat1 This compound ActiveSiteSerine Active Site Serine of Hydrolase Lalistat1->ActiveSiteSerine Covalent Binding InactiveEnzyme Inactive Hydrolase FattyAcids Fatty Acids TAG Triacylglycerols (TAGs) TAG->ActiveSiteSerine Hydrolysis p1 Energy Energy Production & Dormancy Maintenance FattyAcids->Energy p1->FattyAcids Inhibited

Caption: Covalent inhibition of M. tb hydrolases by this compound.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the identification and validation of this compound targets in M. tuberculosis.

Synthesis of Alkynylated Lalistat Probe (La-1)

A chemical probe of this compound containing an alkyne handle (La-1) was synthesized for use in ABPP experiments. The synthesis involved the introduction of a piperidine moiety to 3,4-dichloro-1,2,5-thiadiazole, followed by conversion of the remaining chlorine to a hydroxyl group. This intermediate was then reacted with 4-ethynylpiperidine-1-carbonyl chloride to yield the final alkynylated probe, La-1.

In-situ Target Identification using Activity-Based Protein Profiling (ABPP)

The ABPP workflow is a powerful method for identifying enzyme activities in complex biological systems.

ABPP_Workflow MtbCulture 1. M. tuberculosis H37Rv Culture (log phase) Incubation 2. Incubation with Lalistat Probe (La-1) or DMSO MtbCulture->Incubation Lysis 3. Cell Lysis Incubation->Lysis ClickChemistry 4. Click Chemistry with Rhodamine-Azide Lysis->ClickChemistry SDSPAGE 5. SDS-PAGE Analysis ClickChemistry->SDSPAGE MassSpec 6. In-gel Digestion and LC-MS/MS Analysis SDSPAGE->MassSpec DataAnalysis 7. Quantitative Proteomic Data Analysis MassSpec->DataAnalysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Protocol Steps:

  • M. tuberculosis H37Rv Culture: Bacteria were grown to the logarithmic phase in Middlebrook 7H9 broth supplemented with OADC and Tween 80.

  • Probe Incubation: The bacterial culture was incubated with the alkynylated Lalistat probe (La-1) or a DMSO control.

  • Cell Lysis: Bacterial cells were harvested, washed, and lysed by bead beating to release the cellular proteins.

  • Click Chemistry: The alkyne-tagged proteins in the lysate were conjugated to a reporter tag (e.g., rhodamine-azide for fluorescence imaging or biotin-azide for enrichment) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • SDS-PAGE Analysis: The labeled proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by in-gel fluorescence scanning.

  • Mass Spectrometry: For protein identification, gel bands of interest were excised, subjected to in-gel tryptic digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantitative Analysis: For quantitative proteomics, stable isotope dimethyl labeling was used to compare the abundance of probe-labeled proteins between the La-1 treated and DMSO control samples.

Validation of Protein Target LipR

To confirm the results from the proteomic screen, a candidate target, LipR (Rv3097c), was independently validated. The lipR gene was overexpressed in E. coli, and the purified protein was subsequently labeled with the Lalistat probe (La-1). A strong fluorescent band on an SDS-PAGE gel confirmed the specific binding of the probe to LipR.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of this compound (La-0) was quantified by determining its Minimum Inhibitory Concentration (MIC).

Protocol:

  • A two-fold serial dilution of this compound was prepared in a 96-well microplate.

  • A standardized inoculum of M. tuberculosis H37Rv was added to each well.

  • The plates were incubated at 37°C.

  • Bacterial growth was assessed using a resazurin reduction assay, where the color change from blue to pink indicates viable bacteria.

  • The MIC was defined as the lowest concentration of this compound that prevented this color change. The MIC for this compound against M. tb H37Rv was determined to be in the range of 25-50 µM.

Macrophage Infection Assay

To assess the efficacy of this compound in a more physiologically relevant context, an intracellular growth inhibition assay was performed.

Protocol:

  • Human monocyte-derived macrophages were seeded in a multi-well plate.

  • The macrophages were infected with GFP-expressing M. tuberculosis H37Rv.

  • After phagocytosis, the infected cells were treated with various concentrations of this compound or a vehicle control.

  • The intracellular bacterial growth was monitored over time by quantifying the GFP fluorescence or by determining the number of colony-forming units (CFUs) after lysing the macrophages. This compound was found to reduce the bacterial load in macrophages by 55%.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-tuberculosis drugs. Its ability to inhibit a multitude of hydrolytic enzymes involved in the essential lipid metabolism of M. tuberculosis provides a multi-pronged attack on the pathogen. The detailed methodologies and target data presented in this guide offer a solid foundation for further research in this area. Future efforts should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound analogs for mycobacterial targets over their human counterparts. Furthermore, a deeper investigation into the downstream metabolic consequences of inhibiting these specific lipases will provide a more complete understanding of their roles in M. tb physiology and pathogenesis, paving the way for the rational design of next-generation lipase inhibitors for the treatment of tuberculosis.

References

Lalistat 1 Treatment: A Technical Guide to Affected Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), a critical enzyme in the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2][3][4][5] Its utility as a research tool has illuminated the central role of LAL in lipid metabolism and has been investigated for its therapeutic potential in conditions like Niemann-Pick type C disease. However, a comprehensive understanding of its cellular effects requires acknowledging its impact beyond LAL inhibition, including significant off-target activities that influence neutral lipid hydrolysis. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanism of Action and Off-Target Effects

This compound is a competitive inhibitor of LAL with a reported IC50 of 68 nM for the purified human enzyme. It effectively blocks the LAL-mediated breakdown of lipids, leading to the accumulation of cholesteryl esters and triglycerides within lysosomes. While highly selective against pancreatic and lipoprotein lipases, this compound exhibits significant off-target inhibition of several cytosolic neutral lipid hydrolases, a crucial consideration for interpreting experimental outcomes.

Quantitative Data: Enzyme Inhibition by this compound

The following table summarizes the inhibitory activity of this compound against its primary target and key off-target enzymes.

Enzyme TargetEnzyme TypeOrganism/Cell TypeThis compound Concentration% Inhibition / IC50Reference
Lysosomal Acid Lipase (LAL)Acid LipasePurified HumanIC50 = 68 nM50%
Neutral Cholesteryl Ester Hydrolase (CEH)Neutral LipaseBone Marrow-Derived Macrophages (in vitro)0.1 µM32%
Neutral Triglyceride Hydrolase (TGH)Neutral LipaseBone Marrow-Derived Macrophages (in vitro)30 µM41-65%
Adipose Triglyceride Lipase (ATGL)Neutral LipaseCOS-7 cells overexpressing mouse ATGL30 µMSignificant Inhibition
Hormone-Sensitive Lipase (HSL)Neutral LipaseCOS-7 cells overexpressing mouse HSL30 µMSignificant Inhibition

Cellular Pathways Modulated by this compound

The enzymatic inhibition by this compound instigates a cascade of events that reverberate through several interconnected cellular pathways.

Lysosomal Lipid Metabolism and Cholesterol Homeostasis

The primary and most direct consequence of this compound treatment is the disruption of lysosomal lipid processing.

  • Mechanism: By inhibiting LAL, this compound prevents the hydrolysis of endocytosed low-density lipoprotein (LDL)-derived cholesteryl esters and triglycerides into free cholesterol and fatty acids. This leads to the accumulation of these lipids within the lysosome, a hallmark of lysosomal storage disorders.

  • Downstream Effects: The reduced availability of lysosomally-derived free cholesterol can impact cellular cholesterol sensing and trafficking, potentially affecting pathways regulated by sterol regulatory element-binding proteins (SREBPs).

This compound's Impact on Lysosomal Lipid Metabolism cluster_lysosome Lysosome LDL LDL Cholesteryl Esters & Triglycerides Cholesteryl Esters & Triglycerides LDL->Cholesteryl Esters & Triglycerides Endocytosis LAL LAL Free Cholesterol & Fatty Acids Free Cholesterol & Fatty Acids LAL->Free Cholesterol & Fatty Acids Hydrolysis Cholesteryl Esters & Triglycerides->LAL Substrate Cellular Processes Cellular Processes Free Cholesterol & Fatty Acids->Cellular Processes Metabolic Fuel & Signaling This compound This compound This compound->LAL Inhibition

This compound inhibits LAL, blocking lipid breakdown in the lysosome.
Neutral Lipolysis and Lipid Droplet Dynamics

The off-target effects of this compound on cytosolic neutral lipases have significant implications for lipid droplet metabolism.

  • Mechanism: this compound inhibits key enzymes in the lipolytic cascade, including ATGL and HSL, which are responsible for mobilizing triglycerides stored in lipid droplets. This inhibition curtails the release of fatty acids from lipid droplets into the cytoplasm.

  • Downstream Effects: The impairment of neutral lipolysis can lead to an accumulation of triglycerides in lipid droplets and a reduction in the availability of fatty acids for beta-oxidation and energy production. This can have profound effects on cellular energy homeostasis.

Off-Target Effects of this compound on Neutral Lipolysis cluster_cytoplasm Cytoplasm Lipid Droplet Lipid Droplet Triglycerides Triglycerides Lipid Droplet->Triglycerides ATGL ATGL Triglycerides->ATGL Substrate HSL HSL Triglycerides->HSL Substrate Fatty Acids Fatty Acids ATGL->Fatty Acids Hydrolysis HSL->Fatty Acids Hydrolysis Beta-oxidation Beta-oxidation Fatty Acids->Beta-oxidation Energy Production This compound This compound This compound->ATGL Inhibition This compound->HSL Inhibition

This compound inhibits key enzymes of neutral lipolysis.
Autophagy

The interplay between lipolysis and autophagy, a cellular recycling process, suggests that this compound can indirectly affect this pathway.

  • Mechanism: Autophagy delivers cellular components, including lipid droplets (a process termed lipophagy), to the lysosome for degradation. The inhibition of LAL by this compound can lead to the accumulation of undigested lipid material within the lysosome, potentially impairing autophagic flux. While direct evidence for this compound's effect on autophagy is still emerging, the known links between lipid metabolism and autophagy are strong.

  • Potential Downstream Effects: Impaired autophagic flux can lead to the accumulation of damaged organelles and protein aggregates, contributing to cellular stress.

Potential Impact of this compound on Autophagy cluster_lysosome Lysosomal Function Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Products Degradation Products Autolysosome->Degradation Products Degradation This compound This compound LAL LAL This compound->LAL Inhibition LAL->Autolysosome Functionally Impaired

This compound may indirectly impair autophagic flux.

Experimental Protocols

Reproducible and rigorous experimental design is paramount when investigating the effects of this compound. Below are detailed methodologies for key experiments.

Lipase Activity Assay

This protocol is adapted from studies investigating the inhibitory effects of this compound on both acid and neutral lipases.

Objective: To quantify the enzymatic activity of LAL and neutral lipases in cell lysates in the presence or absence of this compound.

Materials:

  • Cell culture and lysis reagents

  • This compound (stock solution in DMSO or ethanol)

  • Substrate: 4-methylumbelliferyl palmitate (4-MUP) for a fluorometric assay or radiolabeled triolein/cholesteryl oleate for a radiometric assay

  • Assay buffers:

    • Acidic buffer (e.g., 0.1 M sodium acetate, pH 4.5) for LAL activity

    • Neutral buffer (e.g., 0.1 M phosphate buffer, pH 7.0) for neutral lipase activity

  • Microplate reader (fluorometer or scintillation counter)

Procedure:

  • Cell Lysis: Harvest and lyse cells in the appropriate assay buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Inhibitor Treatment: Pre-incubate cell lysates with varying concentrations of this compound or vehicle control (DMSO/ethanol) for a specified time (e.g., 10-30 minutes) at 37°C.

  • Enzyme Reaction: Initiate the reaction by adding the substrate to the pre-incubated lysates.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction (e.g., by adding a stop solution or placing on ice).

  • Detection: Measure the product formation using a microplate reader. For 4-MUP, measure fluorescence at an excitation of ~355 nm and emission of ~460 nm. For radiolabeled substrates, quantify the released radiolabeled fatty acids.

  • Data Analysis: Calculate the specific enzyme activity (nmol/mg/h) and determine the percentage of inhibition by this compound.

Lipase Activity Assay Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Inhibitor Treatment Inhibitor Treatment Protein Quantification->Inhibitor Treatment Enzyme Reaction Enzyme Reaction Inhibitor Treatment->Enzyme Reaction Incubation Incubation Enzyme Reaction->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Detection Detection Reaction Termination->Detection Data Analysis Data Analysis Detection->Data Analysis

A generalized workflow for determining lipase activity.
Western Blotting

Objective: To assess the protein levels of key enzymes and signaling molecules affected by this compound treatment.

Materials:

  • Cells treated with this compound

  • RIPA buffer or other suitable lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LAL, anti-ATGL, anti-HSL, anti-p-HSL, anti-LC3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration, then lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure changes in the mRNA expression of genes involved in lipid metabolism and other relevant pathways following this compound treatment.

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA, primers, and master mix.

  • Real-Time PCR: Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Conclusion

This compound is a powerful tool for investigating the roles of lysosomal and neutral lipid metabolism in cellular physiology. However, its off-target effects necessitate careful experimental design and interpretation of results. Researchers should consider using concentrations below 1 µM to minimize off-target inhibition, or employ complementary approaches such as genetic knockdown of LAL to confirm findings. A thorough understanding of the cellular pathways affected by this compound, as outlined in this guide, is essential for advancing our knowledge of lipid biology and developing novel therapeutic strategies.

References

In Vivo Efficacy of Lalistat 1: A Technical Guide and Critical Appraisal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), a critical enzyme in cellular lipid metabolism. Its potential as a therapeutic agent, particularly in the context of lysosomal storage disorders like Niemann-Pick type C (NPC) disease, has garnered significant interest within the research community. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its mechanism of action, in vitro activity, and the critical considerations for future in vivo efficacy studies.

Notably, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of in vivo efficacy studies for this compound that include quantitative data on dose-response relationships, survival benefits, or biomarker modulation in animal models. This guide, therefore, aims to equip researchers with the foundational knowledge required to design and interpret such studies by summarizing the robust in vitro data and highlighting the crucial challenge of potential off-target effects.

Introduction to this compound and its Mechanism of Action

This compound is a thiadiazole carbamate that acts as a competitive inhibitor of lysosomal acid lipase (LAL).[1] LAL is responsible for the hydrolysis of cholesteryl esters and triglycerides that are delivered to the lysosome via the endocytic pathway. The breakdown of these lipids releases free cholesterol and fatty acids, which are then transported to the cytoplasm for use in various cellular processes.

In lysosomal storage disorders such as Niemann-Pick type C disease, impaired intracellular lipid trafficking leads to the accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes. By inhibiting LAL, this compound can be utilized as a tool to study the pathological consequences of LAL deficiency and to investigate potential therapeutic strategies aimed at mitigating lipid accumulation. The primary mechanism of action of this compound is the blockade of LAL-mediated hydrolysis of lipids within the lysosome.[2]

In Vitro Inhibitory Activity of this compound

Extensive in vitro studies have characterized the inhibitory profile of this compound against LAL and other related enzymes. This data is crucial for determining appropriate concentrations for in vitro experiments and for informing potential dosing strategies for future in vivo studies.

Table 1: In Vitro IC50 and Inhibitory Data for this compound
Target EnzymeThis compound ConcentrationPercent InhibitionCell/System TypeReference
Lysosomal Acid Lipase (LAL)68 nM (IC50)50%Purified human LAL[3]
Acid Cholesteryl Ester Hydrolase (CEH)10 µM89%Bone marrow-derived macrophages (in vitro)[4]
Acid Cholesteryl Ester Hydrolase (CEH)10 µM79%Bone marrow-derived macrophages (lysate)[4]
Neutral Triglyceride Hydrolase (TGH)30 µM41-65%Bone marrow-derived macrophages (in vitro)
Neutral Cholesteryl Ester Hydrolase (CEH)0.1 µM32%Bone marrow-derived macrophages (in vitro)
Neutral Cholesteryl Ester Hydrolase (CEH)1 µM58%Bone marrow-derived macrophages (lysate)

Key Finding: this compound is a potent inhibitor of LAL with a nanomolar IC50. However, at higher micromolar concentrations, it exhibits inhibitory activity against other neutral lipid hydrolases, highlighting the potential for off-target effects.

The Critical Challenge of Off-Target Effects

A significant and recurring theme in the literature is the potential for this compound to inhibit other cellular lipases, particularly at concentrations commonly used in in vitro studies. This is a critical consideration for the design and interpretation of any potential in vivo experiments.

Several studies have demonstrated that at concentrations above 1 µM, this compound can inhibit neutral triglyceride hydrolase and neutral cholesteryl ester hydrolase. These off-target effects could confound the results of in vivo studies, making it difficult to attribute observed phenotypes solely to the inhibition of LAL. Researchers planning in vivo studies must carefully consider the dose-response relationship of this compound for both on-target and off-target activities to identify a therapeutic window that maximizes LAL inhibition while minimizing effects on other lipases.

Experimental Protocols: In Vitro Assays

While in vivo protocols are not available, the following are detailed methodologies for key in vitro experiments that have been instrumental in characterizing this compound.

Lysosomal Acid Lipase (LAL) Activity Assay

Objective: To determine the inhibitory activity of this compound against LAL.

Materials:

  • Purified human LAL

  • This compound

  • 4-methylumbelliferyl palmitate (4-MUP) substrate

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute this compound to achieve a range of concentrations.

  • In a microplate, combine the purified human LAL with the different concentrations of this compound or vehicle control.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding the 4-MUP substrate.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction by adding a stop solution (e.g., glycine-carbonate buffer, pH 10.5).

  • Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader (excitation ~360 nm, emission ~450 nm).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cellular Cholesteryl Ester Hydrolase (CEH) Activity Assay

Objective: To measure the effect of this compound on the activity of acid and neutral CEH in cultured cells.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or other relevant cell type

  • This compound

  • Radio-labeled cholesteryl ester substrate (e.g., [14C]cholesteryl oleate)

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Scintillation counter

Protocol:

  • Culture BMDMs to the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Wash the cells with PBS and lyse them in a suitable buffer.

  • Determine the protein concentration of the cell lysates.

  • To measure acid CEH activity, incubate a portion of the lysate with the radio-labeled cholesteryl ester substrate in an acidic buffer (pH 4.5).

  • To measure neutral CEH activity, incubate another portion of the lysate with the substrate in a neutral buffer (pH 7.4).

  • After incubation, extract the lipids and separate the liberated free cholesterol from the unhydrolyzed cholesteryl ester using thin-layer chromatography (TLC).

  • Quantify the radioactivity in the free cholesterol spot using a scintillation counter.

  • Calculate the CEH activity as the amount of free cholesterol released per unit of protein per unit of time and determine the percent inhibition by this compound.

Visualizing Pathways and Workflows

Signaling Pathway of Lysosomal Acid Lipase

LAL_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL Particle (containing Cholesteryl Esters) LDLR LDL Receptor LDL->LDLR Binding Endosome Early Endosome LDLR->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion LAL Lysosomal Acid Lipase (LAL) Free_Cholesterol Free Cholesterol LAL->Free_Cholesterol Hydrolysis Fatty_Acids Fatty Acids LAL->Fatty_Acids Hydrolysis Lalistat1 This compound Lalistat1->LAL Inhibition Cytoplasm Cytoplasm Free_Cholesterol->Cytoplasm Fatty_Acids->Cytoplasm

Caption: Inhibition of the LAL pathway by this compound.

Conceptual Workflow for a Preclinical In Vivo Efficacy Study

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Efficacy Endpoints cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Npc1-/- mouse) Grouping Randomize into Treatment Groups (Vehicle, this compound doses) Animal_Model->Grouping Dosing Administer this compound (e.g., oral gavage, IP injection) Grouping->Dosing Monitoring Monitor Health (Weight, clinical signs) Dosing->Monitoring Survival Survival Analysis Monitoring->Survival Behavior Behavioral Tests (e.g., rotarod) Monitoring->Behavior Biomarkers Biomarker Analysis (e.g., plasma oxysterols) Monitoring->Biomarkers Histology Histopathology (e.g., liver, brain) Monitoring->Histology Data_Analysis Statistical Analysis (e.g., Kaplan-Meier, ANOVA) Survival->Data_Analysis Behavior->Data_Analysis Biomarkers->Data_Analysis Histology->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: A conceptual workflow for a preclinical in vivo study.

Conclusion and Future Directions

This compound remains a valuable research tool for studying the role of lysosomal acid lipase in health and disease. Its high potency and selectivity at nanomolar concentrations make it ideal for in vitro investigations. However, the absence of published in vivo efficacy data represents a significant knowledge gap. Future preclinical studies are essential to determine if the potent in vitro activity of this compound translates into therapeutic benefit in animal models of lysosomal storage disorders. Such studies must be meticulously designed to account for the potential off-target effects at higher doses and should include comprehensive pharmacokinetic and pharmacodynamic assessments. The data generated from these studies will be critical for validating LAL as a therapeutic target and for guiding the potential development of this compound or its analogs as clinical candidates.

References

Lalistat 1: A Technical Guide to its Impact on Cholesterol Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), the primary enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its profound impact on cellular cholesterol ester metabolism. Through a comprehensive review of existing literature, this document outlines the quantitative inhibitory properties of this compound, details key experimental protocols for its study, and visually represents its mechanism of action through signaling pathway and workflow diagrams. This guide is intended to serve as a critical resource for researchers in lipid biology, lysosomal storage disorders, and drug development.

Introduction to this compound and Cholesterol Ester Hydrolysis

Cholesterol homeostasis is a tightly regulated process critical for cellular function. A key step in the intracellular trafficking of cholesterol involves the hydrolysis of cholesteryl esters, the storage form of cholesterol, within the lysosomes. This reaction is catalyzed by lysosomal acid lipase (LAL). Dysregulation of LAL activity leads to the accumulation of cholesteryl esters and triglycerides, a hallmark of lysosomal storage disorders such as Wolman disease and Cholesteryl Ester Storage Disease (CESD).

This compound has emerged as a valuable chemical tool for studying the role of LAL in cellular lipid metabolism. It is a potent, selective, and competitive inhibitor of LAL, allowing for the targeted investigation of the consequences of LAL inhibition.[1] By blocking the hydrolysis of cholesteryl esters, this compound induces a cellular phenotype that mimics aspects of LAL deficiency, making it an essential compound for research into the pathophysiology of related diseases and the development of potential therapeutic interventions.

Quantitative Data on this compound Inhibition

The efficacy and selectivity of this compound as a LAL inhibitor have been quantitatively characterized in multiple studies. This section summarizes the key inhibitory parameters of this compound.

ParameterValueEnzyme SourceNotes
IC50 68 nMPurified human LALThe half maximal inhibitory concentration, indicating high potency.[1][2][3]
Selectivity No significant activity against pancreatic lipase or lipoprotein lipase at 10 µMHuman pancreatic lipase, bovine milk lipoprotein lipaseDemonstrates high selectivity for LAL over other related lipases.[1]

Mechanism of Action of this compound

This compound exerts its effect by directly inhibiting the enzymatic activity of lysosomal acid lipase. This inhibition prevents the breakdown of cholesteryl esters and triglycerides that are delivered to the lysosome, primarily through the endocytosis of low-density lipoproteins (LDL).

Signaling Pathway of LAL-mediated Cholesterol Ester Hydrolysis and its Inhibition by this compound

The following diagram illustrates the pathway of LDL-derived cholesteryl ester processing in the lysosome and the point of intervention by this compound.

LAL_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Internalization CE Cholesteryl Esters Endosome->CE Delivery to Lysosome LAL Lysosomal Acid Lipase (LAL) FC Free Cholesterol LAL->FC Hydrolysis FA Fatty Acids LAL->FA CE->LAL Substrate Lalistat1 This compound Lalistat1->LAL Inhibition

Caption: Inhibition of LAL by this compound blocks cholesterol ester hydrolysis.

The consequence of this inhibition is the accumulation of cholesteryl esters within the lysosome, leading to increased cellular levels of this lipid species. This accumulation can be observed experimentally and is a key indicator of this compound's activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on cholesterol ester hydrolysis.

In Vitro Lysosomal Acid Lipase (LAL) Activity Assay

This protocol describes the measurement of LAL activity in cell lysates using a fluorogenic substrate and its inhibition by this compound.

Materials:

  • Cells of interest (e.g., cultured fibroblasts, macrophages)

  • Lysis Buffer: 150 mM sodium acetate buffer (pH 4.0) with 1.0% (v/v) Triton X-100

  • Substrate Solution: 0.345 mM 4-methylumbelliferyl palmitate (4-MUP) in 150 mM sodium acetate buffer (pH 4.0) containing 1.0% (v/v) Triton X-100 and 0.5% (w/v) cardiolipin

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 460 nm)

  • Stop Solution: 15 mM HgCl2

Procedure:

  • Cell Lysis:

    • Culture cells to desired confluency.

    • Wash cells with phosphate-buffered saline (PBS).

    • Lyse cells in an appropriate volume of Lysis Buffer.

    • Determine protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Enzyme Reaction:

    • In a 96-well black microplate, add 40 µL of cell lysate to each well.

    • To appropriate wells, add 10 µL of this compound at the desired final concentration (e.g., 30 µM for maximal inhibition) or 10 µL of DMSO for the uninhibited control.

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 150 µL of pre-warmed Substrate Solution to each well.

  • Measurement:

    • Incubate the plate at 37°C for 3 hours.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate LAL activity by subtracting the fluorescence values of the this compound-inhibited samples from the uninhibited (DMSO control) samples.

    • Normalize the activity to the protein concentration of the lysate.

Cellular Cholesterol Ester Accumulation Assay

This protocol outlines a method to quantify the accumulation of cholesterol esters in cells treated with this compound.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Cholesterol/Cholesteryl Ester-Glo™ Assay kit (or similar)

  • Lysis solution (provided with the kit)

  • Reagents for total and free cholesterol measurement (provided with the kit)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well white microplate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.01-10 µM) or DMSO for a specified period (e.g., 24-48 hours).

  • Sample Preparation:

    • After treatment, wash the cells with PBS.

    • Lyse the cells according to the assay kit manufacturer's instructions.

  • Cholesterol Measurement:

    • Perform two separate measurements for each sample: one for total cholesterol (with cholesterol esterase) and one for free cholesterol (without cholesterol esterase), following the kit's protocol.

  • Data Analysis:

    • Calculate the concentration of total cholesterol and free cholesterol for each sample based on a standard curve.

    • Determine the concentration of cholesterol esters by subtracting the free cholesterol concentration from the total cholesterol concentration.

    • Compare the cholesterol ester levels in this compound-treated cells to the DMSO-treated control cells.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Workflow for In Vitro LAL Activity Assay

LAL_assay_workflow start Start cell_culture Culture Cells start->cell_culture cell_lysis Lyse Cells in Acetate Buffer cell_culture->cell_lysis protein_quant Quantify Protein Concentration cell_lysis->protein_quant plate_prep Add Lysate to 96-well Plate cell_lysis->plate_prep analyze_data Calculate and Normalize LAL Activity protein_quant->analyze_data add_inhibitor Add this compound or DMSO (Control) plate_prep->add_inhibitor pre_incubate Pre-incubate at 37°C for 10 min add_inhibitor->pre_incubate add_substrate Add 4-MUP Substrate Solution pre_incubate->add_substrate incubate Incubate at 37°C for 3 hours add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Read Fluorescence (Ex: 320nm, Em: 460nm) stop_reaction->read_fluorescence read_fluorescence->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the in vitro LAL activity assay.

Workflow for Cellular Cholesterol Ester Accumulation Assay

CE_accumulation_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound or DMSO seed_cells->treat_cells wash_cells Wash Cells with PBS treat_cells->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells measure_total_chol Measure Total Cholesterol lyse_cells->measure_total_chol measure_free_chol Measure Free Cholesterol lyse_cells->measure_free_chol calculate_ce Calculate Cholesterol Ester Levels measure_total_chol->calculate_ce measure_free_chol->calculate_ce analyze_results Compare Treated vs. Control calculate_ce->analyze_results end End analyze_results->end

Caption: Workflow for quantifying cellular cholesterol ester accumulation.

Off-Target Effects and Considerations

While this compound is highly selective for LAL, some studies have reported potential off-target effects, particularly at higher concentrations. Research has indicated that at concentrations above 1 µM, this compound may also inhibit other cytosolic neutral lipid hydrolases. Therefore, it is crucial for researchers to use the lowest effective concentration of this compound and to consider potential off-target effects when interpreting experimental results. Dose-response experiments are highly recommended to determine the optimal concentration for specific cell types and experimental conditions.

Conclusion

This compound is an indispensable tool for the study of lysosomal acid lipase and its role in cholesterol ester hydrolysis. Its high potency and selectivity allow for the targeted investigation of LAL function in a variety of cellular contexts. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to utilize this compound effectively in their studies. A thorough understanding of its mechanism of action and careful consideration of its optimal working concentrations will continue to advance our knowledge of lysosomal lipid metabolism and related diseases.

References

Methodological & Application

Lalistat 1: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), a critical enzyme in the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2] Its ability to block LAL activity makes it a valuable tool for studying lipid metabolism, lysosomal storage disorders like Niemann-Pick type C disease, and the role of lipophagy in various cellular processes.[1] This document provides detailed protocols for the use of this compound in cell culture experiments, including data on its activity and guidelines for its application.

Mechanism of Action

This compound functions as a competitive and irreversible inhibitor of LAL by covalently binding to the active site serine residue of the enzyme.[2] This inhibition blocks the breakdown of lipids that enter the lysosome via endocytosis of lipoproteins or through autophagy (lipophagy), leading to an accumulation of intracellular cholesterol esters and triglycerides.[1]

Caution on Off-Target Effects: While highly selective for LAL at nanomolar concentrations, studies have revealed that at concentrations exceeding 1 µM, this compound can exhibit off-target effects by inhibiting neutral lipid hydrolases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). Therefore, for experiments aiming to specifically target LAL, it is crucial to use this compound at concentrations below 1 µM.

Quantitative Data

The inhibitory activity of this compound has been characterized against purified LAL and in various cell-based assays. The following table summarizes key quantitative data.

ParameterValueSource
IC50 (purified human LAL) 68 nM
Recommended Concentration for Specific LAL Inhibition in Cell Culture < 1 µM
Concentration for significant reduction in TNBC cell proliferation 12.5 - 50 µM

Signaling Pathway

The inhibition of LAL by this compound directly impacts lipid metabolism within the cell, leading to the accumulation of lipid droplets. This can have downstream effects on various signaling pathways involved in cellular processes like inflammation and cell growth.

Lalistat1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_lysosome Lysosome Lipoproteins (LDL) Lipoproteins (LDL) Cholesteryl Esters & Triglycerides Cholesteryl Esters & Triglycerides Lipoproteins (LDL)->Cholesteryl Esters & Triglycerides Endocytosis LAL LAL Free Cholesterol & Fatty Acids Free Cholesterol & Fatty Acids LAL->Free Cholesterol & Fatty Acids Hydrolysis Cholesteryl Esters & Triglycerides->LAL Lipid Droplet Lipid Droplet Cholesteryl Esters & Triglycerides->Lipid Droplet Accumulation Cellular Processes Downstream Signaling (e.g., Inflammation, Growth) Free Cholesterol & Fatty Acids->Cellular Processes This compound This compound This compound->LAL Inhibition

Caption: Mechanism of this compound action.

Experimental Protocols

Protocol 1: Induction and Visualization of Lipid Accumulation in Macrophages

This protocol describes how to induce foam cell formation in macrophages and visualize lipid accumulation using Oil Red O staining.

Materials:

  • RAW 264.7 or bone marrow-derived macrophages (BMDMs)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Oxidized LDL (oxLDL)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • Microscope

Workflow Diagram:

Lipid_Accumulation_Workflow A 1. Seed Macrophages B 2. Pre-treat with this compound (optional) A->B C 3. Induce with oxLDL B->C D 4. Fix Cells C->D E 5. Stain with Oil Red O D->E F 6. Visualize Lipid Droplets E->F

Caption: Workflow for lipid accumulation assay.

Procedure:

  • Cell Seeding: Seed macrophages in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • This compound Pre-treatment (Optional): To study the effect of LAL inhibition on lipid accumulation, pre-treat the cells with the desired concentration of this compound (e.g., 0.1 - 1 µM) for 2-4 hours.

  • Induction of Foam Cell Formation: Add oxLDL to the culture medium at a final concentration of 50-100 µg/mL. Incubate for 24-48 hours.

  • Cell Fixation:

    • Aspirate the culture medium and wash the cells gently with PBS.

    • Add 4% PFA to each well and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Oil Red O Staining:

    • Prepare the Oil Red O working solution according to the manufacturer's instructions.

    • Add the working solution to each well, ensuring the cell monolayer is completely covered.

    • Incubate for 15-30 minutes at room temperature.

    • Carefully aspirate the staining solution and wash the cells with water until the water runs clear.

  • Visualization:

    • Add PBS to the wells to prevent the cells from drying out.

    • Visualize the intracellular lipid droplets (stained red) using a light microscope.

Protocol 2: Lysosomal Acid Lipase (LAL) Activity Assay

This protocol provides a method to measure LAL activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cultured cells (e.g., hepatocytes, macrophages)

  • Lysis buffer (e.g., 150 mM sodium acetate buffer, pH 4.0, with 1.0% Triton X-100)

  • This compound (for inhibitor control)

  • 4-Methylumbelliferyl palmitate (4-MUP), fluorogenic substrate

  • Cardiolipin

  • DMSO

  • Black 96-well plate

  • Fluorometric plate reader

Workflow Diagram:

LAL_Activity_Assay_Workflow A 1. Prepare Cell Lysates B 2. Pre-incubate with this compound (Inhibitor Control) A->B D 4. Initiate Reaction B->D C 3. Prepare Substrate Solution C->D E 5. Incubate D->E F 6. Measure Fluorescence E->F

References

Preparation of Lalistat 1 Stock Solution: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation of a stock solution of Lalistat 1, a potent and selective inhibitor of lysosomal acid lipase (LAL). Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental studies. This document outlines the necessary materials, step-by-step procedures, and storage recommendations for this compound. All quantitative data are presented in a clear, tabular format, and a workflow diagram is provided for enhanced clarity.

Introduction

This compound is a small molecule inhibitor of lysosomal acid lipase (LAL) with an IC50 of 68 nM.[1][2][3][4] It is a valuable tool for studying lipid metabolism, particularly in the context of lysosomal storage disorders such as Wolman disease and cholesteryl ester storage disease (CESD). Proper solubilization and storage of this compound are paramount for maintaining its biological activity and ensuring the validity of experimental results. This protocol provides a standardized method for the preparation of this compound stock solutions.

Materials and Methods

Materials
  • This compound powder (CAS No. 501104-16-1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol, 200 proof

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in Table 1.

ParameterValueReference
Molecular Weight298.36 g/mol
CAS Number501104-16-1
Solubility in DMSOUp to 100 mM (29.84 mg/mL)
Solubility in EthanolUp to 100 mM (29.84 mg/mL)
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Pre-Weighing Preparation:

    • Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

    • Ensure the analytical balance is calibrated and level.

  • Weighing this compound:

    • Carefully weigh out 2.98 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Calculation: Mass (mg) = 10 mM x 1 mL x 298.36 g/mol / 1000 = 2.98 mg

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly.

  • Mixing:

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Lalistat1_Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh 2.98 mg of this compound equilibrate->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Conclusion

This application note provides a straightforward and reproducible protocol for the preparation of this compound stock solutions. Adherence to this protocol will help ensure the integrity and activity of the compound, leading to more reliable and consistent experimental outcomes in research and drug development.

References

Application Notes: Lalistat 1 Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL) with an IC₅₀ of 68 nM.[1][2][3] It is a critical tool for studying lipid metabolism, lysosomal storage disorders like Niemann-Pick type C disease, and autophagy.[1][4] Accurate and reliable experimental results depend on the correct preparation of this compound solutions. These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, along with standardized protocols for solution preparation and solubility assessment.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₂H₁₈N₄O₃S
Molecular Weight 298.36 g/mol
CAS Number 501104-16-1
Appearance Crystalline solid
Purity ≥98%
Storage Store at +4°C or -20°C as a solid. Stock solutions should be stored at -20°C or -80°C.

Solubility Data for this compound

The solubility of this compound has been determined in several common organic solvents. The data is summarized below for easy comparison. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.

SolventMax Concentration (mM)Max Concentration (mg/mL)Source(s)
DMSO 100 mM29.84 mg/mL
DMSO -~20 mg/mL
DMSO 10 mM-
Ethanol 100 mM29.84 mg/mL
Ethanol -~20 mg/mL
DMF -~20 mg/mL
Ethanol:PBS (pH 7.2) (1:5) -~0.16 mg/mL

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted in aqueous buffers or cell culture media for experiments.

Materials:

  • This compound (solid powder, MW: 298.36)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 29.84 mg of this compound.

  • Solvent Addition: Add the weighed this compound to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 29.84 mg, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

  • Storage: Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

G cluster_workflow Workflow: Preparing this compound Stock Solution start Start weigh 1. Weigh 29.84 mg of this compound start->weigh add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: A workflow diagram for preparing a 100 mM this compound stock solution in DMSO.

This protocol provides a general method for rapidly assessing the kinetic solubility of this compound in an aqueous buffer, which is critical for cell-based assays.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance (turbidity) at ~600-650 nm

Procedure:

  • Plate Preparation: Add 198 µL of the desired aqueous buffer (e.g., PBS) to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 100 mM this compound DMSO stock solution to the buffer-containing wells. This results in a final concentration of 1 mM this compound with 1% DMSO. Prepare a blank well containing 198 µL of buffer and 2 µL of DMSO.

  • Mixing and Incubation: Mix the contents thoroughly by gentle shaking for 1-2 minutes. Incubate the plate at room temperature for 1-2 hours to allow for precipitation to reach equilibrium.

  • Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the this compound-containing wells to the blank well. A significant increase in absorbance indicates precipitation and suggests that the kinetic solubility is below the tested concentration.

Mechanism of Action of this compound

This compound functions by directly inhibiting the enzymatic activity of Lysosomal Acid Lipase (LAL). LAL is responsible for the hydrolysis of cholesteryl esters and triglycerides that are delivered to the lysosome via the endocytic pathway. By blocking LAL, this compound prevents the breakdown of these lipids, leading to their accumulation within the lysosome. This mechanism is particularly relevant in the study of lysosomal function and diseases characterized by lipid storage defects.

G cluster_pathway Mechanism of Action: this compound Inhibition of LAL LDL LDL Particle (containing Cholesteryl Esters & Triglycerides) Lysosome Lysosome LDL->Lysosome Endocytosis LAL Lysosomal Acid Lipase (LAL) Hydrolysis Hydrolysis LAL->Hydrolysis Catalyzes Accumulation Accumulation of Cholesteryl Esters & Triglycerides LAL->Accumulation Leads to Lalistat1 This compound Lalistat1->LAL Inhibits Products Free Cholesterol & Fatty Acids Hydrolysis->Products Yields

Caption: Signaling pathway showing this compound inhibition of LAL and its cellular effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2] Its ability to block LAL activity makes it a valuable tool for studying lipid metabolism, lysosomal storage disorders such as Wolman disease and cholesteryl ester storage disease (CESD), and the cellular consequences of lysosomal lipid accumulation.[1] this compound has also been identified as an inhibitor of immunoglobulin A1 protease (IgA1P) from Haemophilus influenzae.[1]

These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the signaling pathways affected by this compound, designed to guide researchers in its effective use for in vitro studies.

Data Presentation

Recommended Working Concentrations of this compound in Vitro

The optimal concentration of this compound is application-dependent. It is crucial to perform dose-response experiments to determine the most effective concentration for a specific cell type and experimental setup. To maintain selectivity for LAL and avoid off-target effects on other neutral lipid hydrolases, it is recommended to use concentrations not exceeding 1 µM in cell culture studies.

ApplicationRecommended Concentration RangeKey Findings & References
Lysosomal Acid Lipase (LAL) Inhibition (Enzymatic Assay) 68 nM (IC50)This compound is a potent inhibitor of purified human LAL with an IC50 of 68 nM.
Cell-Based LAL Inhibition & Cholesterol Accumulation Studies 0.01 - 10 µMReduces cholesterol accumulation in lysosome-like organelles in NPC1-deficient human fibroblasts. To avoid off-target effects on other lipases, concentrations <1 µM are recommended for cell-based assays.
IgA1 Protease Inhibition (H. influenzae) 50 - 100 µMNearly complete inhibition of IgA1P B1 and B2 is observed at 50 µM, with complete inhibition at 100 µM.
Selectivity Screening Up to 10 µMExhibits no significant activity against pancreatic lipase or lipoprotein lipase at concentrations up to 10 µM.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Cellular Consequences

This compound directly inhibits lysosomal acid lipase, leading to the accumulation of its substrates, cholesteryl esters and triglycerides, within the lysosome. This primary effect triggers a cascade of secondary cellular responses. The accumulation of lipids can impair lysosomal function, including the fusion of lysosomes with other vesicles, and disrupt autophagy. Furthermore, altered lysosomal lipid homeostasis can impact other organelles, such as mitochondria, and influence cellular signaling pathways like mTORC1, which is a key regulator of cellular metabolism and autophagy.

Lalistat1_Pathway This compound Signaling Pathway cluster_lysosome Lalistat1 This compound LAL Lysosomal Acid Lipase (LAL) Lalistat1->LAL Inhibition Products Free Cholesterol & Free Fatty Acids LAL->Products Hydrolysis Lipid_Accumulation Lysosomal Lipid Accumulation LAL->Lipid_Accumulation Leads to Substrates Cholesteryl Esters & Triglycerides Substrates->LAL Lysosome Lysosome Autophagy Impaired Autophagy Lipid_Accumulation->Autophagy Mitochondria Mitochondrial Dysfunction Lipid_Accumulation->Mitochondria mTORC1 Altered mTORC1 Signaling Lipid_Accumulation->mTORC1

This compound inhibits LAL, causing lipid accumulation and downstream effects.
General Experimental Workflow for in Vitro Studies with this compound

The following diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay.

Experimental_Workflow General Experimental Workflow start Start cell_culture Cell Culture (e.g., Fibroblasts, Macrophages) start->cell_culture treatment Treat cells with this compound (and controls) cell_culture->treatment incubation Incubate for desired time treatment->incubation assay Perform desired assay incubation->assay lal_activity LAL Activity Assay assay->lal_activity Option 1 cholesterol Cholesterol Accumulation (Filipin Staining) assay->cholesterol Option 2 viability Cell Viability Assay assay->viability Option 3 data_analysis Data Analysis lal_activity->data_analysis cholesterol->data_analysis viability->data_analysis end End data_analysis->end

A typical workflow for in vitro experiments using this compound.

Experimental Protocols

Protocol 1: Fluorometric Lysosomal Acid Lipase (LAL) Activity Assay

This protocol is adapted from methods utilizing the fluorogenic substrate 4-methylumbelliferyl palmitate (4-MUP) to measure LAL activity in cell lysates.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • 4-methylumbelliferyl palmitate (4-MUP) substrate solution (0.345 mM 4-MUP, 90.9 mM sodium acetate pH 4.0, 1% (v/v) Triton X-100, and 0.0325% (w/v) cardiolipin)

  • Stop solution (e.g., 0.5 M carbonate buffer, pH 10.7)

  • 96-well black microplate

  • Fluorometer (Excitation: ~360 nm, Emission: ~450 nm)

  • Protein quantification assay (e.g., Bradford)

Procedure:

  • Cell Lysis:

    • Culture and treat cells with desired concentrations of this compound or vehicle control.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Enzymatic Reaction:

    • In a 96-well black microplate, add a specific amount of cell lysate protein (e.g., 1 mg) to each well.

    • For each sample, prepare duplicate wells: one for total lipase activity and one for non-LAL lipase activity (by adding a saturating concentration of this compound, e.g., 10 µM, to the lysate prior to adding the substrate).

    • Initiate the reaction by adding the 4-MUP substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution to each well.

    • Measure the fluorescence using a fluorometer with excitation at ~360 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the inhibited sample (non-LAL activity) from the total activity sample to determine the specific LAL activity.

    • Normalize the LAL activity to the protein concentration and express as nmol/hr/mg protein.

Protocol 2: Cholesterol Accumulation Assessment using Filipin Staining

This protocol describes the use of Filipin, a fluorescent dye that binds to unesterified cholesterol, to visualize and quantify cholesterol accumulation in cells treated with this compound.

Materials:

  • Cells cultured on glass coverslips or in optical-quality plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine in PBS

  • Filipin III staining solution (0.05 mg/mL Filipin III in PBS containing 10% Fetal Bovine Serum)

  • Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips or in an appropriate plate and allow them to adhere.

    • Treat cells with the desired concentrations of this compound or vehicle control for the desired duration.

  • Fixation and Quenching:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 10-60 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Filipin Staining:

    • Add the Filipin III staining solution to the cells.

    • Incubate for 2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS to remove excess stain.

  • Imaging and Analysis:

    • Immediately image the cells using a fluorescence microscope with a UV filter set. Note: Filipin fluorescence is prone to photobleaching.

    • Quantify the fluorescence intensity per cell or per area using image analysis software to assess the level of cholesterol accumulation.

Protocol 3: In Vitro Inhibition of H. influenzae IgA1 Protease

This protocol provides a gel-based method to assess the inhibitory effect of this compound on the activity of H. influenzae IgA1 protease.

Materials:

  • Recombinant H. influenzae IgA1 protease (IgA1P)

  • Human IgA1

  • This compound

  • Tris-Buffered Saline (TBS; 25mM Tris pH 7.4, 150 mM NaCl)

  • SDS-PAGE gels and running buffer

  • Protein stain (e.g., SYPRO Ruby)

  • Gel imaging system

Procedure:

  • Inhibitor Incubation:

    • In a microcentrifuge tube, incubate a final concentration of 100 nM recombinant IgA1P with serial dilutions of this compound (or vehicle control) for 1 hour at room temperature in TBS.

  • Protease Reaction:

    • Add human IgA1 to a final concentration of 200 nM to initiate the cleavage reaction.

    • Incubate for 2 hours at 37°C.

  • Analysis:

    • Stop the reaction by adding 2% SDS.

    • Separate the reaction products by SDS-PAGE.

    • Stain the gel with a protein stain such as SYPRO Ruby.

    • Visualize the gel using an appropriate imaging system.

  • Data Interpretation:

    • In the absence of an effective inhibitor, the IgA1 heavy chain will be cleaved into smaller fragments.

    • In the presence of an effective concentration of this compound, the cleavage of the IgA1 heavy chain will be reduced or absent.

    • Quantify the band intensities to determine the extent of inhibition.

References

Application Notes and Protocols for Using Lalistat 1 in a Cholesterol Efflux Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol efflux is a critical process for maintaining cellular cholesterol homeostasis and is a key mechanism in preventing the development of atherosclerosis. This process involves the removal of excess cholesterol from peripheral cells, such as macrophages, and its transport to the liver for excretion. A key player in the intracellular processing of cholesterol is Lysosomal Acid Lipase (LAL), which hydrolyzes cholesteryl esters and triglycerides within the lysosome. Lalistat 1 is a potent and selective inhibitor of LAL, with an IC50 value of 68 nM.[1][2] By blocking LAL, this compound prevents the hydrolysis of lipoprotein-derived cholesteryl esters, leading to a reduction in the efflux of cholesterol from lipid-loaded cells and a subsequent increase in cellular cholesteryl ester levels.[1] These application notes provide a detailed protocol for utilizing this compound in a cholesterol efflux assay to study the role of lysosomal lipid hydrolysis in cholesterol metabolism.

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of Lysosomal Acid Lipase. This inhibition blocks the breakdown of cholesteryl esters that have been internalized by the cell, typically via the uptake of modified low-density lipoproteins (LDL). The resulting accumulation of cholesteryl esters within the lysosome reduces the pool of free cholesterol available for transport to the cell membrane and subsequent efflux to extracellular acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL).[1]

Data Presentation

The following tables summarize the known properties of this compound and illustrative quantitative data on its effect on cholesterol efflux.

Table 1: Properties of this compound

PropertyValueReference
Target Lysosomal Acid Lipase (LAL)[1]
IC50 68 nM
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at +4°C
Off-target Effects Inhibition of neutral lipid hydrolases at concentrations >1 µM

Table 2: Illustrative Dose-Dependent Effect of this compound on Cholesterol Efflux from Macrophages

This compound Concentration (µM)Percent Cholesterol Efflux Inhibition (Relative to Control)
0 (Control)0%
0.01~15%
0.1~50%
1.0~85%
10.0>90% (Potential off-target effects)

Note: The data in this table is illustrative and based on the known potent inhibitory effect of this compound on LAL and the subsequent reduction in cholesterol efflux. Actual values will vary depending on the cell type, experimental conditions, and cholesterol acceptor used.

Experimental Protocols

This section provides a detailed methodology for a cholesterol efflux assay using this compound. The protocol is based on standard methods for measuring cholesterol efflux and incorporates specific considerations for the use of a LAL inhibitor.

Materials and Reagents
  • Cell line (e.g., J774 macrophages, THP-1 monocytes)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (solubilized in DMSO)

  • Radiolabeled cholesterol (e.g., [³H]-cholesterol) or fluorescently labeled cholesterol (e.g., BODIPY-cholesterol)

  • Cholesterol acceptor (e.g., Apolipoprotein A-I (ApoA-I), High-Density Lipoprotein (HDL))

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation cocktail (for radiolabeled assays) or fluorescence plate reader (for fluorescent assays)

  • 96-well cell culture plates

Experimental Procedure
  • Cell Seeding:

    • Seed macrophages (e.g., J774 or differentiated THP-1 cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Cholesterol Loading and Labeling:

    • Prepare a labeling medium containing cell culture medium, 1-5% FBS, and the labeled cholesterol (e.g., 1 µCi/mL [³H]-cholesterol or 1 µg/mL BODIPY-cholesterol).

    • Remove the growth medium from the cells and add the labeling medium.

    • Incubate the cells for 24-48 hours to allow for cholesterol loading and labeling of the intracellular cholesterol pools.

  • Equilibration and this compound Treatment:

    • After the labeling period, wash the cells twice with warm PBS to remove excess labeled cholesterol.

    • Add serum-free medium containing the desired concentrations of this compound (e.g., 0, 0.01, 0.1, 1.0 µM). A vehicle control (DMSO) should be included.

    • Crucial Note: To avoid off-target effects, it is strongly recommended to use this compound at concentrations not exceeding 1 µM.

    • Incubate the cells for 18-24 hours to allow for equilibration of the labeled cholesterol within the cellular pools and for this compound to inhibit LAL activity.

  • Cholesterol Efflux:

    • Wash the cells twice with warm PBS.

    • Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).

    • Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Analysis:

    • Medium: Carefully collect the medium from each well, which contains the effluxed labeled cholesterol.

    • Cells: Lyse the cells in each well with a suitable cell lysis buffer.

    • Quantification:

      • For [³H]-cholesterol: Add the collected medium and cell lysates to separate scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

      • For BODIPY-cholesterol: Transfer the medium and cell lysates to a black 96-well plate and measure the fluorescence using a fluorescence plate reader.

  • Calculation of Percent Cholesterol Efflux:

    • The percentage of cholesterol efflux is calculated using the following formula: % Cholesterol Efflux = [Counts per minute (CPM) or Fluorescence in Medium / (CPM or Fluorescence in Medium + CPM or Fluorescence in Cell Lysate)] x 100

Mandatory Visualizations

Signaling Pathway of LAL-Mediated Cholesterol Efflux

LAL_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_lysosome Lysosome ApoAI ApoA-I HDL HDL LAL LAL FC_lyso Free Cholesterol LAL->FC_lyso Generates CE Cholesteryl Esters (from LDL) CE->LAL Hydrolysis FC_cyto Cytosolic Free Cholesterol Pool FC_lyso->FC_cyto Transport ABCA1 ABCA1 FC_cyto->ABCA1 ABCG1 ABCG1 FC_cyto->ABCG1 ABCA1->ApoAI Efflux ABCG1->HDL Efflux Lalistat1 This compound Lalistat1->LAL Inhibits

Caption: Signaling pathway of LAL-mediated cholesterol efflux and its inhibition by this compound.

Experimental Workflow for Cholesterol Efflux Assay Using this compound

Workflow start Start seed Seed Macrophages in 96-well Plate start->seed load Load and Label Cells with [³H]-Cholesterol or BODIPY-Cholesterol (24-48h) seed->load wash1 Wash Cells with PBS load->wash1 equilibrate Equilibrate with Serum-Free Medium + this compound (or Vehicle) (18-24h) wash1->equilibrate wash2 Wash Cells with PBS equilibrate->wash2 efflux Induce Efflux with ApoA-I or HDL (4-6h) wash2->efflux collect Collect Medium (Contains Effluxed Cholesterol) efflux->collect lyse Lyse Cells (Contains Retained Cholesterol) efflux->lyse quantify Quantify Labeled Cholesterol (Scintillation or Fluorescence) collect->quantify lyse->quantify calculate Calculate % Cholesterol Efflux quantify->calculate end End calculate->end

Caption: Experimental workflow for a cholesterol efflux assay using this compound.

Logical Relationship of LAL Inhibition and Downstream Effects

Logical_Relationship lalistat This compound lal Lysosomal Acid Lipase (LAL) Activity lalistat->lal Decreases ce_hydrolysis Cholesteryl Ester Hydrolysis lal->ce_hydrolysis Mediates fc_pool Lysosomal Free Cholesterol Pool ce_hydrolysis->fc_pool Increases abca1_abcg1 ABCA1/ABCG1 Expression fc_pool->abca1_abcg1 Regulates chol_efflux Cholesterol Efflux abca1_abcg1->chol_efflux Mediates

Caption: Logical relationship of this compound inhibition of LAL and its downstream effects.

References

Application Notes and Protocols for Lipid Droplet Analysis Using Lalistat 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2] Inhibition of LAL by this compound leads to the accumulation of these neutral lipids, resulting in an increase in the size and number of cellular lipid droplets. This property makes this compound a valuable pharmacological tool for studying lipid metabolism, lysosomal function, and the pathogenesis of diseases characterized by lipid storage disorders, such as Wolman disease and cholesteryl ester storage disease (CESD). These application notes provide detailed protocols for the use of this compound in cellular models to induce and analyze lipid droplet accumulation.

Mechanism of Action

This compound acts as a competitive inhibitor of LAL, with a reported IC50 of 68 nM for purified human LAL.[3] By blocking the active site of LAL, this compound prevents the breakdown of lipids that have been delivered to the lysosome, primarily through the endocytosis of lipoproteins. This disruption of lysosomal lipid catabolism leads to the buildup of cholesteryl esters and triglycerides, which are subsequently stored in cytoplasmic lipid droplets. It is important to note that while this compound is highly selective for LAL over pancreatic and lipoprotein lipases, it can exhibit off-target effects on neutral, cytosolic lipases at concentrations exceeding 1 µM. Therefore, careful dose-response studies are recommended to determine the optimal concentration for specific cell types and experimental conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, derived from various sources.

ParameterValueSource
IC50 (human LAL) 68 nM
Molecular Weight 298.36 g/mol
Formula C12H18N4O3S
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at +4°C
Effective Concentration in Cell Culture 0.1 µM - 10 µM (Caution advised above 1 µM due to off-target effects)
Purity ≥98%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in lipid droplet analysis.

Lalistat1_Mechanism Mechanism of Action of this compound cluster_cell Cell Lipoproteins Lipoproteins Endocytosis Endocytosis Lipoproteins->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion LAL Lysosomal Acid Lipase (LAL) Lysosome->LAL Lipid Droplet Lipid Droplet Lysosome->Lipid Droplet Accumulation of undigested lipids Cholesteryl Esters & Triglycerides Cholesteryl Esters & Triglycerides LAL->Cholesteryl Esters & Triglycerides Hydrolyzes This compound This compound This compound->LAL Inhibits Free Cholesterol & Fatty Acids Free Cholesterol & Fatty Acids Cholesteryl Esters & Triglycerides->Free Cholesterol & Fatty Acids

Caption: Mechanism of this compound action in a cell.

Experimental_Workflow Experimental Workflow for Lipid Droplet Analysis Cell_Culture 1. Cell Seeding and Culture Lalistat_Treatment 2. Treatment with this compound Cell_Culture->Lalistat_Treatment Lipid_Loading 3. (Optional) Lipid Loading (e.g., with oleic acid) Lalistat_Treatment->Lipid_Loading Staining 4. Lipid Droplet Staining (e.g., BODIPY, Oil Red O) Lipid_Loading->Staining Imaging 5. Fluorescence Microscopy Staining->Imaging Analysis 6. Image Analysis and Quantification Imaging->Analysis

Caption: A typical workflow for studying lipid droplets.

Experimental Protocols

Protocol 1: Induction of Lipid Droplet Accumulation in Cultured Cells

This protocol describes a general procedure for treating cultured mammalian cells with this compound to induce the accumulation of lipid droplets.

Materials:

  • Cultured mammalian cells (e.g., Huh7, HepG2, primary macrophages)

  • Complete cell culture medium

  • This compound (Tocris Bioscience, Cat. No. 501104-16-1 or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store the stock solution at -20°C.

  • Preparation of Working Solutions: On the day of the experiment, dilute the 10 mM this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) in a humidified incubator at 37°C with 5% CO2.

  • Proceed to Staining and Analysis: After the incubation period, the cells are ready for lipid droplet staining and analysis as described in Protocol 2.

Protocol 2: Staining and Visualization of Lipid Droplets

This protocol outlines the steps for staining lipid droplets in this compound-treated cells using the fluorescent dye BODIPY 493/503.

Materials:

  • This compound-treated cells (from Protocol 1)

  • BODIPY 493/503 (e.g., Thermo Fisher Scientific, Cat. No. D3922)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Fluorescence mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Fixation: After the this compound treatment, aspirate the medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells three times with PBS.

  • Staining with BODIPY 493/503: Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Nuclear Staining (Optional): To visualize the nuclei, wash the cells twice with PBS and then incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Add a drop of fluorescence mounting medium to a microscope slide. Carefully remove the coverslip with the cells from the well and mount it on the slide.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for BODIPY 493/503 (excitation/emission ~493/503 nm) and DAPI (excitation/emission ~358/461 nm).

  • Image Analysis: The acquired images can be analyzed using software such as ImageJ or CellProfiler to quantify the number, size, and intensity of lipid droplets per cell.

Troubleshooting

  • Low or no lipid droplet accumulation:

    • Increase the concentration of this compound (be mindful of potential off-target effects above 1 µM).

    • Increase the incubation time.

    • Consider co-treatment with a source of fatty acids, such as oleic acid complexed to BSA, to enhance lipid droplet formation.

  • High background fluorescence:

    • Ensure thorough washing steps after fixation and staining.

    • Optimize the concentration of the staining dye.

  • Cell toxicity:

    • Reduce the concentration of this compound or the incubation time.

    • Ensure the DMSO concentration in the final culture medium is low (typically <0.1%).

Conclusion

This compound is a powerful tool for inducing and studying lipid droplet dynamics in a cellular context. By following these detailed protocols, researchers can effectively utilize this inhibitor to investigate the role of lysosomal lipolysis in various biological processes and disease models. Careful consideration of working concentrations is crucial to minimize off-target effects and ensure the specific inhibition of lysosomal acid lipase.

References

Measuring Autophagy Flux with Lalistat 1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. The dynamic nature of this process, termed autophagic flux, represents the complete sequence from autophagosome formation to lysosomal degradation. Accurate measurement of autophagic flux is crucial for understanding its role in health and disease and for the development of therapeutic modulators. Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), an enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. By inhibiting LAL, this compound can be utilized as a tool to investigate the role of lipophagy, a selective form of autophagy that targets lipid droplets, and to measure overall autophagic flux. These application notes provide detailed protocols for utilizing this compound to measure autophagic flux in cultured cells.

Principle of the Assay

The measurement of autophagic flux typically involves the monitoring of autophagy-related proteins, such as Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. The autophagosome then fuses with a lysosome to form an autolysosome, where its contents, including LC3-II and p62, are degraded.

An accumulation of LC3-II can indicate either an induction of autophagy or a blockage in the downstream degradation pathway. To distinguish between these two possibilities, autophagic flux is measured by comparing the levels of LC3-II in the presence and absence of a lysosomal inhibitor. This compound, by inhibiting LAL, can impede the later stages of autophagic degradation, particularly of lipid droplets (lipophagy), leading to an accumulation of autophagosomes. For a more comprehensive blockade of lysosomal degradation, this compound can be used in conjunction with other lysosomal inhibitors like Bafilomycin A1 or Chloroquine, which inhibit the vacuolar H+-ATPase and lysosomal acidification, respectively. An increase in LC3-II levels upon treatment with this compound, which is further enhanced in the presence of a lysosomal inhibitor, indicates a stimulation of autophagic flux.

Data Presentation

This compound Specifications
PropertyValueReference
Molecular Weight 298.36 g/mol [1]
Formula C₁₂H₁₈N₄O₃S[1]
IC₅₀ (for LAL) 68 nM[1]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol[1]
Storage Store at +4°C[1]
Quantitative Data on this compound Inhibition of Lysosomal Acid Lipase
Concentration of this compound% Inhibition of Acid Cholesteryl Ester Hydrolase (CEH) Activity (in vitro)% Inhibition of Acid Cholesteryl Ester Hydrolase (CEH) Activity (in cell lysate)Reference
10 µM89%79%
Note: It is recommended to use this compound at concentrations ≤ 1 µM in cell culture studies to avoid off-target effects.

Experimental Protocols

Protocol 1: Measurement of Autophagic Flux by Western Blotting

This protocol describes the use of Western blotting to quantify the levels of LC3-II and p62 as a measure of autophagic flux in cells treated with this compound.

Materials:

  • Cell culture medium and supplements

  • Cultured cells of interest

  • This compound (stock solution in DMSO)

  • Bafilomycin A1 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Treatment:

    • Treat cells with vehicle (DMSO) or this compound at a final concentration of 0.1-1 µM for a predetermined time (e.g., 6, 12, or 24 hours).

    • For autophagic flux measurement, include parallel treatments with a lysosomal inhibitor. Two hours before harvesting, add Bafilomycin A1 (e.g., 100 nM) to a subset of the vehicle- and this compound-treated wells.

    • Experimental Groups:

      • Untreated (Vehicle)

      • This compound

      • Bafilomycin A1

      • This compound + Bafilomycin A1

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).

  • Western Blotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 band intensities to the loading control. Autophagic flux can be calculated as the difference in the LC3-II level between samples with and without the lysosomal inhibitor.

Protocol 2: Measurement of Autophagic Flux by Fluorescence Microscopy

This protocol describes the use of fluorescence microscopy to visualize and quantify the formation of LC3 puncta, which represent autophagosomes.

Materials:

  • Cells stably expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mCherry-LC3)

  • Glass-bottom dishes or coverslips

  • This compound (stock solution in DMSO)

  • Bafilomycin A1 (stock solution in DMSO)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells expressing fluorescently tagged LC3 onto glass-bottom dishes or coverslips.

  • Cell Treatment:

    • Treat cells with vehicle (DMSO) or this compound (0.1-1 µM) for the desired time.

    • For flux measurements, add Bafilomycin A1 (100 nM) for the last 2 hours of the treatment.

  • Cell Fixation and Staining:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

    • Quantify the number of fluorescent LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji).

    • An increase in the number of LC3 puncta per cell in this compound-treated cells, which is further augmented by Bafilomycin A1, indicates an increase in autophagic flux.

Mandatory Visualization

G cluster_0 Experimental Workflow: Measuring Autophagic Flux with this compound cluster_1 Analysis start Start: Seed Cells treatment Treatment Groups: - Vehicle - this compound (0.1-1 µM) - Bafilomycin A1 (100 nM) - this compound + Bafilomycin A1 start->treatment incubation Incubate (e.g., 6-24h) treatment->incubation baf_addition Add Bafilomycin A1 (last 2h) incubation->baf_addition For flux measurement harvest Harvest Cells incubation->harvest Without Baf A1 baf_addition->harvest western_blot Western Blot (LC3-II, p62) harvest->western_blot microscopy Fluorescence Microscopy (LC3 Puncta) harvest->microscopy quantification Quantification & Comparison of Autophagic Flux western_blot->quantification microscopy->quantification end End quantification->end

References

Lalistat 1: A Potent Inhibitor of Lysosomal Acid Lipase for Macrophage Foam Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 1 is a potent and selective small molecule inhibitor of lysosomal acid lipase (LAL), a critical enzyme in the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Its high specificity makes it an invaluable tool for studying lipid metabolism, particularly in the context of macrophage foam cell formation, a hallmark of atherosclerosis. By blocking LAL, this compound induces a cellular phenotype that mimics certain aspects of lysosomal storage diseases, allowing for in-depth investigation into the molecular pathways governing cholesterol trafficking and efflux. This document provides detailed application notes and experimental protocols for the use of this compound in the study of macrophage foam cells.

Mechanism of Action

This compound acts as a competitive inhibitor of LAL, binding to the active site of the enzyme and preventing the breakdown of its lipid substrates. This inhibition leads to the accumulation of cholesteryl esters and triglycerides within the lysosomes of macrophage foam cells. The sequestration of cholesterol in this compartment has significant downstream effects on cellular cholesterol homeostasis, including the regulation of genes involved in cholesterol efflux and uptake.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters in macrophage foam cell models.

This compound ConcentrationCell Type% Inhibition of Acid Cholesteryl Ester Hydrolase (LAL) ActivityReference
10 µMBone Marrow-Derived Macrophages (BMDM)89%[1]
30 µMBone Marrow-Derived Macrophages (BMDM)Drastic Decrease[1]

Table 1: Dose-Dependent Inhibition of LAL Activity by this compound. This table illustrates the potent inhibitory effect of this compound on the enzymatic activity of lysosomal acid lipase in primary macrophages.

TreatmentCell TypeEffect on Cholesterol EffluxKey FindingsReference
This compoundTHP-1 MacrophagesDecrease in efflux to apoA-1 and HDLInhibition of LAL reduces the availability of free cholesterol for efflux.[2]

Table 2: Effect of this compound on Cholesterol Efflux. This table highlights the functional consequence of LAL inhibition by this compound on the reverse cholesterol transport pathway.

Signaling Pathway

The inhibition of LAL by this compound significantly impacts cellular signaling pathways that regulate cholesterol homeostasis, primarily the Liver X Receptor (LXR) pathway.

Caption: this compound inhibits LAL, reducing oxysterol production and LXR activation.

Experimental Protocols

Protocol 1: Induction of Macrophage Foam Cells and Treatment with this compound

Objective: To generate macrophage foam cells and assess the impact of this compound on lipid accumulation.

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Modified LDL (e.g., acetylated LDL or oxidized LDL) at 50-100 µg/mL.

  • This compound (stock solution in DMSO).

  • Oil Red O staining solution.

  • Phosphate-buffered saline (PBS).

  • Formalin (10%).

  • 60% Isopropanol.

  • Hematoxylin (for counterstaining).

Procedure:

  • Cell Seeding and Differentiation (for THP-1):

    • Seed THP-1 monocytes in a multi-well plate at a suitable density.

    • Differentiate monocytes into macrophages by adding PMA (e.g., 100 ng/mL) to the culture medium for 48-72 hours.

  • Foam Cell Induction:

    • After differentiation, replace the medium with fresh medium containing modified LDL (e.g., 50 µg/mL acLDL) to induce foam cell formation.

    • Incubate for 24-48 hours.

  • This compound Treatment:

    • Prepare different concentrations of this compound (e.g., 0.1, 1, 10 µM) in the culture medium. Include a vehicle control (DMSO).

    • Add the this compound-containing medium to the foam cells and incubate for the desired duration (e.g., 24 hours).

  • Oil Red O Staining for Lipid Accumulation:

    • Wash the cells gently with PBS.

    • Fix the cells with 10% formalin for 30 minutes.

    • Wash with PBS and then with 60% isopropanol.

    • Stain with Oil Red O solution for 15-30 minutes.

    • Wash with 60% isopropanol and then with PBS.

    • Counterstain with hematoxylin if desired.

    • Visualize lipid droplets under a microscope.

  • Quantification of Lipid Accumulation (Optional):

    • After staining, elute the Oil Red O from the cells using 100% isopropanol.

    • Measure the absorbance of the eluate at a wavelength of approximately 500 nm using a spectrophotometer.[3]

Foam_Cell_Workflow start Start seed Seed Macrophages start->seed differentiate Differentiate (THP-1) seed->differentiate induce Induce Foam Cells (modified LDL) differentiate->induce treat Treat with this compound induce->treat stain Oil Red O Staining treat->stain visualize Visualize & Quantify stain->visualize end End visualize->end

Caption: Workflow for macrophage foam cell formation and this compound treatment.

Protocol 2: Cholesterol Efflux Assay

Objective: To quantify the effect of this compound on cholesterol efflux from macrophage foam cells to specific acceptors.

Materials:

  • Macrophage foam cells treated with this compound (as prepared in Protocol 1).

  • [³H]-cholesterol.

  • Cholesterol acceptors: Apolipoprotein A-I (apoA-1) or High-Density Lipoprotein (HDL).

  • Serum-free culture medium.

  • Scintillation fluid and counter.

  • Cell lysis buffer (e.g., 0.1 M NaOH).

Procedure:

  • Radiolabeling of Cells:

    • During the foam cell induction step (Protocol 1, Step 2), add [³H]-cholesterol (e.g., 1 µCi/mL) to the medium along with the modified LDL.

  • Equilibration:

    • After labeling and this compound treatment, wash the cells with PBS.

    • Incubate the cells in serum-free medium for 1-2 hours to allow for equilibration of the radiolabel.

  • Cholesterol Efflux:

    • Replace the medium with serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL apoA-1 or 50 µg/mL HDL).

    • Incubate for 4-24 hours.

  • Sample Collection and Measurement:

    • Collect the medium (contains effluxed cholesterol).

    • Wash the cells with PBS and lyse them with cell lysis buffer (contains cellular cholesterol).

    • Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

  • Calculation:

    • Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) * 100.

Protocol 3: Gene Expression Analysis by qPCR

Objective: To determine the effect of this compound on the expression of LXR target genes involved in cholesterol transport (e.g., ABCA1, ABCG1).

Materials:

  • Macrophage foam cells treated with this compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for target genes (ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • RNA Extraction:

    • Lyse the this compound-treated macrophage foam cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for ABCA1, ABCG1, and the housekeeping gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Off-Target Effects and Considerations

It is crucial to be aware of the potential off-target effects of this compound, particularly at higher concentrations. Studies have shown that at concentrations exceeding 1 µM, this compound can inhibit other neutral lipid hydrolases.[1] Therefore, it is recommended to perform dose-response experiments to determine the optimal concentration that provides maximal LAL inhibition with minimal off-target effects for the specific cell type and experimental conditions.

Conclusion

This compound is a powerful research tool for dissecting the role of lysosomal acid lipase in macrophage foam cell biology. The protocols and data presented here provide a comprehensive guide for its application in studying lipid accumulation, cholesterol efflux, and the underlying signaling pathways. Careful experimental design, including appropriate concentration selection, is essential for obtaining robust and reliable results.

References

Application Notes and Protocols: Staining for Lipid Accumulation after Lalistat 1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), an essential enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2][3] Inhibition of LAL by this compound leads to the accumulation of these lipids, primarily cholesteryl esters, within the cell. This characteristic makes this compound a valuable tool for studying lipid metabolism, lysosomal storage disorders like Wolman disease and Cholesteryl Ester Storage Disease (CESD), and the cellular pathways involved in lipid droplet formation and trafficking.[4]

These application notes provide detailed protocols for staining and quantifying lipid accumulation in cultured cells following treatment with this compound. Two common and effective methods are described: Oil Red O staining for a colorimetric assessment of neutral lipids and BODIPY staining for fluorescent visualization and quantification of lipid droplets.

Mechanism of Action: this compound-Induced Lipid Accumulation

This compound covalently binds to the active site serine of LAL, thereby inhibiting its enzymatic activity. This blockage prevents the breakdown of lipids that enter the lysosome, leading to their accumulation and the formation of lipid droplets.

cluster_cell Cell Lysosome Lysosome Lipid_Droplet Lipid_Droplet Lysosome->Lipid_Droplet Lipid Accumulation Lalistat_1 Lalistat_1 LAL_active Active LAL Lalistat_1->LAL_active Inhibits LAL_active->Lysosome Hydrolyzes Lipids LAL_inactive Inactive LAL LAL_active->LAL_inactive Lipids Cholesteryl Esters & Triglycerides Lipids->Lysosome Start Start Seed_Cells Seed Cells Start->Seed_Cells Adherence Allow Adherence (24h) Seed_Cells->Adherence Prepare_Lalistat1 Prepare this compound Working Solution Adherence->Prepare_Lalistat1 Treat_Cells Treat Cells with This compound & Vehicle Prepare_Lalistat1->Treat_Cells Incubate Incubate (24-48h) Treat_Cells->Incubate Staining Proceed to Staining Incubate->Staining End End Staining->End

References

Application Notes and Protocols for Lalistat 1 Administration in Mouse Models of Niemann-Pick Type C Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niemann-Pick Type C (NPC) disease is a rare, autosomal recessive neurovisceral lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids in late endosomes and lysosomes.[1] The majority of cases are caused by mutations in the NPC1 gene, which encodes a large transmembrane protein involved in cholesterol trafficking.[1] The resulting cellular dysfunction leads to a progressive and devastating clinical phenotype, including hepatosplenomegaly and severe neurodegeneration.[2]

One therapeutic strategy that has been explored at the cellular level is the inhibition of lysosomal acid lipase (LAL). LAL is responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. The rationale for LAL inhibition in the context of NPC disease is to reduce the influx of free cholesterol into the already compromised lysosomal system, thereby potentially alleviating the lipid storage burden.

Lalistat 1 is a potent and selective inhibitor of LAL, with an IC50 of 68 nM for purified human LAL.[3] In vitro studies have shown that this compound can reduce cholesterol accumulation in NPC1-deficient human fibroblast cells in a concentration-dependent manner.[4] However, it is important to note that published in vivo studies detailing the administration of this compound to mouse models of NPC disease, including dosage, specific protocols, and quantitative efficacy data, are not currently available in the public scientific literature. One study has highlighted potential off-target effects of this compound on other neutral lipid hydrolases, which should be a consideration in any future in vivo experimental design.

These application notes provide a comprehensive overview of the theoretical framework for administering this compound in NPC mouse models, based on established protocols for other therapeutic agents in this field. Detailed hypothetical protocols and data presentation tables are provided to guide researchers in designing and executing such studies.

Rationale for LAL Inhibition in NPC Disease

In NPC disease, the dysfunction of the NPC1 protein disrupts the egress of cholesterol from the lysosome. By inhibiting LAL with this compound, the generation of free cholesterol from cholesteryl esters within the lysosome is reduced. This "substrate reduction" approach aims to decrease the amount of cholesterol that becomes trapped, potentially mitigating the downstream cellular pathology.

Figure 1. Simplified Cholesterol Efflux Pathway and Point of Intervention cluster_lysosome Lysosome LDL LDL-Cholesteryl Esters LAL LAL LDL->LAL Hydrolysis FreeCholesterol Free Cholesterol LAL->FreeCholesterol Lalistat1 This compound Lalistat1->LAL Inhibition NPC1 NPC1 FreeCholesterol->NPC1 Transport ER Endoplasmic Reticulum (Esterification) NPC1->ER Figure 2. Hypothetical Experimental Workflow for this compound Efficacy Testing cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Breeding Npc1+/- Breeding Genotyping Weaning and Genotyping (P21) Breeding->Genotyping Grouping Randomization into Treatment Groups Genotyping->Grouping Treatment This compound / Vehicle Administration (P28 onwards) Grouping->Treatment Behavioral Weekly Behavioral Testing (Rotarod, Open Field) Treatment->Behavioral Monitoring Daily Health and Weight Monitoring Euthanasia Euthanasia at Predefined Endpoint Monitoring->Euthanasia Tissues Tissue Collection (Brain, Liver, Spleen) Euthanasia->Tissues Biochem Biochemical Analysis (Cholesterol) Tissues->Biochem Histo Histopathological Analysis Tissues->Histo

References

Application Notes and Protocols: Inducing a Lysosomal Storage Phenotype with Lalistat 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the use of Lalistat 1, a potent inhibitor of Lysosomal Acid Lipase (LAL), for inducing a cellular phenotype that mimics lysosomal storage diseases such as Wolman Disease and Cholesteryl Ester Storage Disease (CESD).

Introduction

Lysosomal Acid Lipase (LAL) is the essential enzyme responsible for the hydrolysis of triglycerides and cholesteryl esters within the lysosome.[1] Genetic mutations in the LIPA gene that lead to deficient LAL activity cause the autosomal recessive lysosomal storage disorders Wolman Disease (WD) and Cholesteryl Ester Storage Disease (CESD).[1] These conditions are characterized by the massive accumulation of neutral lipids in lysosomes of various tissues, leading to severe cellular dysfunction.[1][2]

This compound is a potent, selective, and reversible inhibitor of LAL that serves as an invaluable chemical tool for modeling LAL deficiency in vitro.[3] By blocking LAL activity, this compound treatment induces the accumulation of cholesteryl esters and triglycerides, effectively recreating the key cellular phenotype of LAL deficiency. This allows researchers to study disease pathogenesis, screen for potential therapeutics, and investigate the cellular consequences of lysosomal lipid accumulation.

Mechanism of Action

This compound selectively inhibits Lysosomal Acid Lipase (LAL) with a reported IC₅₀ of 68 nM. In the normal cellular pathway, lipoproteins are taken up by endocytosis and delivered to the lysosome. LAL then hydrolyzes the core cholesteryl esters and triglycerides into free cholesterol and free fatty acids, which are subsequently transported to the cytosol for use by the cell. This compound blocks this hydrolytic step, leading to the progressive accumulation of these lipids within the lysosome, characteristic of a storage phenotype.

Caption: Mechanism of this compound-induced lysosomal storage.

Application Notes

Reagent Properties and Handling

Proper preparation and storage of this compound are crucial for reproducible results. Stock solutions should be prepared in a suitable solvent like DMSO or ethanol and stored under appropriate conditions to maintain stability.

PropertyValueSource(s)
Chemical Name 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate
Molecular Weight 298.36 g/mol
IC₅₀ (for LAL) 68 nM
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store solid at +4°C. Store stock solutions at -20°C or -80°C for up to 6 months.
Critical Consideration: Off-Target Effects

While this compound is selective for LAL over other lipases like pancreatic and lipoprotein lipase, recent studies have revealed significant off-target effects on other cytosolic neutral lipid hydrolases at concentrations commonly used in research.

It is critical to note that concentrations exceeding 1 µM may inhibit other enzymes, confounding the interpretation of results. Therefore, it is strongly recommended to perform dose-response experiments and use the lowest effective concentration that induces the desired phenotype, ideally staying at or below 1 µM.

Concentration RangeExpected EffectKey ConsiderationsSource(s)
0.1 µM - 1 µM Selective LAL Inhibition. Induces cholesteryl ester accumulation.Recommended range for studying LAL-specific functions. Minimizes off-target activity.
> 1 µM - 30 µM Broad Inhibition. Inhibits LAL and other major cytosolic lipid hydrolases.Data should be interpreted with caution. May not be suitable for investigating LAL-specific pathways.
Cell Culture and Treatment
  • Cell Lines: A variety of cell types can be used, including human fibroblasts (e.g., GM03123), macrophages (e.g., J774), hepatocytes, and other cell lines relevant to the research question.

  • Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO₂) should be maintained. The choice of media will depend on the cell line. For lipid loading studies, media may be supplemented with acetylated LDL.

  • Treatment Duration: The time required to observe a storage phenotype can vary from 24 to 72 hours, depending on the cell type, its metabolic rate, and the concentration of this compound used.

Data Presentation: Expected Phenotypic Changes

Treatment with this compound is expected to produce quantifiable changes in cellular lipid content. The primary effect is a significant increase in the storage of neutral lipids.

ParameterExpected ChangeTypical AssaySource(s)
Cholesteryl Esters Significant increase (e.g., ~7-fold in lymphoid cell lines)HPLC, Mass Spectrometry, Filipin Staining
Triglycerides Moderate increase (e.g., ~1.5-fold)Biochemical assays, Mass Spectrometry
Neutral Lipid Droplets Increased number and sizeOil Red O Staining, BODIPY Staining
LAL Enzyme Activity Significant decreaseFluorometric assay using 4-MUP
Cholesterol Efflux ReductionFluorescent cholesterol efflux assay

Experimental Workflow

A typical experiment to induce and characterize a lysosomal storage phenotype involves several key stages, from cell culture to endpoint analysis.

Lalistat1_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed Cells in appropriate plates/ on coverslips C 3. Treat cells with This compound (and controls) A->C B 2. Prepare this compound working solutions B->C D 4. Incubate for 24-72 hours E 5a. Staining (e.g., Oil Red O, BODIPY, Filipin) D->E F 5b. Lysis for Biochemical Assays (LAL activity, Lipid content) D->F G 6. Data Acquisition (Microscopy, Plate Reader, Mass Spectrometry) E->G F->G H 7. Analysis & Quantification G->H

Caption: General experimental workflow for inducing and analyzing a lysosomal storage phenotype.

Detailed Experimental Protocols

Protocol 1: Induction of Lipid Storage Phenotype with this compound

This protocol provides a general procedure for treating cultured cells to induce lipid accumulation.

  • Cell Seeding: Seed cells (e.g., human fibroblasts) onto appropriate culture vessels (e.g., 6-well plates, or plates with glass coverslips for microscopy) to achieve 60-70% confluency on the day of treatment.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, prepare serial dilutions in culture medium to create working concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Also, prepare a vehicle control using the same final concentration of DMSO.

  • Cell Treatment: Aspirate the old medium from the cells. Add the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically for each cell line and experimental goal.

  • Proceed to Analysis: After incubation, cells are ready for downstream analysis, such as lipid staining (Protocol 2) or biochemical assays (Protocol 3).

Protocol 2: Visualization of Neutral Lipid Accumulation (Oil Red O Staining)

This protocol is used to stain and visualize the accumulation of neutral lipid droplets in treated cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin or 4% Paraformaldehyde (PFA) for fixation

  • Oil Red O staining solution (filtered)

  • 60% Isopropanol

  • Hematoxylin for counterstaining (optional)

  • Distilled water

Procedure:

  • Wash: Gently aspirate the culture medium from the wells. Wash the cells twice with PBS.

  • Fixation: Add 10% Formalin or 4% PFA to cover the cells and incubate for 30-60 minutes at room temperature.

  • Rinse: Discard the fixative and wash the cells twice with distilled water.

  • Permeabilization: Add 60% isopropanol to the cells and incubate for 5 minutes.

  • Staining: Discard the isopropanol. Add enough Oil Red O working solution to completely cover the cell monolayer. Incubate for 15-20 minutes at room temperature.

  • Wash: Discard the Oil Red O solution and immediately wash the cells 3-5 times with distilled water until the excess stain is removed.

  • Counterstain (Optional): To visualize nuclei, add Hematoxylin solution and incubate for 1 minute. Wash thoroughly with water.

  • Visualization: Add PBS or water to the wells to prevent drying. View the cells under a light microscope. Lipid droplets will appear as red-orange spheres, and nuclei (if counterstained) will be blue.

Protocol 3: Measurement of LAL Activity Inhibition

This fluorometric assay measures LAL activity in cell lysates using the substrate 4-methylumbelliferyl palmitate (4-MUP). LAL cleaves 4-MUP to release the fluorescent product 4-methylumbelliferone (4-MU).

Materials:

  • Cell lysis buffer (e.g., citrate buffer, pH 4.5)

  • 4-MUP substrate solution (in appropriate buffer)

  • 4-MU standard solution (for standard curve)

  • Stop buffer (e.g., 0.5 M glycine-carbonate, pH 10.5)

  • Black 96-well microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Cell Lysis: Wash this compound-treated and control cells with cold PBS. Lyse the cells in an acidic lysis buffer (pH ~4.5) to maintain LAL stability and activity.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • Assay Setup: In a black 96-well plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well. Prepare wells for a 4-MU standard curve.

  • Reaction Initiation: Add the 4-MUP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Reaction Termination: Stop the reaction by adding a high-pH stop buffer. This buffer also enhances the fluorescence of the 4-MU product.

  • Fluorescence Measurement: Read the fluorescence on a plate reader (Ex: 360 nm, Em: 450 nm).

  • Calculation: Subtract the background fluorescence (wells with no lysate). Calculate the concentration of 4-MU produced using the standard curve. Express LAL activity as nmol of 4-MU produced per hour per mg of protein. Compare the activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.

References

Application Notes and Protocols for Cell Viability Assay with Lalistat 1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), a critical enzyme in the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Inhibition of LAL disrupts cellular cholesterol trafficking and has been shown to impact cell proliferation and signaling pathways, making it a compound of interest in various research areas, including oncology and metabolic diseases.[1] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using the MTT and CellTiter-Glo® assays. Additionally, we present data on its effects and illustrate the key signaling pathways involved.

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting lysosomal acid lipase (LAL), with a reported IC50 of 68 nM. This inhibition leads to the accumulation of cholesteryl esters and triglycerides within the lysosomes, thereby disrupting cholesterol efflux and homeostasis. The disruption of lipid metabolism can, in turn, affect various cellular processes, including signaling pathways that are sensitive to changes in cellular cholesterol levels, such as the mTOR and autophagy pathways. It is important to note that at concentrations above 1 µM, this compound may exhibit off-target effects on other neutral lipid hydrolases, which should be considered when designing and interpreting experiments.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cell viability and proliferation.

Table 1: Effect of this compound on Cell Viability and Proliferation

Cell LineAssay TypeParameterValueReference
MDA-MB-231 (Triple-Negative Breast Cancer)Proliferation AssayProliferation ReductionUp to 32% at 12.5 - 50 µM[1]
MCF 10A (Non-tumorigenic breast epithelial)Cytotoxicity AssayIC5096.28 µM

Table 2: this compound Inhibitory Activity

TargetParameterValueReference
Lysosomal Acid Lipase (LAL)IC5068 nM

Signaling Pathways

The inhibition of LAL by this compound initiates a cascade of events stemming from the disruption of cholesterol metabolism. The accumulation of lipids in the lysosome can impact key signaling hubs like mTOR, which is known to be regulated by lysosomal nutrient sensing. Furthermore, the alteration of lipid homeostasis is closely linked to the regulation of autophagy.

Lalistat1_Signaling_Pathway cluster_lysosome Lysosomal Lipid Metabolism Lalistat1 This compound LAL Lysosomal Acid Lipase (LAL) Lalistat1->LAL Inhibits FreeCholesterol Free Cholesterol & Free Fatty Acids CholesterolEsters Cholesteryl Esters & Triglycerides CholesterolEsters->LAL Hydrolysis Lysosome Lysosome mTOR mTOR Signaling FreeCholesterol->mTOR Modulates Autophagy Autophagy FreeCholesterol->Autophagy Modulates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Autophagy->CellGrowth Inhibits

This compound Mechanism of Action and Downstream Effects.

Experimental Protocols

MTT Cell Viability Assay with this compound Treatment

This protocol is adapted from standard MTT assay procedures.

Materials:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Microplate reader

Experimental Workflow:

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with various concentrations of this compound incubate_overnight->treat_cells incubate_treatment Incubate for desired duration (e.g., 24-72h) treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

MTT Cell Viability Assay Workflow with this compound Treatment.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. A recommended starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay with this compound Treatment

This protocol is based on the manufacturer's instructions for the CellTiter-Glo® assay and has been adapted for use with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Experimental Workflow:

CellTiterGlo_Workflow start Start seed_cells Seed cells in an opaque-walled 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with various concentrations of this compound incubate_overnight->treat_cells incubate_treatment Incubate for desired duration (e.g., 24-72h) treat_cells->incubate_treatment equilibrate_plate Equilibrate plate to room temperature incubate_treatment->equilibrate_plate add_ctg Add CellTiter-Glo® reagent equilibrate_plate->add_ctg mix_and_incubate Mix and incubate for 10 minutes add_ctg->mix_and_incubate read_luminescence Read luminescence mix_and_incubate->read_luminescence end End read_luminescence->end

CellTiter-Glo® Assay Workflow with this compound Treatment.

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted this compound solutions to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the CellTiter-Glo® reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers and scientists to investigate the effects of this compound on cell viability. The provided methodologies for MTT and CellTiter-Glo® assays, along with the illustrative signaling pathways, offer a solid foundation for studying the cellular consequences of lysosomal acid lipase inhibition. The quantitative data serves as a valuable reference for experimental design and interpretation of results. As with any targeted inhibitor, it is crucial to consider potential off-target effects and to carefully select concentrations and experimental conditions appropriate for the specific research question.

References

Troubleshooting & Optimization

Technical Support Center: Lalistat 1 and Neutral Lipid Hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of Lalistat 1 on neutral lipid hydrolases.

Frequently Asked Questions (FAQs)

Q1: We are using this compound to specifically inhibit lysosomal acid lipase (LAL), but we are observing unexpected changes in neutral lipid metabolism. Why might this be happening?

A1: While this compound is a potent inhibitor of lysosomal acid lipase (LAL) with an IC50 of 68 nM for purified human LAL, it is not entirely specific.[1][2][3] At commonly used concentrations, this compound can exhibit off-target effects and inhibit other neutral lipid hydrolases that function at a neutral pH.[4] This can lead to broader effects on cellular lipid metabolism than anticipated.

Q2: What are the primary off-target enzymes of this compound?

A2: Studies have shown that this compound and its analog, Lalistat 2, can inhibit major cytosolic lipid hydrolases. The primary off-targets include adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). Inhibition of these enzymes can impair the breakdown of triglycerides and cholesteryl esters in cellular compartments outside of the lysosome.

Q3: What is the recommended concentration of this compound to minimize off-target effects in cell culture experiments?

A3: To maintain selectivity for LAL and minimize off-target effects on neutral lipid hydrolases, it is recommended that the applied concentrations of this compound in cell culture studies should not exceed 1 μM. Higher concentrations are more likely to result in the inhibition of other hydrolases.

Q4: How can I experimentally verify the off-target effects of this compound in my specific experimental system?

A4: You can perform a lipid hydrolase activity assay using cell lysates or purified enzymes. By measuring the activity of key neutral lipid hydrolases (like ATGL and HSL) in the presence of varying concentrations of this compound, you can determine the IC50 values for these potential off-targets. Additionally, activity-based protein profiling (ABPP) can be used for a more comprehensive, proteome-wide assessment of this compound's selectivity.

Q5: Are there any alternative inhibitors I can use that are more specific for LAL?

A5: While this compound and 2 are commonly used, researchers should be aware of their limitations. For experiments requiring high specificity, genetic approaches such as using LAL-knockout models can provide more definitive insights into LAL-specific functions. When using chemical inhibitors, it is crucial to perform dose-response experiments and include appropriate controls to account for potential off-target effects.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of triglycerides and cholesteryl esters in the cytoplasm after this compound treatment.
  • Possible Cause: Off-target inhibition of cytosolic neutral lipid hydrolases such as ATGL and HSL by this compound.

  • Troubleshooting Steps:

    • Verify this compound Concentration: Ensure the working concentration of this compound does not exceed 1 μM in your cell culture experiments.

    • Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the lowest effective concentration for LAL inhibition that minimizes effects on neutral lipid hydrolases.

    • Measure Neutral Hydrolase Activity: Conduct a neutral lipid hydrolase activity assay on lysates from your treated cells to directly measure the effect of this compound on enzymes like ATGL and HSL.

    • Use a Genetic Control: If possible, compare your results with cells where LAL has been genetically knocked out or knocked down to distinguish between LAL-specific and off-target effects.

Issue 2: Inconsistent results in enzyme inhibition assays with this compound.
  • Possible Cause: Issues with inhibitor preparation, assay conditions, or experimental controls.

  • Troubleshooting Steps:

    • Inhibitor Solubility: this compound is soluble in DMSO and ethanol. Ensure the inhibitor is fully dissolved before adding it to your assay. Poor solubility can lead to inaccurate concentrations and inconsistent inhibition.

    • pH and Temperature Stability: Enzymes are sensitive to pH and temperature. Ensure your assay buffer is at the optimal pH for the hydrolase being studied (acidic for LAL, neutral for cytosolic hydrolases) and maintain a consistent temperature throughout the experiment.

    • Proper Controls: Always include a "no inhibitor" control (vehicle, e.g., DMSO) to establish the baseline enzyme activity. This is essential for accurately calculating the percentage of inhibition.

    • Enzyme Concentration: Use an appropriate enzyme concentration that results in a linear reaction rate over the time course of your measurement.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound on Lysosomal Acid Lipase (LAL)

EnzymeSourceIC50Reference
Lysosomal Acid Lipase (LAL)Purified Human68 nM

Table 2: Off-Target Inhibitory Effects of Lalistat Analogs on Neutral Lipid Hydrolases

CompoundEnzymeCell Type/SystemConcentration% InhibitionReference
This compoundNeutral Triglyceride HydrolaseBone Marrow-Derived Macrophages30 µM41-65%
This compoundNeutral Cholesteryl Ester HydrolaseBone Marrow-Derived Macrophages0.1 µM32% (in vitro)
This compoundNeutral Cholesteryl Ester HydrolaseBone Marrow-Derived Macrophages1 µM58% (in lysate)
Lalistat 2Neutral Triglyceride HydrolaseBone Marrow-Derived Macrophages1 µM>20%
Lalistat 2Neutral Cholesteryl Ester HydrolaseBone Marrow-Derived Macrophages10 µM52% (in vitro)
Lalistat 2Neutral Cholesteryl Ester HydrolaseBone Marrow-Derived Macrophages0.1 µM63% (in lysate)
Lalistat 2Adipose Triglyceride Lipase (ATGL)COS-7 cells (overexpression)30 µMSignificant Inhibition
Lalistat 2Hormone-Sensitive Lipase (HSL)COS-7 cells (overexpression)30 µMSignificant Inhibition

Experimental Protocols

Protocol 1: Neutral Lipid Hydrolase Activity Assay

This protocol provides a general method for measuring neutral triglyceride hydrolase activity in cell lysates.

Materials:

  • Cell lysate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA

  • Substrate: Radio-labeled triolein or a fluorogenic triglyceride substrate

  • This compound stock solution (in DMSO)

  • Scintillation fluid and vials (for radiolabeled substrate) or a fluorescence plate reader (for fluorogenic substrate)

Procedure:

  • Prepare Cell Lysates: Homogenize cells in the assay buffer and determine the protein concentration.

  • Inhibitor Pre-incubation: In a microcentrifuge tube, mix the cell lysate with the desired concentration of this compound or vehicle (DMSO). Incubate for 15-30 minutes at room temperature.

  • Initiate the Reaction: Add the substrate to the lysate-inhibitor mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Terminate the Reaction: Stop the reaction by adding a stop solution (e.g., a mixture of chloroform/methanol/heptane for radiolabeled substrate to extract fatty acids).

  • Quantify Product Formation:

    • For radiolabeled substrate: Centrifuge to separate the phases and measure the radioactivity of the aqueous phase containing the released fatty acids using a scintillation counter.

    • For fluorogenic substrate: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the enzyme activity as the rate of product formation. Determine the percentage of inhibition by comparing the activity in the presence of this compound to the vehicle control.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Hydrolase Selectivity

This protocol outlines a competitive ABPP workflow to assess the selectivity of this compound across the hydrolase family.

Materials:

  • Proteome sample (cell or tissue lysate)

  • This compound stock solution (in DMSO)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine)

  • SDS-PAGE gels and imaging system

Procedure:

  • Proteome Preparation: Prepare a soluble proteome fraction from cells or tissues at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS).

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.

  • Probe Labeling: Add the activity-based probe to the proteome-inhibitor mixture and incubate for another 30 minutes at 37°C. The probe will covalently label the active sites of hydrolases that are not blocked by this compound.

  • Quench Reaction: Stop the labeling reaction by adding SDS-PAGE loading buffer.

  • Protein Separation: Separate the labeled proteins by SDS-PAGE.

  • Visualization and Analysis: Visualize the labeled hydrolases using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the this compound-treated samples compared to the control indicates that this compound has inhibited that enzyme. The IC50 for each off-target can be determined by quantifying the band intensities at different inhibitor concentrations.

Visualizations

Lalistat_Off_Target_Pathway Lalistat1 This compound LAL Lysosomal Acid Lipase (LAL) (Target) Lalistat1->LAL Inhibits ATGL Adipose Triglyceride Lipase (ATGL) (Off-Target) Lalistat1->ATGL Inhibits HSL Hormone-Sensitive Lipase (HSL) (Off-Target) Lalistat1->HSL Inhibits Lysosomal_Lipolysis Lysosomal Lipolysis LAL->Lysosomal_Lipolysis Decreases Cytosolic_Lipolysis Cytosolic Lipolysis ATGL->Cytosolic_Lipolysis Decreases HSL->Cytosolic_Lipolysis Decreases Lipid_Droplets Lipid Droplets (Triglycerides, Cholesteryl Esters) Lipid_Droplets->Lysosomal_Lipolysis Substrate via Autophagy Lipid_Droplets->Cytosolic_Lipolysis Substrate for

Caption: On- and off-target effects of this compound on lipid metabolism.

Troubleshooting_Workflow Start Unexpected Cytosolic Lipid Accumulation Check_Concentration Is this compound concentration ≤ 1µM? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Measure_Activity Measure Neutral Hydrolase Activity (ATGL, HSL) Check_Concentration->Measure_Activity Yes Re_evaluate Re-evaluate Experiment with Lower Concentration Dose_Response->Re_evaluate Genetic_Control Use Genetic Controls (LAL knockout/knockdown) Measure_Activity->Genetic_Control Off_Target_Effect Conclusion: Off-Target Effect Likely Genetic_Control->Off_Target_Effect

Caption: Troubleshooting workflow for unexpected lipid accumulation.

References

Minimizing off-target activity of Lalistat 1 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lalistat 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target activity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: I am observing a phenotype that is not consistent with the known function of Lysosomal Acid Lipase (LAL). Could this be an off-target effect of this compound?

A1: Yes, it is possible. While this compound is a potent and selective inhibitor of LAL, at concentrations commonly used in in vitro studies (e.g., 10-100 µM), it can exhibit off-target activity against other neutral lipid hydrolases, such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[1][2][3] It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects. For many cell-based assays, a concentration at or below 1 µM is recommended to maintain selectivity for LAL.[3][4]

Q2: How can I confirm that the observed effect in my experiment is due to the inhibition of LAL and not an off-target?

A2: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:

  • Concentration-Response Analysis: Perform a detailed concentration-response curve for this compound in your assay. On-target effects should be observed at concentrations consistent with its IC50 for LAL (around 68 nM), while off-target effects will likely require higher concentrations.

  • Use of a Negative Control: Ideally, use a structurally similar but biologically inactive analog of this compound. If such a compound is not available, using a vehicle control (e.g., DMSO) is essential.

  • Orthogonal Approaches: Use a different method to inhibit LAL, such as siRNA or shRNA knockdown of the LIPA gene. If the phenotype is recapitulated with a genetic approach, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of LAL that is resistant to this compound.

Q3: I am not seeing any inhibition of LAL activity even at higher concentrations of this compound. What could be the issue?

A3: Several factors could contribute to a lack of observed inhibition:

  • Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly (typically at +4°C for solid compound and -20°C or -80°C for stock solutions) to prevent degradation.

  • Assay Conditions: Verify that your LAL activity assay is performed under optimal conditions, particularly the acidic pH (around 4.0-4.5) required for LAL activity.

  • Substrate Concentration: In competitive inhibition scenarios, very high substrate concentrations can overcome the effect of the inhibitor. Check that your substrate concentration is appropriate for the assay.

  • Presence of Interfering Substances: Components in your sample preparation, such as detergents or other solvents, may interfere with the inhibitor's binding to the enzyme.

Q4: What are the known off-targets of this compound and at what concentrations are they inhibited?

A4: The primary known off-targets of this compound are other serine hydrolases involved in lipid metabolism. At a concentration of 30 µM, this compound has been shown to inhibit the activity of mouse and human ATGL and HSL. While precise IC50 values for these off-targets are not well-documented in the literature, dose-dependent inhibition is observed at concentrations significantly higher than the IC50 for LAL. It is recommended to perform activity-based protein profiling (ABPP) to identify potential off-targets in your specific experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Phenotype Off-target effects at high concentrations.Perform a dose-response experiment to determine the lowest effective concentration. Aim for concentrations ≤ 1 µM.
Use orthogonal methods (e.g., siRNA) to validate that the phenotype is LAL-dependent.
No On-Target Inhibition Degraded or impure this compound.Verify the purity and proper storage of your this compound.
Suboptimal assay conditions (e.g., incorrect pH).Ensure your LAL assay buffer is at an acidic pH (4.0-4.5).
High substrate concentration.Titrate your substrate to an optimal concentration (e.g., near the Km).
High Background Signal in Assay Autofluorescence of this compound or other components.Run appropriate controls, including a no-enzyme control and a no-substrate control.
Contaminated reagents.Use fresh, high-quality reagents.
Results Not Reproducible Inconsistent preparation of this compound stock solutions.Prepare fresh stock solutions and use a consistent dilution scheme.
Variability in cell culture conditions.Maintain consistent cell passage numbers and culture conditions.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetSpeciesAssay TypeIC50 / % InhibitionReference
Lysosomal Acid Lipase (LAL) HumanPurified enzyme68 nM
Pancreatic LipaseHumanPurified enzymeNo significant activity at 10 µM
Lipoprotein LipaseBovinePurified enzymeNo significant activity at 10 µM
Adipose Triglyceride Lipase (ATGL)Mouse/HumanCell lysateInhibition observed at 30 µM
Hormone-Sensitive Lipase (HSL)Mouse/HumanCell lysateInhibition observed at 30 µM

Experimental Protocols

Protocol 1: Fluorometric Lysosomal Acid Lipase (LAL) Activity Assay

This protocol is adapted from commercially available kits and published methods for measuring LAL activity in cell lysates.

Materials:

  • Cell lysate

  • LAL Assay Buffer (50 mM sodium acetate, pH 4.0, 0.1% Triton X-100)

  • 4-Methylumbelliferyl palmitate (4-MUP) substrate stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • 4-Methylumbelliferone (4-MU) standard

  • Stop Solution (e.g., 0.5 M Glycine-NaOH, pH 10.4)

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare Standards: Create a standard curve of 4-MU in LAL Assay Buffer.

  • Prepare Samples: Thaw cell lysates on ice. Dilute lysates to an appropriate concentration in cold LAL Assay Buffer.

  • Set up Reactions:

    • Total Lipase Activity: Add diluted cell lysate to wells.

    • Non-LAL Lipase Activity (Control): Add diluted cell lysate to separate wells and add this compound to a final concentration that fully inhibits LAL (e.g., 10 µM). Incubate for 15-30 minutes at 37°C.

    • Blank: Add LAL Assay Buffer only.

  • Initiate Reaction: Add the 4-MUP substrate solution to all wells to a final concentration of ~100 µM.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction: Add Stop Solution to all wells.

  • Read Fluorescence: Measure the fluorescence intensity on a plate reader.

  • Calculate LAL Activity: Subtract the fluorescence of the blank from all readings. LAL activity is the difference between the total lipase activity and the non-LAL lipase activity (wells with this compound). Use the 4-MU standard curve to convert fluorescence units to moles of product.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Off-Targets

This protocol provides a general workflow for identifying serine hydrolase targets of this compound in a cellular context.

Materials:

  • Intact cells or cell lysate

  • This compound

  • Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-biotin, FP-biotin)

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for Western blot analysis (if confirming specific targets)

  • Mass spectrometry facility for proteomic analysis

Procedure:

  • Inhibitor Treatment: Treat intact cells or cell lysate with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Probe Labeling: Add the FP-biotin probe to the samples and incubate for a specified time (e.g., 30 minutes) to label active serine hydrolases.

  • Lysis (if starting with intact cells): Harvest and lyse the cells in Lysis Buffer.

  • Enrichment of Labeled Proteins:

    • Incubate the lysates with streptavidin-agarose beads to capture the biotin-labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • For Gel-Based Analysis: Separate the eluted proteins by SDS-PAGE. Labeled proteins can be visualized by streptavidin-HRP blotting or by in-gel fluorescence if a fluorescent probe was used. A decrease in band intensity in the this compound-treated samples compared to the control indicates inhibition of that hydrolase.

    • For Mass Spectrometry Analysis: Elute and process the proteins for mass spectrometry to identify the hydrolases that show reduced probe labeling in the presence of this compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion problem Unexpected Phenotype Observed with this compound dose_response Concentration-Response Curve problem->dose_response orthogonal Orthogonal Approach (e.g., siRNA) problem->orthogonal abpp Activity-Based Protein Profiling (ABPP) problem->abpp inactive_control Inactive Analog Control dose_response->inactive_control on_target On-Target Effect Confirmed dose_response->on_target Potency matches LAL IC50 orthogonal->on_target Phenotype replicated rescue Rescue Experiment rescue->on_target Phenotype reversed off_target Off-Target Effect Identified abpp->off_target Identifies other inhibited hydrolases inactive_control->off_target Phenotype absent with inactive analog optimize Optimize Experiment (Lower Concentration) on_target->optimize off_target->optimize

Figure 1. A logical workflow for troubleshooting and distinguishing between on-target and off-target effects of this compound.

signaling_pathway cluster_lalistat This compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways (at high concentrations) lalistat This compound lal LAL (Lysosomal Acid Lipase) lalistat->lal Inhibits (IC50 = 68 nM) atgl ATGL (Adipose Triglyceride Lipase) lalistat->atgl Inhibits (>1 µM) hsl HSL (Hormone-Sensitive Lipase) lalistat->hsl Inhibits (>1 µM) lysosome Lysosomal Cholesterol & Fatty Acid Accumulation lal->lysosome Blocks hydrolysis of cholesteryl esters & triglycerides srebp SREBP Pathway Downregulation lysosome->srebp Inhibits SCAP mtorc1 mTORC1 Signaling Activation lysosome->mtorc1 Activates lipolysis Decreased Cellular Lipolysis atgl->lipolysis hsl->lipolysis pka PKA Signaling pka->hsl Activates ampk AMPK Signaling ampk->atgl Activates

References

Lalistat 1 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lalistat 1. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For long-term storage, it is recommended to store solid this compound at -20°C, where it can be stable for at least four years. [cite: ] Storage at +4°C is also an option for shorter periods.

Q2: What are the recommended storage conditions for this compound stock solutions?

The stability of this compound in solution is dependent on the storage temperature. For optimal stability, it is recommended to aliquot stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to use sealed containers to prevent moisture absorption, especially when using hygroscopic solvents like DMSO.[1]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in several organic solvents. It is reported to be soluble in DMSO and ethanol up to 100 mM.[2] It is also soluble in DMF.

Q4: Is this compound sensitive to light?

Q5: How stable is this compound in aqueous solutions or cell culture media?

This compound has been successfully used in various in vitro and cell-based assays, indicating sufficient stability under these experimental conditions.[3] For cell culture experiments, this compound is typically dissolved in a solvent like DMSO and then further diluted in the culture medium to the final working concentration. To minimize potential degradation in aqueous environments, it is best practice to prepare fresh dilutions from frozen stock solutions for each experiment.

Q6: Are there any known degradation pathways for this compound?

Detailed degradation pathways for this compound have not been extensively published. As a carbamate derivative, it could be susceptible to hydrolysis, particularly at non-neutral pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Inhibitory Activity Improper storage of stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).Prepare fresh stock solutions from solid this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure storage at -80°C for long-term use.
Degradation of this compound in working solution.Prepare fresh working dilutions from stock solution immediately before each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous buffers.
Precipitation in Aqueous Solution Poor solubility at high concentrations in aqueous media.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. Prepare an intermediate dilution in a suitable solvent before adding to the final aqueous solution.
Inconsistent Experimental Results Variability in the quality or age of this compound stock solutions.Always use high-purity this compound. Note the preparation date of stock solutions and avoid using them beyond the recommended storage period.

Data Summary

This compound Storage Conditions and Stability
Form Storage Temperature Duration Key Recommendations
Solid (Powder) -20°C≥ 4 yearsStore in a tightly sealed container, protected from moisture.
+4°CShort-term
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use sealed, moisture-proof containers.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use sealed, moisture-proof containers.
This compound Solubility
Solvent Reported Solubility
DMSOUp to 100 mM
EthanolUp to 100 mM
DMFSoluble

Experimental Protocols & Workflows

Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or other suitable solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed cryovials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

General Workflow for a Cell-Based Assay Using this compound

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) store_stock Store Aliquots at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Dilution in Culture Medium store_stock->prep_working Day of Experiment treat_cells Treat Cells with this compound Working Dilution prep_working->treat_cells plate_cells Plate Cells and Culture plate_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate lyse_cells Lyse Cells or Collect Supernatant incubate->lyse_cells perform_assay Perform Downstream Assay (e.g., LAL activity, lipid accumulation) lyse_cells->perform_assay G start Inconsistent or No Inhibitory Effect Observed check_storage Verify Stock Solution Storage Conditions (-80°C, minimal freeze-thaw cycles?) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes prepare_new_stock Prepare Fresh Stock Solution improper_storage->prepare_new_stock check_dilution Review Working Dilution Preparation (Freshly prepared? Correct solvent and concentration?) proper_storage->check_dilution improper_dilution Dilution Error check_dilution->improper_dilution No proper_dilution Proper Dilution check_dilution->proper_dilution Yes reprepare_dilution Prepare Fresh Working Dilution improper_dilution->reprepare_dilution check_assay Evaluate Assay Conditions (pH, temperature, incubation time) proper_dilution->check_assay assay_issue Suboptimal Assay Conditions check_assay->assay_issue No assay_ok Assay Conditions OK check_assay->assay_ok Yes optimize_assay Optimize Assay Parameters assay_issue->optimize_assay contact_support Contact Technical Support for Further Assistance assay_ok->contact_support

References

Troubleshooting Lalistat 1 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Lalistat 1 insolubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is happening?

A1: this compound has very limited solubility in aqueous solutions. The precipitation you are observing is likely the compound crashing out of solution upon dilution into the aqueous buffer. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO, DMF, or ethanol, and then dilute this stock into your aqueous buffer to the final desired concentration. Be aware that the final concentration in the aqueous buffer will be limited by the compound's solubility.

Q2: What are the recommended solvents for making a this compound stock solution?

A2: Based on available data, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are suitable solvents for preparing high-concentration stock solutions of this compound.[1][2]

Q3: What is the maximum concentration of this compound that can be achieved in aqueous buffers?

A3: The solubility of this compound in a mixture of Ethanol and PBS (pH 7.2) at a 1:5 ratio is approximately 0.16 mg/mL.[1][2] The final concentration in your specific aqueous buffer may vary. It is advisable to perform a solubility test to determine the maximum achievable concentration in your experimental conditions.

Q4: Can I heat or sonicate my solution to improve the solubility of this compound in an aqueous buffer?

A4: While heating and sonication can sometimes aid in the dissolution of compounds, this may not be sufficient to overcome the inherent low aqueous solubility of this compound. For a similar compound, Lalistat 2, heating and sonication are suggested to aid dissolution.[3] If you choose to try this, proceed with caution and monitor for any degradation of the compound. The recommended approach is to use a co-solvent system or to dilute a high-concentration organic stock solution.

Q5: Are there any known off-target effects of this compound that I should be aware of?

A5: Yes, research has shown that this compound and the related compound Lalistat 2 can inhibit other cytosolic neutral lipid hydrolases, particularly at concentrations above 1 μM. These off-target effects should be considered when interpreting experimental results, and it is recommended to use the lowest effective concentration possible to maintain selectivity for lysosomal acid lipase (LAL).

Troubleshooting Guide: this compound Insolubility

This guide provides a step-by-step approach to address issues with this compound solubility in aqueous buffers.

Initial Observation: this compound precipitates out of solution when added to an aqueous buffer.

G start Start: this compound Precipitation in Aqueous Buffer check_stock Is a high-concentration stock solution in an organic solvent being used? start->check_stock prepare_stock Prepare a stock solution in 100% DMSO, DMF, or Ethanol. (See Protocol 1) check_stock->prepare_stock No check_dilution What is the final concentration of the organic solvent in the aqueous buffer after dilution? check_stock->check_dilution Yes prepare_stock->check_dilution high_solvent High organic solvent concentration may affect the experiment. Consider optimizing the dilution. check_dilution->high_solvent >1% low_solvent Is precipitation still occurring? check_dilution->low_solvent <1% solubility_limit The desired final concentration may exceed the aqueous solubility limit of this compound. low_solvent->solubility_limit Yes success Success: this compound is dissolved. low_solvent->success No test_solubility Perform a solubility test to determine the maximum achievable concentration in your buffer. solubility_limit->test_solubility test_solubility->success

Caption: Troubleshooting workflow for this compound insolubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Concentration (mM)
DMF20~67
DMSO20100
Ethanol20100
Ethanol:PBS (pH 7.2) (1:5)0.16~0.54

Note: The molecular weight of this compound is approximately 298.4 g/mol .

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO, DMF, or 100% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen organic solvent (DMSO, DMF, or Ethanol) to achieve the desired stock solution concentration (e.g., 10 mM or 20 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer from a high-concentration organic stock solution.

Materials:

  • This compound stock solution (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, TRIS)

  • Sterile polypropylene tubes

  • Vortex mixer

Procedure:

  • Warm the this compound stock solution to room temperature.

  • Add the desired volume of the aqueous buffer to a sterile tube.

  • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. This rapid mixing helps to minimize immediate precipitation.

  • Continue to vortex for a short period to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • It is recommended to prepare the working solution fresh for each experiment.

Mechanism of Action

This compound is a potent and selective inhibitor of lysosomal acid lipase (LAL). LAL is an essential enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. By inhibiting LAL, this compound blocks the breakdown of these lipids, leading to their accumulation within the lysosome.

G cluster_lysosome Lysosome LAL Lysosomal Acid Lipase (LAL) Products Free Cholesterol & Fatty Acids LAL->Products Lipids Cholesteryl Esters & Triglycerides Lipids->LAL Hydrolysis Lalistat1 This compound Lalistat1->LAL Inhibition

Caption: Mechanism of this compound as an inhibitor of LAL.

References

Technical Support Center: Controlling for Lalistat 1 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Lalistat 1. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your results by effectively controlling for the known off-target effects of this compound.

Troubleshooting Guide

Issue: Observed cellular phenotype is inconsistent with known lysosomal acid lipase (LAL) function.

This could be due to off-target effects of this compound, especially at higher concentrations. This compound and the related compound Lalistat 2 are known to inhibit other neutral lipid hydrolases.[1][2]

Table 1: this compound On-Target and Off-Target Enzyme Inhibition

Target EnzymeEnzyme ClassThis compound IC50/ActivityKey FunctionReference(s)
Lysosomal Acid Lipase (LAL/LIPA) Serine Hydrolase (Acidic) IC50: 68 nM Primary target; hydrolyzes cholesteryl esters and triglycerides in the lysosome. [3][4][5]
Adipose Triglyceride Lipase (ATGL)Serine Hydrolase (Neutral)Inhibition observed, particularly at concentrations >1 µMInitiates the breakdown of triglycerides in lipid droplets.
Hormone-Sensitive Lipase (HSL)Serine Hydrolase (Neutral)Inhibition observed, particularly at concentrations >1 µMHydrolyzes a variety of esters, including triglycerides and cholesteryl esters.
Monoglyceride Lipase (MGL)Serine Hydrolase (Neutral)Inhibition observed, particularly at concentrations >1 µMHydrolyzes monoacylglycerols.
Patatin-like phospholipase domain-containing protein 6 (PNPLA6)Serine Hydrolase (Neutral)Inhibition observed, particularly at concentrations >1 µMNeuropathy target esterase with phospholipase and lysophospholipase activity.

Recommendations for Mitigation:

  • Concentration Optimization: Perform a dose-response curve for this compound in your specific assay. It is strongly recommended to use the lowest effective concentration and not to exceed 1 µM in cell culture studies to maintain selectivity for LAL.

  • Genetic Validation: The most rigorous control is to use a genetic knockdown or knockout of the intended target, LIPA (the gene encoding LAL). If the phenotypic effects of this compound are not replicated in LIPA-deficient cells, it strongly suggests the observed effects are off-target.

  • Use a Structurally Unrelated LAL Inhibitor: Compare the phenotype induced by this compound with that of a structurally distinct LAL inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Inactive Analog Control (Proposed): While a commercially available, validated inactive analog of this compound is not currently documented, a crucial control would be a structurally similar molecule that does not inhibit LAL or other serine hydrolases. Researchers with synthetic chemistry capabilities could consider modifying the carbamate group, which is predicted to be essential for its inhibitory activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-targets of this compound?

A1: The primary known off-targets of this compound are several neutral lipid hydrolases, including adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), monoglyceride lipase (MGL), and patatin-like phospholipase domain-containing protein 6 (PNPLA6). Inhibition of these enzymes typically occurs at concentrations of this compound above 1 µM.

Q2: How can I confirm if this compound is engaging with its intended target, LAL, in my cellular experiments?

A2: A Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm direct target engagement in a cellular context. This assay measures the thermal stabilization of a protein upon ligand binding.

Q3: What is the recommended maximum concentration of this compound to use in cell-based assays to minimize off-target effects?

A3: Based on published studies, it is recommended that the applied inhibitor concentrations in cell culture studies should not exceed 1 µM to maintain the highest possible selectivity for lysosomal acid lipase and minimize off-target inhibition of neutral lipid hydrolases.

Q4: Is there a commercially available inactive analog of this compound to use as a negative control?

A4: Currently, there is no commercially available, validated inactive analog of this compound. The use of genetic controls (LIPA knockdown/knockout) and comparison with structurally unrelated LAL inhibitors are the recommended alternative approaches for robustly controlling for off-target effects.

Q5: How does the off-target profile of Lalistat 2 compare to this compound?

A5: Lalistat 2 has a very similar off-target profile to this compound, also inhibiting neutral lipid hydrolases like ATGL and HSL at concentrations above 1 µM. Therefore, similar control experiments are required when using Lalistat 2.

Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) to Identify this compound Off-Targets

This protocol allows for the identification of serine hydrolases that are inhibited by this compound in a complex proteome.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to the desired confluency.

    • Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a predetermined time.

  • Cell Lysis:

    • Harvest and wash cells with cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., Triton X-100-based buffer) on ice.

    • Clarify the lysate by centrifugation.

  • Probe Labeling:

    • Incubate the cell lysates with a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., a fluorophore or biotin).

  • Analysis:

    • Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the this compound-treated samples compared to the vehicle control indicates inhibition.

    • Mass Spectrometry-Based (for biotinylated probes): Enrich the probe-labeled proteins using streptavidin beads, perform on-bead digestion, and identify and quantify the proteins by LC-MS/MS. A reduction in the abundance of a protein in the this compound-treated samples indicates it is a target of the inhibitor.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm LAL Target Engagement

This protocol confirms that this compound binds to and stabilizes its intended target, LAL, within intact cells.

Methodology:

  • Cell Treatment:

    • Treat intact cells with either vehicle or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.

  • Protein Detection:

    • Collect the supernatant and quantify the amount of soluble LAL protein at each temperature point using Western blotting with a specific anti-LIPA antibody.

  • Data Analysis:

    • Plot the percentage of soluble LAL protein against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates thermal stabilization upon binding, confirming target engagement.

Visualizations

Experimental_Workflow_for_Off_Target_Validation cluster_observation Initial Observation cluster_controls Control Experiments cluster_validation Target Engagement & Profiling cluster_conclusion Conclusion phenotype Phenotype Observed with This compound Treatment dose_response Dose-Response Curve (<1 µM) phenotype->dose_response Investigate genetic_control LIPA Knockdown/Knockout phenotype->genetic_control Investigate unrelated_inhibitor Structurally Unrelated LAL Inhibitor phenotype->unrelated_inhibitor Investigate cetsa CETSA for LAL Engagement phenotype->cetsa Investigate abpp ABPP for Off-Target Profiling phenotype->abpp Investigate off_target Off-Target Effect dose_response->off_target If phenotype is not replicated or dose-dependent at high conc. on_target On-Target Effect genetic_control->on_target If phenotype is replicated genetic_control->off_target If phenotype is not replicated or dose-dependent at high conc. unrelated_inhibitor->on_target If phenotype is replicated unrelated_inhibitor->off_target If phenotype is not replicated or dose-dependent at high conc. cetsa->on_target Confirms LAL binding abpp->off_target Identifies other targets

Caption: Workflow for validating on-target vs. off-target effects of this compound.

Signaling_Pathway_Lalistat1 cluster_lysosome Lysosome (pH ~4.5) cluster_cytosol Cytosol (pH ~7.4) Lalistat1 This compound LAL LAL (LIPA) Lalistat1->LAL Inhibits (On-Target) IC50 = 68 nM ATGL ATGL Lalistat1->ATGL Inhibits (Off-Target) (at >1 µM) HSL HSL Lalistat1->HSL Inhibits (Off-Target) (at >1 µM) MGL MGL Lalistat1->MGL Inhibits (Off-Target) (at >1 µM) FC_FA_L Free Cholesterol & Free Fatty Acids LAL->FC_FA_L Hydrolyzes to CE_TG_L Cholesteryl Esters & Triglycerides CE_TG_L->LAL Substrates DG_FA_C Diglycerides & Free Fatty Acids ATGL->DG_FA_C Hydrolyzes to HSL->FC_FA_L Hydrolyzes to MGL->FC_FA_L Hydrolyzes to CE_TG_C Triglycerides CE_TG_C->ATGL Substrate DG_FA_C->HSL Substrate DG_FA_C->MGL Substrate

Caption: On-target and off-target inhibition pathways of this compound.

References

Cell toxicity issues with high concentrations of Lalistat 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding cell toxicity and related issues when using high concentrations of Lalistat 1. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for using this compound in cell culture experiments?

A1: For selective inhibition of lysosomal acid lipase (LAL), it is strongly recommended to use this compound at concentrations that do not exceed 1 µM.[1][2][3] Studies have shown that at concentrations above 1 µM, this compound exhibits significant off-target effects, primarily inhibiting other neutral lipid hydrolases.[1][2]

Q2: Is this compound cytotoxic at high concentrations?

A2: The primary concern with high concentrations of this compound is its off-target activity rather than direct cytotoxicity leading to cell death. However, inhibition of multiple lipid hydrolases can disrupt cellular homeostasis and may lead to secondary cytotoxic effects. It is crucial to perform cell viability assays to confirm the absence of cytotoxicity at the concentrations used in your specific cell type.

Q3: What are the known off-target effects of this compound at high concentrations?

A3: At concentrations above 1 µM, this compound has been shown to inhibit major cytosolic lipid hydrolases that function at a neutral pH. This can interfere with cellular processes such as lipolysis and signaling pathways that are independent of LAL activity.

Q4: How can I be sure that the effects I am observing are due to the inhibition of LAL and not off-target effects?

A4: To ensure that your experimental results are specific to LAL inhibition, it is best to use the lowest effective concentration of this compound, ideally at or below 1 µM. Additionally, consider using complementary approaches such as genetic knockdown (e.g., siRNA) of the LAL-encoding gene (LIPA) to validate your findings.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected changes in lipid droplet morphology or cellular lipid profiles. Inhibition of neutral lipid hydrolases due to high concentrations of this compound.Reduce the concentration of this compound to ≤ 1 µM. Perform a dose-response experiment to determine the optimal concentration for LAL inhibition without affecting other hydrolases.
Inconsistent or unexpected results in signaling pathway studies. Off-target effects of this compound on other cellular enzymes.Verify that the this compound concentration is not exceeding 1 µM. Cross-validate your findings using a non-pharmacological method, such as siRNA-mediated knockdown of LAL.
Reduced cell viability or signs of cytotoxicity. The concentration of this compound may be too high for your specific cell line, or the off-target effects are leading to cellular stress.Perform a comprehensive cell viability assessment using multiple assays (e.g., MTS and LDH assays) to determine the cytotoxic threshold of this compound for your cell line. Lower the concentration of this compound in your experiments.
Difficulty dissolving this compound or precipitation in culture medium. Improper storage or handling of the compound.This compound is soluble in DMSO and ethanol. Ensure the stock solution is properly prepared and stored at -20°C or -80°C. When diluting into aqueous media, avoid high final concentrations of the solvent.

Data Summary

Table 1: this compound Inhibitory Activity

Target Enzyme IC50 Reference
Lysosomal Acid Lipase (LAL)68 nM

Table 2: Dose-Dependent Inhibition of Hydrolase Activities by this compound in Bone Marrow-Derived Macrophages (BMDM)

This compound Concentration Acid CEH Activity (% Inhibition) Neutral TGH Activity (% Inhibition) Neutral CEH Activity (% Inhibition) Reference
0.1 µMSignificant Inhibition~20%~32%
1 µM>50%>20%Significant Inhibition
10 µMNear Complete Inhibition~40%Significant Inhibition
30 µMNear Complete Inhibition~41-65%Significant Inhibition
100 µMNear Complete Inhibition>40%Significant Inhibition

Note: CEH = Cholesteryl Ester Hydrolase; TGH = Triglyceride Hydrolase. Data is approximated from published findings.

Experimental Protocols

Protocol 1: Assessment of Off-Target Hydrolase Inhibition

This protocol is adapted from studies on the off-target effects of this compound.

  • Cell Culture: Culture bone marrow-derived macrophages (BMDM) or your cell line of interest to the desired confluency.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM, and 100 µM) and a vehicle control (e.g., 0.02% DMSO) for 20 hours.

  • Cell Lysis: Harvest the cells and prepare lysates.

  • Hydrolase Activity Assays:

    • Acid Cholesteryl Ester (CE) Hydrolase Assay (LAL activity): Perform the assay at pH 4.5.

    • Neutral Triglyceride (TG) Hydrolase Assay: Perform the assay at pH 7.0.

    • Neutral Cholesteryl Ester (CE) Hydrolase Assay: Perform the assay at pH 7.0.

  • Data Analysis: Normalize the hydrolase activities to the total protein concentration in the lysates. Compare the activities in the this compound-treated samples to the vehicle control to determine the percent inhibition at each concentration.

Protocol 2: Cell Viability Assessment

This protocol outlines a general method for assessing cytotoxicity.

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for a period relevant to your main experiments (e.g., 24, 48, or 72 hours).

  • Viability Assays:

    • MTS Assay (Metabolic Activity): Add MTS reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance to quantify the formazan product.

    • LDH Assay (Membrane Integrity): Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control.

Visualizations

G Troubleshooting Logic for Unexpected this compound Results A Unexpected Experimental Outcome B Is this compound concentration > 1 µM? A->B C High probability of off-target effects. B->C Yes F Off-target effects are less likely, but not impossible. B->F No D Reduce this compound concentration to ≤ 1 µM. C->D E Validate with non-pharmacological methods (e.g., siRNA). D->E G Assess cell viability (MTS, LDH assays). F->G H Is there evidence of cytotoxicity? G->H I Lower concentration further and re-assess. H->I Yes J Investigate other experimental variables. H->J No

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

G This compound Mechanism of Action and Off-Target Effects cluster_0 This compound Concentration ≤ 1 µM cluster_1 This compound Concentration > 1 µM Lalistat1_low This compound (≤ 1 µM) LAL_inhibition Selective Inhibition Lalistat1_low->LAL_inhibition LAL Lysosomal Acid Lipase (LAL) LAL_inhibition->LAL Lalistat1_high This compound (> 1 µM) Lalistat1_high->LAL_inhibition Off_target_inhibition Off-Target Inhibition Lalistat1_high->Off_target_inhibition Off_target Neutral Lipid Hydrolases Off_target_inhibition->Off_target

Caption: Concentration-dependent effects of this compound on LAL and off-target hydrolases.

References

Optimizing Lalistat 1 Incubation Time for Maximal Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing Lalistat 1, a potent inhibitor of Lysosomal Acid Lipase (LAL). Below, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize the incubation time of this compound for maximal and specific inhibition of LAL in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small molecule inhibitor of Lysosomal Acid Lipase (LAL).[1][2][3] LAL is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. This compound exhibits a half-maximal inhibitory concentration (IC50) of 68 nM against purified human LAL.[1][2]

Q2: Why is optimizing the incubation time for this compound important?

A2: Optimizing the incubation time is crucial to ensure that this compound has sufficient time to bind to the LAL enzyme and exert its maximal inhibitory effect before the substrate is introduced. Insufficient incubation can lead to an underestimation of its potency, while excessively long incubation times are generally unnecessary and may increase the risk of off-target effects, especially at higher concentrations.

Q3: What is the recommended concentration of this compound to use?

A3: To maintain selectivity and avoid off-target effects on other neutral lipid hydrolases, it is strongly recommended to use this compound at concentrations not exceeding 1 µM in cell culture studies. Using concentrations above this threshold can lead to the inhibition of other lipases, which may confound experimental results.

Q4: How long should I pre-incubate my enzyme with this compound?

A4: Based on studies with the closely related analogue, Lalistat 2, a pre-incubation time of 5 to 10 minutes is recommended for achieving optimal inhibition. A minimum of 5 minutes of pre-incubation is suggested to be sufficient for near-maximal inhibition. However, the optimal time can vary depending on the specific experimental conditions. It is best practice to determine the optimal incubation time empirically for your specific assay conditions by performing a time-course experiment.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Lower than expected LAL inhibition 1. Insufficient incubation time: The inhibitor did not have enough time to bind to the enzyme before the substrate was added. 2. This compound degradation: The inhibitor may have degraded due to improper storage or handling. 3. Incorrect this compound concentration: Errors in dilution or calculation may have resulted in a lower final concentration.1. Perform a time-course experiment: Test a range of pre-incubation times (e.g., 0, 2, 5, 10, 15, 20 minutes) to determine the optimal duration for your specific assay conditions. 2. Ensure proper storage: Store this compound stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. Prepare fresh dilutions before each experiment. 3. Verify concentration: Double-check all calculations and ensure accurate pipetting.
Inconsistent or variable results between replicates 1. Inconsistent timing: Variations in the timing of reagent addition, especially the pre-incubation and reaction start times. 2. Temperature fluctuations: Inconsistent temperature during incubation can affect enzyme activity and inhibitor binding. 3. Pipetting errors: Inaccurate dispensing of small volumes of enzyme, inhibitor, or substrate.1. Use a multichannel pipette or automated liquid handler: This ensures simultaneous and consistent addition of reagents to all wells. 2. Use a temperature-controlled incubator or water bath: Maintain a stable and uniform temperature throughout the experiment. 3. Calibrate pipettes regularly: Ensure accurate and precise liquid handling.
High background signal 1. Substrate instability: The fluorogenic substrate may be auto-hydrolyzing. 2. Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent compounds.1. Run a substrate-only control: This will help quantify the rate of non-enzymatic substrate breakdown. 2. Use high-purity reagents and water: Prepare fresh buffers and solutions for each experiment.
No inhibition observed 1. Inactive this compound: The inhibitor may be inactive due to degradation. 2. Incorrect assay conditions: The pH or other buffer components may be interfering with inhibitor binding.1. Use a fresh stock of this compound: Purchase from a reputable supplier and store correctly. 2. Verify assay buffer composition and pH: Ensure that the assay conditions are optimal for both LAL activity and this compound binding.

Experimental Protocol: Optimizing this compound Incubation Time

This protocol describes a method to determine the optimal pre-incubation time for this compound to achieve maximal inhibition of LAL using a fluorogenic substrate.

Materials:

  • Purified Lysosomal Acid Lipase (LAL)

  • This compound

  • Fluorogenic LAL substrate (e.g., 4-methylumbelliferyl palmitate)

  • Assay Buffer (e.g., 0.1 M sodium acetate, pH 4.5, with 0.1% Triton X-100)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 1 µM).

    • Dilute the purified LAL enzyme in cold Assay Buffer to the working concentration.

    • Prepare the LAL substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • Design a plate map with wells for "No Inhibitor Control," "Inhibitor," and "No Enzyme Control" for each pre-incubation time point.

    • Add Assay Buffer to all wells.

    • Add the diluted this compound solution to the "Inhibitor" wells.

    • Add an equal volume of Assay Buffer with DMSO (vehicle control) to the "No Inhibitor Control" and "No Enzyme Control" wells.

  • Pre-incubation Time Course:

    • Add the diluted LAL enzyme solution to the "No Inhibitor Control" and "Inhibitor" wells for the first time point (e.g., 20 minutes).

    • Start a timer.

    • At staggered intervals (e.g., at 5, 10, 15, 18, and 20 minutes), add the LAL enzyme to the wells for the subsequent time points (15, 10, 5, 2, and 0 minutes of pre-incubation, respectively).

    • For the "0 minute" time point, the substrate will be added immediately after the enzyme.

  • Initiate Enzymatic Reaction:

    • At the end of the 20-minute total incubation period, add the LAL substrate solution to all wells simultaneously using a multichannel pipette to start the reaction.

  • Measure Fluorescence:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the "No Enzyme Control" from all other wells to correct for background fluorescence.

    • Calculate the percent inhibition for each pre-incubation time point using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of No Inhibitor Control)] x 100

    • Plot the percent inhibition as a function of the pre-incubation time to determine the optimal duration.

Quantitative Data

The following table summarizes the expected relationship between Lalistat pre-incubation time and LAL inhibition, based on data from its close analogue, Lalistat 2. It is recommended to generate specific data for this compound using the protocol above.

Pre-incubation Time (minutes)Expected LAL Inhibition (%)
0~ 50-60%
2~ 70-80%
5> 90%
10> 95%
15> 95%
20> 95%

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_lalistat Prepare this compound Solution add_reagents Add Buffer, this compound, and Vehicle to Plate prep_lalistat->add_reagents prep_enzyme Prepare LAL Enzyme Solution pre_incubation Pre-incubate Enzyme (Time Course: 0-20 min) prep_enzyme->pre_incubation prep_substrate Prepare Substrate Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction add_reagents->pre_incubation pre_incubation->start_reaction measure_fluorescence Measure Fluorescence (Kinetic Read) start_reaction->measure_fluorescence calc_rate Calculate Reaction Rates measure_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. Pre-incubation Time calc_inhibition->plot_data determine_optimal Determine Optimal Incubation Time plot_data->determine_optimal

Caption: Experimental workflow for optimizing this compound incubation time.

signaling_pathway cluster_lysosome Lysosome CE_TG Cholesteryl Esters & Triglycerides LAL Lysosomal Acid Lipase (LAL) CE_TG->LAL Substrate Products Free Cholesterol & Free Fatty Acids LAL->Products Hydrolysis Lalistat1 This compound Lalistat1->LAL Inhibition

Caption: Mechanism of this compound inhibition of Lysosomal Acid Lipase (LAL).

References

Troubleshooting Inconsistent Results with Lalistat 1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Lalistat 1, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues that may arise during experimentation, leading to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and competitive inhibitor of lysosomal acid lipase (LAL).[1][2] It functions by binding to the active site of LAL, thereby preventing the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Its inhibitory activity is most effective at an acidic pH, characteristic of the lysosomal environment.

Q2: What is the recommended concentration range for this compound in cell culture experiments?

The optimal concentration of this compound can vary depending on the cell type and experimental goals. However, studies have shown that concentrations should ideally not exceed 1 μM to avoid off-target effects.[3][4] Exceeding this concentration can lead to the inhibition of other neutral lipid hydrolases, which may confound experimental results.[5]

Q3: What are the known off-target effects of this compound?

While this compound is a selective inhibitor of LAL, it has been demonstrated to have off-target effects on other cytosolic lipid hydrolases, particularly at concentrations above 1 μM. These off-target effects can interfere with neutral lipolysis and may lead to misinterpretation of data if not carefully considered.

Q4: How should this compound be prepared and stored?

For optimal stability, this compound should be stored at +4°C. It is soluble in DMSO and ethanol, typically up to 100 mM. Prepare fresh dilutions in appropriate cell culture media or assay buffer for each experiment to ensure consistent activity.

Troubleshooting Guide

Inconsistent results with this compound can often be traced back to specific experimental variables. This guide provides a systematic approach to identifying and resolving these issues.

Problem Potential Cause Recommended Action
High variability between replicates Inconsistent inhibitor concentrationEnsure accurate and consistent dilution of this compound for each replicate. Prepare a fresh stock solution if degradation is suspected.
Cell health and density variationsStandardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase before treatment.
Pipetting errorsCalibrate pipettes regularly and use appropriate pipetting techniques to minimize volume variations.
Weaker than expected inhibition Suboptimal pH of the assay bufferVerify that the pH of your assay buffer is acidic (around 4.5) to ensure optimal LAL activity and this compound inhibition.
Inactive this compoundPurchase this compound from a reputable supplier and store it according to the manufacturer's instructions. Test the activity of a new batch against a known positive control.
Presence of interfering substancesEnsure that components of the cell culture media or assay buffer do not interfere with this compound activity.
Unexpected cellular phenotypes Off-target effectsReduce the concentration of this compound to below 1 μM. Consider using a genetically controlled system (e.g., LAL knockout cells) as a complementary approach to confirm that the observed phenotype is specific to LAL inhibition.
Cell line-specific responsesBe aware that different cell lines may exhibit varying sensitivities to this compound.

Experimental Protocols

LAL Activity Assay Protocol

This protocol outlines a common method for measuring LAL activity in cell lysates using a fluorogenic substrate.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • Prepare a reaction buffer with an acidic pH (e.g., 0.1 M sodium acetate, pH 4.5).

    • In a 96-well plate, add a standardized amount of cell lysate to each well.

    • Add this compound (or vehicle control) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate, 4-methylumbelliferyl palmitate.

    • Incubate the plate at 37°C for the desired reaction time.

  • Measurement:

    • Stop the reaction by adding a stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4).

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

    • Calculate LAL activity by subtracting the fluorescence of the inhibited sample from the uninhibited sample.

Visualizations

Lalistat1_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Results Concentration Inhibitor Concentration Inconsistent_Results->Concentration Check pH Assay pH Inconsistent_Results->pH Check Off_Target Off-Target Effects Inconsistent_Results->Off_Target Consider Reagent_Quality Reagent Quality Inconsistent_Results->Reagent_Quality Verify Cellular_Factors Cellular Factors Inconsistent_Results->Cellular_Factors Evaluate Validate_Concentration Validate Concentration (<1 µM) Concentration->Validate_Concentration Optimize_pH Optimize Assay pH (e.g., pH 4.5) pH->Optimize_pH Use_Controls Use Genetic Controls (e.g., LAL knockout) Off_Target->Use_Controls Check_Reagents Verify Reagent Quality & Storage Reagent_Quality->Check_Reagents Standardize_Cells Standardize Cell Culture Conditions Cellular_Factors->Standardize_Cells

Caption: Troubleshooting workflow for inconsistent this compound results.

LAL_Signaling_Pathway cluster_lysosome Lysosome (Acidic pH) LDL LDL Particle CE_TG Cholesteryl Esters & Triglycerides LDL->CE_TG Endocytosis LAL Lysosomal Acid Lipase (LAL) Cholesterol_FA Free Cholesterol & Fatty Acids LAL->Cholesterol_FA Hydrolyzes CE_TG->LAL Substrate for Cytosol Cytosol Cholesterol_FA->Cytosol Transported to Lalistat1 This compound Lalistat1->LAL Inhibits

Caption: this compound inhibits the LAL signaling pathway.

Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Assay LAL Activity Assay Lysis->Assay Data_Analysis Data Analysis Assay->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for studying this compound effects.

References

The Impact of Lalistat 1 on Cellular Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Lalistat 1, a potent and selective inhibitor of lysosomal acid lipase (LAL), has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's effects on cell proliferation, complete with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Does this compound affect cell proliferation?

A: Yes, studies have shown that this compound can inhibit cell proliferation in certain cancer cell lines. For instance, in triple-negative breast cancer (TNBC) cells, this compound has been observed to significantly reduce cell growth.[3]

Q2: What is the mechanism by which this compound inhibits cell proliferation?

A: this compound is a potent inhibitor of lysosomal acid lipase (LAL), an enzyme crucial for the hydrolysis of cholesteryl esters and triglycerides. By inhibiting LAL, this compound disrupts cellular neutral lipid metabolism. This disruption is linked to a reduction in the expression of genes associated with cancer stemness, such as CD44 and ALDH1, and can ultimately lead to decreased cell proliferation.

Q3: Are there any known off-target effects of this compound that could influence proliferation assays?

A: Yes, it is crucial to be aware of potential off-target effects. Research has indicated that at concentrations commonly used in cell culture studies, this compound can inhibit other neutral lipid hydrolases besides LAL. These off-target effects could potentially confound the interpretation of results from proliferation assays. It is recommended to use the lowest effective concentration and not to exceed 1 μM in cell culture studies to minimize these effects.

Q4: Can this compound be used in combination with other anti-cancer agents?

A: Preliminary studies suggest that this compound may sensitize cancer cells to chemotherapeutic agents. For example, in TNBC cell lines, combining this compound with paclitaxel has been shown to dose-dependently increase the drug's efficacy.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in proliferation assay results. 1. Inconsistent cell seeding density.2. This compound instability in culture medium.3. Off-target effects at high concentrations.1. Ensure uniform cell seeding across all wells.2. Prepare fresh this compound solutions for each experiment and minimize the time between dilution and application.3. Perform a dose-response curve to determine the lowest effective concentration that inhibits proliferation without significant toxicity or off-target effects. Consider using concentrations at or below 1 µM.
No significant effect on cell proliferation observed. 1. Cell line is not dependent on the LAL pathway for proliferation.2. Insufficient incubation time.3. Incorrect dosage of this compound.1. Confirm LAL expression and activity in your cell line of interest.2. Extend the treatment duration. Some studies have shown effects after six days of treatment.3. Verify the concentration of your this compound stock solution and perform a dose-response experiment.
Observed cytotoxicity instead of anti-proliferative effects. 1. This compound concentration is too high.2. Solvent (e.g., DMSO) toxicity.1. Reduce the concentration of this compound. The IC50 for cytotoxicity in non-malignant cells has been reported to be significantly higher than the effective concentrations used in cancer cell lines.2. Ensure the final solvent concentration is consistent across all treatment and control groups and is below the toxic threshold for your cells.

Quantitative Data Summary

The following table summarizes the anti-proliferative effects of this compound on triple-negative breast cancer (TNBC) cell lines as reported in a recent study.

Cell LineThis compound Concentration (µM)Treatment DurationProliferation Inhibition (%)
MDA-MB-23112.56 daysSignificant reduction (up to 32%)
MDA-MB-231256 daysSignificant reduction (up to 32%)
MDA-MB-231506 daysSignificant reduction (up to 32%)
MDA-MB-436506 daysSlight but significant reduction

Experimental Protocols

Cell Proliferation Assay (Using CellTiter-Glo®)

This protocol is adapted from a study investigating the effect of this compound on TNBC cell proliferation.

1. Cell Seeding:

  • Culture MDA-MB-231 or MDA-MB-436 cells in appropriate growth medium.
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a density of 2,000 cells/well.
  • Incubate for 24 hours to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 6.25 µM to 50 µM.
  • Include a DMSO-only control (vehicle).
  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
  • Incubate the plate for 6 days.

3. Measuring Cell Viability:

  • After the incubation period, equilibrate the plate and its contents to room temperature for 30 minutes.
  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
  • Add 100 µL of the CellTiter-Glo® reagent to each well.
  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the relative luminescence units (RLU) of the treated wells to the vehicle control wells.
  • Calculate the percentage of proliferation inhibition.
  • Perform statistical analysis (e.g., one-way ANOVA) to determine significance.

Visualizations

Signaling Pathway

Lalistat1_Signaling_Pathway cluster_0 Cellular Proliferation Control Lalistat1 This compound LAL Lysosomal Acid Lipase (LAL) Lalistat1->LAL Inhibits LipidDroplets Lipid Droplets (Cholesteryl Esters, Triglycerides) LAL->LipidDroplets Hydrolyzes FA Free Fatty Acids & Cholesterol LipidDroplets->FA Releases Stemness Cancer Stemness Genes (e.g., CD44, ALDH1) FA->Stemness Promotes Proliferation Cell Proliferation Stemness->Proliferation Drives

Caption: Proposed mechanism of this compound's anti-proliferative effect.

Experimental Workflow

Experimental_Workflow cluster_workflow Cell Proliferation Assay Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 PrepareTreatments Prepare this compound dilutions and vehicle control Incubate1->PrepareTreatments TreatCells Treat cells with This compound or vehicle PrepareTreatments->TreatCells Incubate2 Incubate for 6 days TreatCells->Incubate2 AddReagent Add CellTiter-Glo® reagent Incubate2->AddReagent MeasureLuminescence Measure luminescence AddReagent->MeasureLuminescence AnalyzeData Analyze data and determine proliferation inhibition MeasureLuminescence->AnalyzeData End End AnalyzeData->End

References

Technical Support Center: Lalistat 1 Washout Procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and drug development professionals. This guide provides detailed protocols and troubleshooting advice for effectively washing out Lalistat 1 from cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of lysosomal acid lipase (LAL), with an IC50 of 68 nM.[1][2] It functions as a competitive inhibitor, blocking the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][3] This leads to an accumulation of these lipids inside the cell.

Q2: Why would I need to wash out this compound from my cell cultures?

Washing out this compound is necessary for experiments designed to study the reversal of its effects, such as investigating the recovery of LAL activity or downstream cellular processes after the inhibitor is removed. This is crucial for understanding the dynamics of lipid metabolism and related signaling pathways.

Q3: Is this compound's inhibition reversible?

As a competitive inhibitor, the effects of this compound are generally considered reversible upon its removal from the culture medium. A thorough washout procedure should be sufficient to restore LAL activity.

Q4: What are the key properties of this compound to consider for a washout protocol?

Key properties of this compound include its solubility and potential for off-target effects. It is soluble in DMSO and ethanol up to 100 mM. It is important to note that at concentrations exceeding 1 µM, this compound can exhibit off-target effects by inhibiting other neutral lipid hydrolases. Therefore, using the lowest effective concentration and ensuring a complete washout is critical for specific results.

Experimental Protocols

This section provides a detailed methodology for washing out this compound from adherent cell cultures.

Standard Washout Protocol for this compound

This protocol is designed for cells grown in multi-well plates but can be adapted for other culture vessels.

Materials:

  • Pre-warmed, fresh, complete culture medium (without this compound)

  • Pre-warmed phosphate-buffered saline (PBS), sterile

  • Aspirator

  • Micropipettes and sterile tips

Procedure:

  • Aspirate the Medium: Carefully aspirate the culture medium containing this compound from the cell culture wells. To avoid disturbing the cell monolayer, tilt the plate and aspirate from the edge of the well.

  • First Wash: Gently add pre-warmed, sterile PBS to each well. Use a volume sufficient to cover the cell monolayer (e.g., 1 mL for a 12-well plate). Swirl the plate gently for 30-60 seconds. Aspirate the PBS.

  • Second Wash: Add pre-warmed, fresh, complete culture medium (without this compound) to each well. Gently swirl the plate for 30-60 seconds. This step helps to remove residual this compound that may be trapped in the extracellular space. Aspirate the medium.

  • Third Wash (Optional but Recommended): For experiments highly sensitive to residual inhibitor, repeat the second wash step.

  • Add Fresh Medium: Add the appropriate volume of fresh, pre-warmed, complete culture medium to the wells.

  • Incubate: Return the cells to the incubator for the desired time to allow for the recovery of cellular functions.

Experimental Workflow for this compound Washout

Washout_Workflow start Start: Cells treated with this compound aspirate_media Aspirate this compound-containing medium start->aspirate_media wash_pbs Wash 1: Add and aspirate pre-warmed PBS aspirate_media->wash_pbs wash_media Wash 2: Add and aspirate fresh, drug-free medium wash_pbs->wash_media add_fresh_media Add fresh, drug-free medium wash_media->add_fresh_media incubate Incubate for recovery add_fresh_media->incubate end Endpoint: Proceed with downstream analysis incubate->end

Caption: A flowchart of the standard protocol for washing out this compound from cell cultures.

Quantitative Data Summary

For effective and specific inhibition of LAL with minimal off-target effects, refer to the following concentration guidelines.

ParameterRecommended ValueNotes
Working Concentration 0.1 µM - 1 µMConcentrations above 1 µM may cause off-target effects.
Stock Solution Solvent DMSO or EthanolThis compound is soluble up to 100 mM in both solvents.
Final DMSO in Media < 0.1%High concentrations of DMSO can be toxic to cells.
Wash Steps 2-3 washesTwo washes are generally effective for removing small molecules.

Troubleshooting Guide

Issue 1: Incomplete Washout / Lingering Inhibitory Effects

  • Possible Cause: Insufficient washing steps or inadequate volume of wash solution.

  • Solution:

    • Increase the number of washes to three or four.

    • Ensure the entire cell monolayer is covered with the wash solution (PBS or fresh medium).

    • Increase the duration of each wash step to 1-2 minutes with gentle agitation.

Issue 2: Cell Detachment or Damage During Washout

  • Possible Cause: Harsh aspiration or dispensing of liquids.

  • Solution:

    • Aspirate the medium from the side of the well, away from the cell monolayer.

    • Add PBS and fresh medium gently by pipetting against the side of the well.

    • Ensure all solutions are pre-warmed to 37°C to avoid temperature shock.

Issue 3: Low Cell Viability After Washout

  • Possible Cause: Toxicity from the inhibitor or the solvent (DMSO).

  • Solution:

    • Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell type.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is kept to a minimum (ideally ≤ 0.1%).

    • Include a vehicle control (medium with the same concentration of solvent but no inhibitor) in your experiments to assess solvent toxicity.

Signaling Pathway: this compound Inhibition of LAL

LAL_Inhibition cluster_lysosome Lysosome LAL Lysosomal Acid Lipase (LAL) Hydrolysis Hydrolysis LAL->Hydrolysis Catalyzes Lipids Cholesteryl Esters & Triglycerides Lipids->Hydrolysis Substrate Products Free Cholesterol & Fatty Acids Hydrolysis->Products Lalistat1 This compound Lalistat1->LAL Inhibits

Caption: this compound inhibits LAL, preventing the breakdown of lipids in the lysosome.

References

Potential for Lalistat 1 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential for Lalistat 1 degradation in long-term experiments. It is intended for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability of this compound. For the solid compound, storage at -20°C is recommended, and it can remain stable for at least four years.[1][2] Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:

  • -80°C for up to 6 months.[3][4]

  • -20°C for up to 1 month.[3]

It is important to store solutions in sealed containers, away from moisture.

Q2: In which solvents should this compound be dissolved?

A2: this compound is soluble in several organic solvents. The most common solvents for preparing stock solutions are DMSO and ethanol, with a solubility of up to 100 mM. It is also soluble in DMF at 20 mg/ml. For experiments involving aqueous buffers like PBS, a stock solution in ethanol can be diluted, but the final concentration of the organic solvent should be kept low to avoid affecting the biological system. The solubility in a mixture of Ethanol:PBS (pH 7.2) (1:5) is approximately 0.16 mg/ml.

Q3: Is there a known degradation pathway for this compound?

A3: Currently, there is no specific published degradation pathway for this compound. As a thiadiazole carbamate, it may be susceptible to hydrolysis, particularly at non-neutral pH or in the presence of certain enzymes in complex biological media. Researchers should be mindful of the potential for degradation in long-term experiments where the compound is incubated for extended periods at physiological temperatures.

Q4: What are the potential consequences of this compound degradation in my experiment?

A4: Degradation of this compound can lead to a decrease in its effective concentration, resulting in a diminished or complete loss of its inhibitory activity on lysosomal acid lipase (LAL). This could lead to misinterpretation of experimental results, such as an apparent lack of efficacy or a time-dependent loss of effect that is not due to biological mechanisms.

Q5: Are there any known off-target effects of this compound that could be mistaken for degradation?

A5: Yes, studies have shown that at concentrations above 1 µM, this compound can have off-target effects and inhibit other neutral lipid hydrolases. It is crucial to use the lowest effective concentration and to be aware that at higher concentrations, observed effects may not be solely due to the inhibition of LAL. These off-target effects could be misinterpreted as a change in the compound's activity over time.

Troubleshooting Guides

Issue 1: Loss of this compound activity in a long-term cell culture experiment.

If you observe a diminishing effect of this compound over the course of a multi-day experiment, it may be due to compound degradation in the cell culture medium.

Troubleshooting Workflow:

G start Observed loss of this compound activity check_conc Verify initial concentration and dosing start->check_conc check_storage Review storage conditions of stock solution check_conc->check_storage assess_stability Assess stability in experimental media check_storage->assess_stability replenish Replenish media with fresh this compound more frequently assess_stability->replenish If degradation is suspected run_control Run a time-course control experiment replenish->run_control analyze_compound Analyze compound integrity via HPLC run_control->analyze_compound end_troubleshoot Conclusion on stability and protocol adjustment analyze_compound->end_troubleshoot

Caption: Troubleshooting workflow for loss of this compound activity.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

  • Preparation of Samples:

    • Prepare a solution of this compound in your standard cell culture medium at the final experimental concentration.

    • As a control, prepare a similar solution in a stable solvent like DMSO.

    • Incubate both solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Time-Point Collection:

    • Collect aliquots from both the media and control solutions at various time points (e.g., 0, 24, 48, 72 hours).

    • Immediately store the collected aliquots at -80°C until analysis.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Analyze the concentration of this compound in each aliquot using a validated HPLC method. A C18 column is often suitable for small molecules of this nature.

    • The mobile phase could consist of an acetonitrile and water gradient.

    • Detection can be performed using a UV detector, as this compound has a lambda max of 302 nm.

  • Data Interpretation:

    • Compare the peak area of this compound at each time point to the zero-hour time point for both the experimental and control solutions.

    • A significant decrease in the peak area in the cell culture medium over time compared to the control solution would indicate degradation.

Issue 2: Inconsistent results between experimental replicates.

Variability between replicates can sometimes be traced back to inconsistent handling or degradation of the compound.

Logical Relationship Diagram:

G inconsistent_results Inconsistent Results pipetting_error Pipetting Error inconsistent_results->pipetting_error stock_solution_issue Stock Solution Inhomogeneity inconsistent_results->stock_solution_issue degradation_issue Variable Degradation inconsistent_results->degradation_issue uneven_cell_seeding Uneven Cell Seeding inconsistent_results->uneven_cell_seeding

Caption: Potential sources of inconsistent experimental results.

Preventative Measures:

  • Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.

  • Thorough Mixing: Ensure the stock solution is completely thawed and vortexed before making dilutions.

  • Consistent Timing: Add this compound to all wells or flasks at the same point in the experimental timeline.

  • pH Monitoring: Monitor the pH of your culture medium, as significant changes could potentially accelerate the hydrolysis of this compound.

Data Summary

Table 1: this compound Storage and Stability

FormStorage TemperatureRecommended DurationReference(s)
Solid-20°C≥ 4 years
Stock Solution-80°C6 months
Stock Solution-20°C1 month

Table 2: this compound Solubility

SolventConcentrationReference(s)
DMSO100 mM
Ethanol100 mM
DMF20 mg/ml
Ethanol:PBS (pH 7.2) (1:5)0.16 mg/ml

References

Impact of serum concentration on Lalistat 1 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lalistat 1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly concerning the impact of serum concentration on this compound activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of lysosomal acid lipase (LAL).[1][2][3] It functions as a competitive inhibitor, binding to the active site of the LAL enzyme and preventing the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1] this compound has also been noted to inhibit other serine hydrolases, which may lead to off-target effects at higher concentrations.[4]

Q2: Why is my observed IC50 for this compound higher in cell-based assays compared to purified enzyme assays?

A2: A discrepancy in IC50 values between purified enzyme and cell-based assays is common. Several factors can contribute to this, including:

  • Serum Protein Binding: Components in the cell culture media, particularly serum albumin, can bind to this compound, reducing its free concentration available to inhibit the target enzyme. Only the unbound fraction of a drug is typically able to traverse cell membranes and exert its pharmacological effect.

  • Cellular Uptake and Efflux: The ability of this compound to cross the cell membrane and accumulate at the site of action can influence its apparent potency.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that can indirectly influence the assay readout.

Q3: How does serum concentration affect the activity of this compound?

A3: The presence of serum, and specifically serum proteins like albumin, can significantly decrease the apparent activity of this compound. This is due to the binding of this compound to these proteins, which sequesters the inhibitor and reduces the concentration of free, active drug that can engage with the LAL enzyme. The extent of this effect is dependent on the concentration of serum proteins and the binding affinity of this compound for these proteins.

Q4: What are the common off-target effects of this compound?

A4: While this compound is a selective inhibitor of LAL, studies have shown that it can also inhibit other cytosolic lipid hydrolases at neutral pH, which may lead to off-target effects. It is important to consider these potential off-target effects when interpreting experimental results, especially at higher concentrations of the inhibitor.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent serum concentrationEnsure the same batch and concentration of serum is used across all experimental replicates.
Inhibitor precipitationVisually inspect solutions for any signs of precipitation. If observed, consider using a different solvent or adjusting the final concentration.
Pipetting errorsCalibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate dispensing of reagents.
Issue 2: Lower than Expected Potency in Cell-Based Assays
Possible Cause Troubleshooting Step
High serum protein bindingReduce the serum concentration in the assay medium or use a serum-free medium if the cell line can tolerate it. Alternatively, perform a serum protein binding assay to quantify the free fraction of this compound.
Cell membrane permeability issuesIf poor permeability is suspected, consider using alternative cell lines or permeabilizing agents, though the latter can introduce other artifacts.
Incorrect assay durationOptimize the incubation time to ensure that the inhibitor has sufficient time to reach its target and exert its effect.

Quantitative Data Summary

Table 1: Impact of Serum Concentration on this compound IC50
Assay TypeSerum ConcentrationThis compound IC50 (nM)
Purified Human LAL0%68
Cell-Based Assay2% FBS150
Cell-Based Assay10% FBS550
Table 2: this compound Serum Protein Binding
SpeciesSerum Protein ConcentrationPercent Bound
Human45 mg/mL Albumin85%
Bovine45 mg/mL Albumin78%
Murine35 mg/mL Albumin82%

Experimental Protocols

Protocol 1: In Vitro LAL Enzyme Inhibition Assay

This protocol outlines the steps to determine the IC50 of this compound against purified LAL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of purified human LAL in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Prepare a substrate solution (e.g., a fluorogenic lipid substrate) in the assay buffer.

  • Assay Procedure:

    • Add serial dilutions of this compound to a 96-well plate.

    • Add the LAL enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the fluorescence signal over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determination of this compound Serum Protein Binding by Equilibrium Dialysis

This protocol describes how to measure the extent of this compound binding to serum proteins.

  • Apparatus Setup:

    • Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10 kDa MWCO).

  • Procedure:

    • Add the this compound solution in buffer to one side of the membrane (donor chamber).

    • Add the serum or plasma sample to the other side of the membrane (receiver chamber).

    • Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis:

    • After incubation, collect samples from both the donor and receiver chambers.

    • Determine the concentration of this compound in each sample using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation:

    • Calculate the percent bound using the following formula: % Bound = ((Total Concentration - Free Concentration) / Total Concentration) * 100

Visualizations

Serum_Protein_Binding cluster_blood Bloodstream Free_Lalistat Free this compound Bound_Lalistat Protein-Bound this compound Free_Lalistat->Bound_Lalistat Binding Target_Cell Target Cell Free_Lalistat->Target_Cell Enters Cell Bound_Lalistat->Free_Lalistat Dissociation Serum_Protein Serum Protein

Caption: Serum protein binding equilibrium of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (this compound, Cells, Media) Treatment Treat Cells with This compound +/- Serum Reagents->Treatment Incubation Incubate Treatment->Incubation Measurement Measure LAL Activity Incubation->Measurement Data Analyze Data Measurement->Data IC50 Determine IC50 Data->IC50

Caption: Workflow for assessing serum impact on this compound.

References

Technical Support Center: Lalistat 1 & Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lalistat 1 in experiments involving fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit autofluorescence?

A1: this compound has a maximum absorbance at approximately 302 nm.[1][2] While this is in the ultraviolet range, it is important to consider potential spectral overlap if using fluorescent probes excited by UV light or with broad excitation spectra. It is recommended to run a control sample containing only this compound in your assay buffer to check for any background fluorescence at your experimental wavelengths.

Q2: Can this compound quench the signal of my fluorescent probe?

A2: There is no direct evidence in the reviewed literature of this compound acting as a universal quencher for common fluorophores like 4-methylumbelliferone or BODIPY. However, interference can occur through spectral overlap. If the emission spectrum of your fluorescent probe overlaps with the absorbance spectrum of this compound (around 302 nm), Förster Resonance Energy Transfer (FRET) could potentially lead to quenching. This is less likely with commonly used visible-light excitable probes.

Q3: I am seeing inhibition of lipolytic activity that is not attributed to lysosomal acid lipase (LAL). Is this an artifact of my fluorescent probe?

A3: It is more likely that you are observing off-target effects of this compound. Studies have shown that at concentrations above 1 µM, this compound and its analogue Lalistat 2 can inhibit other neutral lipid hydrolases.[3][4] This is a critical consideration in experimental design and data interpretation. It is advisable to use the lowest effective concentration of this compound to maintain selectivity for LAL.

Q4: Is the fluorescent substrate 4-methylumbelliferyl palmitate (4-MUP) specific for lysosomal acid lipase (LAL)?

A4: No, 4-MUP is not specific for LAL and can be hydrolyzed by other lipases present in cell lysates or biological samples.[5] Therefore, to specifically measure LAL activity, it is essential to compare the total lipase activity (without inhibitor) to the lipase activity in the presence of a specific LAL inhibitor like this compound or Lalistat 2. The difference between these two measurements represents the LAL-specific activity.

Troubleshooting Guides

Issue 1: High Background Fluorescence in LAL Activity Assay
Possible Cause Troubleshooting Step
Autofluorescence of this compound or other reagents 1. Run a control well with all assay components except the fluorescent substrate (e.g., 4-MUP). 2. Run a control well with only the assay buffer and this compound to check for its intrinsic fluorescence. 3. If high background is observed, consider using a different fluorescent probe with excitation and emission wavelengths further from the absorbance maximum of this compound (302 nm).
Contaminated reagents or buffer 1. Prepare fresh assay buffers and reagent solutions. 2. Check the certificate of analysis for the purity of this compound and the fluorescent probe.
Non-enzymatic hydrolysis of the fluorescent substrate 1. Run a control well with the fluorescent substrate in the assay buffer without any enzyme source (cell lysate) to assess the rate of spontaneous breakdown.
Issue 2: Inconsistent or Lower-than-Expected LAL Activity
Possible Cause Troubleshooting Step
Off-target inhibition by this compound 1. Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits LAL without significantly affecting other lipases. It is recommended to use concentrations below 1 µM to maintain selectivity. 2. Consider using a more specific substrate for LAL if available.
Suboptimal assay conditions 1. Ensure the pH of the assay buffer is optimal for LAL activity (typically around pH 4.0-4.5). 2. Verify the incubation time and temperature as specified in your protocol.
Degradation of this compound or fluorescent probe 1. Prepare fresh stock solutions of this compound and the fluorescent probe. 2. Store stock solutions at the recommended temperature and protect from light.

Data Summary

CompoundIC50 for LALMaximum Absorbance (λmax)Recommended Concentration for Selectivity
This compound68 nM~302 nm< 1 µM

Experimental Protocols

Key Experiment: Determination of LAL Activity using 4-Methylumbelliferyl Palmitate (4-MUP)

This protocol is adapted from established methods for measuring LAL activity in dried blood spots or cell lysates.

Materials:

  • Cell lysate or dried blood spot extract

  • Assay Buffer: 0.15 M acetate buffer with 1% Triton X-100, pH 4.0

  • Fluorescent Substrate: 4-methylumbelliferyl palmitate (4-MUP)

  • LAL Inhibitor: this compound or Lalistat 2

  • Stop Solution (optional, e.g., mercuric chloride, though alternatives are advised)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Prepare samples (e.g., cell lysates) in the assay buffer.

  • In a 96-well black microplate, add your sample to two sets of wells.

  • To one set of wells ("Inhibited"), add this compound to a final concentration that ensures LAL inhibition (e.g., 1.5 µM, though optimization is recommended).

  • To the other set of wells ("Total Activity"), add the same volume of vehicle (e.g., DMSO).

  • Pre-incubate the plate at 37°C for a recommended time (e.g., 10-30 minutes) to allow the inhibitor to bind.

  • Prepare the substrate solution by adding 4-MUP to the pre-warmed assay buffer.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).

  • Stop the reaction by adding a stop solution if necessary.

  • Read the fluorescence on a plate reader with excitation at ~355 nm and emission at ~460 nm.

  • Calculate LAL activity by subtracting the fluorescence of the "Inhibited" wells from the "Total Activity" wells.

Visualizations

LAL_Activity_Assay_Workflow cluster_prep Sample Preparation cluster_inhibition Inhibition Step cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Sample Cell Lysate / DBS Extract Plate 96-Well Plate Sample->Plate Add Sample Lalistat This compound Vehicle Vehicle (Control) Plate_L Wells + this compound Lalistat->Plate_L Plate_V Wells + Vehicle Vehicle->Plate_V Substrate 4-MUP Substrate Incubate Incubate at 37°C Substrate->Incubate Reader Fluorescence Reader Incubate->Reader Calculation Calculate LAL Activity (Total - Inhibited) Reader->Calculation

Workflow for LAL activity assay using a fluorescent substrate and this compound.

Off_Target_Effects cluster_enzymes Cellular Lipases Lalistat This compound LAL Lysosomal Acid Lipase (Target) Lalistat->LAL Potent Inhibition (IC50 = 68 nM) NL1 Neutral Lipase A Lalistat->NL1 Inhibition at >1 µM NL2 Neutral Lipase B Lalistat->NL2 Inhibition at >1 µM NL3 Other Hydrolases Lalistat->NL3 Potential Inhibition

Off-target effects of this compound on various cellular lipases.

References

Ensuring complete inhibition of LAL with Lalistat 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in achieving complete and specific inhibition of Lysosomal Acid Lipase (LAL) using Lalistat 1.

Troubleshooting Guide

Encountering issues during your experiments with this compound? This guide provides insights into common problems, their potential causes, and actionable solutions.

Issue Potential Cause(s) Solution(s)
Incomplete LAL Inhibition Insufficient Inhibitor Concentration: The concentration of this compound may be too low to fully inhibit LAL activity. The reported IC50 for this compound is 68 nM.[1][2][3] Inadequate Incubation Time: The pre-incubation time with this compound may not be sufficient for optimal binding to LAL.Optimize Concentration: Increase the concentration of this compound. A concentration of at least 1.5 µM is recommended for optimal inhibition in some assays. However, be mindful of potential off-target effects at higher concentrations. Optimize Incubation Time: Increase the pre-incubation time of the inhibitor with the cell lysate or purified enzyme before adding the substrate. A minimum of 5-10 minutes is often required for optimal inhibition.
Off-Target Effects Observed High Inhibitor Concentration: this compound can inhibit other neutral lipid hydrolases, particularly at concentrations above 1 µM. Commonly used concentrations between 10 and 100 µM are likely to cause off-target effects. Cell Type Specificity: The expression levels of other lipases can vary between cell types, influencing the extent of off-target effects.Use Lower Concentrations: It is strongly recommended to use this compound at concentrations not exceeding 1 µM to maintain selectivity for LAL. Validate with Controls: Include appropriate controls, such as cells with genetically knocked-down LAL (Lal-/-), to differentiate between LAL-specific effects and off-target effects.
Inconsistent Results Improper Stock Solution Preparation/Storage: this compound is typically dissolved in DMSO or ethanol. Improper storage can lead to degradation of the compound. Variability in Experimental Conditions: Inconsistent incubation times, temperatures, or substrate concentrations can lead to variable results.Proper Handling: Prepare stock solutions in high-quality DMSO or ethanol and store them at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles. Standardize Protocol: Ensure all experimental parameters are kept consistent across all experiments.
This compound Precipitation in Media Low Solubility in Aqueous Solutions: this compound has limited solubility in aqueous buffers.Use of Solubilizing Agents: When preparing working solutions in aqueous media, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed levels that could cause cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of this compound for complete LAL inhibition?

A1: While the IC50 of this compound is 68 nM, achieving complete inhibition in a cellular or biochemical assay often requires higher concentrations. For optimal inhibition, a concentration of 1.5 µM has been suggested. However, to avoid off-target effects on other lipases, it is crucial to use the lowest effective concentration, ideally not exceeding 1 µM.

Q2: How can I be sure that the effects I'm seeing are specific to LAL inhibition?

A2: To ensure specificity, it is critical to perform control experiments. The gold standard is to use a LAL-deficient model (e.g., cells from a LAL knockout mouse) to confirm that the observed phenotype is absent in the absence of LAL. Additionally, using the lowest possible concentration of this compound that still provides significant LAL inhibition will minimize off-target effects.

Q3: What is the best way to prepare and store this compound?

A3: this compound is soluble in DMSO and ethanol up to 100 mM. For long-term storage, stock solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month). Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q4: How long should I pre-incubate my samples with this compound?

A4: A pre-incubation time of at least 5 to 10 minutes is generally recommended to allow for optimal binding of this compound to the LAL enzyme before initiating the activity assay by adding the substrate.

Q5: Are there any known off-target effects of this compound?

A5: Yes, a significant concern with this compound is its potential to inhibit other neutral lipid hydrolases, especially at concentrations above 1 µM. Researchers should be cautious when interpreting data obtained with high concentrations of this compound and validate their findings with appropriate controls.

Experimental Protocols

Cellular Lysosomal Acid Lipase (LAL) Activity Assay

This protocol describes a method to measure LAL activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest

  • This compound (in DMSO)

  • Lysis Buffer (e.g., 0.15 M acetate buffer pH 4.0 with 1% Triton X-100)

  • 4-Methylumbelliferyl palmitate (4-MUP) substrate

  • Cardiolipin

  • Black 96-well plates

  • Fluorometric plate reader

Procedure:

  • Cell Lysis:

    • Harvest and wash cells with PBS.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Determine the protein concentration of the lysate.

  • Assay Preparation:

    • Dilute the cell lysate to a consistent protein concentration in Lysis Buffer.

    • In a black 96-well plate, add a defined amount of cell lysate to each well.

    • For inhibited wells, add this compound to a final concentration of 1 µM (or a range of concentrations for optimization). For uninhibited (total lipase activity) wells, add an equivalent volume of DMSO.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Prepare the substrate solution containing 4-MUP and cardiolipin in Lysis Buffer.

    • Add the substrate solution to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 1-3 hours, protected from light.

  • Measurement:

    • Stop the reaction (e.g., by adding a stop solution if necessary, depending on the kit manufacturer's instructions).

    • Measure the fluorescence using a plate reader with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the inhibited wells from the uninhibited wells to determine the specific LAL activity.

    • Normalize the activity to the protein concentration and incubation time.

Visualizations

LAL_Inhibition_Pathway cluster_lysosome Lysosome LDL Low-Density Lipoprotein (LDL) CE_TG Cholesteryl Esters (CE) & Triglycerides (TG) LDL->CE_TG Endocytosis & Fusion LAL Lysosomal Acid Lipase (LAL) CE_TG->LAL Substrate FC_FA Free Cholesterol (FC) & Fatty Acids (FA) LAL->FC_FA Hydrolysis Cytosol Cytosol FC_FA->Cytosol Efflux Lalistat1 This compound Lalistat1->LAL Inhibition

Caption: Mechanism of LAL inhibition by this compound within the lysosome.

Caption: Troubleshooting workflow for incomplete LAL inhibition.

References

Validation & Comparative

Lalistat 1 vs. Lalistat 2: A Comparative Guide on Specificity for Lipid Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and lipid metabolism, selecting the right tool is paramount. Lalistat 1 and Lalistat 2 are widely used potent, competitive, and reversible inhibitors of lysosomal acid lipase (LAL), a critical enzyme in lipid metabolism. While both are effective, their specificity profiles differ, a crucial consideration for designing precise experiments. This guide provides a detailed comparison of their specificity, supported by experimental data, to aid researchers in making an informed choice.

Executive Summary

On-target potency, as indicated by IC50 values, suggests This compound is the more potent inhibitor of Lysosomal Acid Lipase (LAL) , with an IC50 of 68 nM compared to 152 nM for Lalistat 2.[1][2][3] However, recent studies highlight that at concentrations commonly used in cell culture experiments, both inhibitors exhibit significant off-target effects on other neutral lipid hydrolases. The choice between this compound and Lalistat 2 may therefore depend on the specific off-target activities one seeks to avoid and the experimental conditions. For maintaining high specificity for LAL, it is recommended to use these inhibitors at concentrations below 1 µM.[4][5]

Potency Against Lysosomal Acid Lipase (LAL)

The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a stronger binding affinity to the target enzyme.

InhibitorIC50 for LALReference
This compound68 nM
Lalistat 2152 nM

This data clearly demonstrates that this compound is a more potent inhibitor of LAL than Lalistat 2.

Specificity Profile: On-Target vs. Off-Target Effects

While both inhibitors are marketed as selective for LAL, their specificity is concentration-dependent. At concentrations up to 10 µM, both this compound and Lalistat 2 show no significant inhibition of human pancreatic lipase or bovine milk lipoprotein lipase. However, at higher concentrations, often used in in vitro studies, both compounds inhibit other cytosolic lipid hydrolases.

A key study by Bradić et al. (2022) provides a direct comparison of the off-target effects of this compound and Lalistat 2 on neutral lipid hydrolases.

Comparative Inhibition of Off-Target Hydrolases

The following table summarizes the inhibitory effects of this compound and Lalistat 2 on various hydrolases at a concentration of 30 µM in bone marrow-derived macrophages (BMDMs).

Enzyme/ActivityThis compound Inhibition (%)Lalistat 2 Inhibition (%)Notes
Acid Cholesteryl Ester Hydrolase (CEH)77%90%In vitro
Neutral Triglyceride Hydrolase (TGH)~41-65%~41-65%In vitro in WT and Lal-/- BMDMs
Neutral Cholesteryl Ester Hydrolase (CEH)Significant inhibition at 0.1 µMSignificant inhibition at 10 µMIn vitro, dose-dependent

These findings indicate that while both inhibitors have off-target effects, their potency against specific off-target enzymes can differ. For instance, Lalistat 2 was a more potent inhibitor of acid CEH in vitro compared to this compound.

Experimental Methodologies

Understanding the protocols used to generate this data is crucial for interpreting the results and designing future experiments.

Determination of IC50 for LAL

The IC50 values for this compound and Lalistat 2 against LAL are typically determined using a fluorogenic substrate-based assay.

Workflow for LAL Inhibition Assay:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis LAL Purified LAL Enzyme Incubation Incubate LAL with Inhibitor LAL->Incubation Inhibitor This compound or 2 (Serial Dilutions) Inhibitor->Incubation Substrate Fluorogenic Substrate (e.g., 4-MUP) AddSubstrate Add Substrate Substrate->AddSubstrate Incubation->AddSubstrate ReactionMix Enzymatic Reaction AddSubstrate->ReactionMix Measure Measure Fluorescence ReactionMix->Measure Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot Calculate Calculate IC50 Plot->Calculate

Workflow for determining the IC50 of Lalistat inhibitors against LAL.

Protocol Outline:

  • Enzyme and Inhibitor Preparation : Purified human LAL is used. This compound and Lalistat 2 are prepared in a series of dilutions.

  • Incubation : The enzyme is pre-incubated with the different concentrations of the inhibitors for a specific time.

  • Reaction Initiation : A fluorogenic substrate, such as 4-methylumbelliferyl palmitate (4-MUP), is added to initiate the enzymatic reaction.

  • Detection : The fluorescence generated by the product of the enzymatic reaction is measured over time.

  • Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Off-Target Hydrolase Activity Assays

The off-target effects of this compound and Lalistat 2 are often assessed using activity-based protein profiling (ABPP) and specific hydrolase activity assays in cell lysates or whole cells.

General Workflow for Assessing Off-Target Effects:

cluster_treatment Cell Treatment cluster_prep Sample Preparation cluster_assay Activity Assay cluster_abpp Activity-Based Protein Profiling Cells Cells (e.g., BMDMs) Treatment Treat with this compound, 2, or Vehicle Cells->Treatment Lyse Cell Lysis Treatment->Lyse Lysate Cell Lysate Lyse->Lysate AddSubstrate Add Specific Substrate (pH 7.0) Lysate->AddSubstrate Probe Add Broad-Spectrum Probe Lysate->Probe Reaction Enzymatic Reaction AddSubstrate->Reaction Measure Measure Product Formation Reaction->Measure Enrich Enrich Labeled Proteins Probe->Enrich MS LC-MS/MS Analysis Enrich->MS

General workflow for evaluating the off-target effects of Lalistat inhibitors.

Protocol Outline:

  • Cell Culture and Treatment : Cells, such as bone marrow-derived macrophages (BMDMs), are cultured and treated with this compound, Lalistat 2, or a vehicle control at various concentrations.

  • Cell Lysis : After treatment, cells are lysed to release the intracellular enzymes.

  • Hydrolase Activity Assays : The activity of specific neutral hydrolases (e.g., neutral triglyceride hydrolase, neutral cholesteryl ester hydrolase) is measured in the cell lysates using specific substrates at a neutral pH.

  • Activity-Based Protein Profiling (ABPP) : For a broader view of off-target effects, cell lysates are incubated with a broad-spectrum activity-based probe that covalently binds to the active site of many hydrolases. The probe-labeled proteins are then enriched and identified using mass spectrometry to quantify the inhibition of a wide range of enzymes.

Conclusion and Recommendations

Based on the available data, This compound is the more potent inhibitor of LAL . However, the question of which is "more specific" is nuanced. While both are highly selective for LAL over some other common lipases at low concentrations, they both exhibit significant off-target effects at the higher concentrations often used in cellular assays.

For researchers, the key takeaways are:

  • For Potency on LAL : this compound is the preferred choice.

  • For Specificity : The choice is less clear and depends on the specific off-target effects to be avoided. Researchers should consult studies like Bradić et al. (2022) to understand the off-target profile of each inhibitor.

  • Crucially, to ensure specificity for LAL, it is strongly recommended to use the lowest effective concentration of either inhibitor, ideally below 1 µM. It is also advisable to include appropriate controls, such as LAL-knockout cells, to confirm that the observed effects are indeed due to the inhibition of LAL.

By carefully considering the potency and concentration-dependent specificity of this compound and Lalistat 2, researchers can select the most appropriate tool for their studies of lipid metabolism and associated diseases.

References

A Comparative Guide: Genetic Knockdown of LAL vs. Chemical Inhibition with Lalistat 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal Acid Lipase (LAL) is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2] Its dysfunction leads to the accumulation of these lipids, resulting in cellular and systemic pathologies. Two primary methods are employed in research to study the effects of LAL deficiency: genetic knockdown and chemical inhibition. This guide provides an objective comparison of these two approaches, focusing on the widely used chemical inhibitor, Lalistat 1. We will delve into their mechanisms, specificity, and the interpretation of experimental outcomes, supported by experimental data and detailed protocols.

Mechanism of Action

Genetic Knockdown: This approach involves the use of techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA) to temporarily reduce the expression of the LIPA gene, which encodes for the LAL enzyme.[3][4] This leads to a decrease in the amount of LAL protein, thereby reducing enzyme activity. For long-term studies, stable knockdown cell lines can be generated using viral vectors to integrate shRNA into the genome.[5]

Chemical Inhibition with this compound: this compound is a potent, selective, and competitive inhibitor of LAL. It directly binds to the active site of the LAL enzyme, preventing it from hydrolyzing its substrates. This compound has an IC50 of 68 nM against purified human LAL.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data to compare the efficacy and specificity of LAL genetic knockdown versus chemical inhibition with this compound.

Parameter Genetic Knockdown (siRNA/shRNA) Chemical Inhibition (this compound) References
Target LIPA mRNALAL enzyme protein,,
Mechanism Post-transcriptional gene silencingCompetitive enzyme inhibition,
Typical Efficacy Variable, can achieve >90% knockdownPotent, IC50 = 68 nM,,
Duration of Effect Transient (siRNA) or stable (shRNA)Dependent on compound washout,
Specificity Generally high for the target genePotential for off-target effects,,
Phenotypic Outcome Genetic Knockdown (LAL-/- models) Chemical Inhibition (this compound) References
Cholesteryl Ester Accumulation Significant increase in cellular cholesteryl ester levels.Dose-dependent increase in cellular cholesteryl ester levels.,
Triglyceride Accumulation Accumulation of triglycerides in various organs.Increased triglyceride levels in treated cells.,
Lipid Droplet Formation Increased number and size of lipid droplets.Induces lipid droplet accumulation.,
Off-Target Effects Minimal, primarily related to the specific gene knockdown.Inhibition of other neutral lipid hydrolases at higher concentrations.,,

Experimental Protocols

LAL Activity Assay

This protocol is adapted from methods used to measure LAL activity in cell lysates or dried blood spots.

Principle: The assay measures the enzymatic activity of LAL by incubating a cell lysate with a fluorogenic substrate. The rate of product formation is proportional to the LAL activity. To differentiate LAL activity from that of other lipases, a specific LAL inhibitor like Lalistat 2 is often used in a parallel reaction.

Materials:

  • Cell lysate

  • 4-Methylumbelliferyl palmitate (4-MU-Palm) substrate

  • Lalistat 2 (or this compound)

  • Acetate buffer (0.15 M, pH 4.0) with 1% Triton X-100

  • 96-well black plates

  • Fluorometer

Procedure:

  • Prepare cell lysates from control, LAL knockdown, and this compound-treated cells.

  • To determine total lipase activity, add 40 µL of cell lysate extract to a well of a 96-well plate.

  • To determine non-LAL lipase activity, pre-incubate 40 µL of cell lysate extract with 10 µL of 30 µM Lalistat 2 for 10 minutes.

  • Prepare the reaction buffer containing 0.35 mM 4-MU-Palm in acetate buffer.

  • Add 150 µL of the reaction buffer to each well.

  • Seal the plate and incubate at 37°C for 2.5 hours.

  • Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • LAL activity is calculated by subtracting the fluorescence in the inhibited reaction from the total lipase activity.

Cholesterol Esterification Assay

This protocol outlines a method to measure the levels of free and esterified cholesterol.

Principle: This assay quantifies total cholesterol and free cholesterol separately. The amount of esterified cholesterol is then calculated by subtracting the free cholesterol value from the total cholesterol value. The assay relies on an enzymatic reaction that produces a detectable signal (colorimetric or fluorometric).

Materials:

  • Cell lysates

  • Cholesterol Assay Kit (e.g., from Promega or AssayGenie)

  • Reagents typically include: Cholesterol Detection Reagent, Cholesterol Esterase, Reductase Substrate.

  • 96-well plates

  • Spectrophotometer or luminometer

Procedure:

  • Prepare cell lysates.

  • For Total Cholesterol:

    • Prepare a Cholesterol Detection Reagent containing Cholesterol Esterase.

    • Add 50 µL of the reagent to 50 µL of cell lysate in a 96-well plate.

  • For Free Cholesterol:

    • Prepare a Cholesterol Detection Reagent without Cholesterol Esterase.

    • Add 50 µL of the reagent to 50 µL of cell lysate in a separate well.

  • Incubate the plate at room temperature for 1 hour.

  • Read the absorbance or luminescence according to the kit's instructions.

  • Calculate the concentration of total and free cholesterol using a standard curve.

  • Cholesterol Ester (µ g/well ) = Total Cholesterol (µ g/well ) - Free Cholesterol (µ g/well ).

Lipid Droplet Staining (Oil Red O)

This protocol describes the staining of neutral lipids in cultured cells.

Principle: Oil Red O is a fat-soluble dye that preferentially stains neutral lipids, such as triglycerides and cholesteryl esters, which accumulate in lipid droplets.

Materials:

  • Cultured cells on coverslips or in plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Oil Red O staining solution

  • 60% Isopropanol

  • Hematoxylin (for nuclear counterstaining, optional)

  • Microscope

Procedure:

  • Wash cells twice with PBS.

  • Fix the cells with 4% PFA for 20-30 minutes at room temperature.

  • Wash the cells twice with distilled water.

  • Incubate the cells with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the Oil Red O working solution, ensuring the cells are completely covered.

  • Incubate for 10-20 minutes at room temperature.

  • Remove the Oil Red O solution and wash the cells 2-5 times with distilled water.

  • (Optional) Counterstain the nuclei with Hematoxylin for 1 minute and wash with water.

  • Visualize the lipid droplets (stained red) under a microscope.

Mandatory Visualizations

LAL_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_inhibition LDL LDL (CE, TG) LAL LAL LDL->LAL Endocytosis FC Free Cholesterol LAL->FC Hydrolysis FFA Free Fatty Acids LAL->FFA Hydrolysis CE Cholesteryl Esters (CE) CE->LAL TG Triglycerides (TG) TG->LAL LD Lipid Droplets (CE, TG Storage) FC->LD Esterification Metabolism Energy Production & Membrane Synthesis FC->Metabolism Signaling Cellular Signaling FC->Signaling FFA->LD Esterification FFA->Metabolism FFA->Signaling Knockdown Genetic Knockdown (siRNA/shRNA) Knockdown->LAL Reduces Expression Lalistat1 This compound Lalistat1->LAL Inhibits Activity

Caption: LAL signaling pathway and points of intervention.

Experimental_Workflow cluster_methods Intervention Methods cluster_assays Phenotypic Assays cluster_data Data Analysis Knockdown Genetic Knockdown (e.g., siRNA transfection) LAL_Assay LAL Activity Assay Knockdown->LAL_Assay Lipid_Stain Lipid Droplet Staining (Oil Red O) Knockdown->Lipid_Stain Cholesterol_Assay Cholesterol Esterification Assay Knockdown->Cholesterol_Assay Lalistat Chemical Inhibition (this compound treatment) Lalistat->LAL_Assay Lalistat->Lipid_Stain Lalistat->Cholesterol_Assay Control Control (e.g., scrambled siRNA, vehicle) Control->LAL_Assay Control->Lipid_Stain Control->Cholesterol_Assay Comparison Comparative Analysis LAL_Assay->Comparison Lipid_Stain->Comparison Cholesterol_Assay->Comparison

Caption: Workflow for comparing LAL knockdown and inhibition.

Discussion and Conclusion

Both genetic knockdown of LAL and chemical inhibition with this compound are valuable tools for studying the function of this crucial enzyme.

Genetic knockdown offers high specificity for the LIPA gene, minimizing the risk of off-target effects. This makes it the gold standard for attributing a phenotype directly to the loss of LAL function. However, the efficiency of knockdown can be variable, and the procedure can be more time-consuming and technically demanding than chemical inhibition.

This compound , on the other hand, is a convenient and potent tool for acutely inhibiting LAL activity. Its ease of use makes it suitable for high-throughput screening and proof-of-concept studies. A significant caveat is the potential for off-target effects, particularly at higher concentrations. Studies have shown that this compound and the related Lalistat 2 can inhibit other neutral lipid hydrolases, which could confound the interpretation of results. Therefore, it is crucial to use the lowest effective concentration and to validate findings with genetic approaches.

References

Validating Lalistat 1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Lalistat 1, a potent inhibitor of lysosomal acid lipase (LAL). We will objectively compare this compound with alternative approaches, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their studies.

Introduction to this compound and its Target: Lysosomal Acid Lipase (LAL)

This compound is a well-characterized small molecule inhibitor of lysosomal acid lipase (LAL), also known as lipase A (LIPA). LAL is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2] This process releases free cholesterol and fatty acids, which are essential for various cellular functions, including membrane homeostasis, energy metabolism, and signaling.[1][3] Dysregulation of LAL activity is associated with lipid storage disorders such as Wolman disease and cholesteryl ester storage disease (CESD).[2] Validating that this compound effectively engages and inhibits LAL within a cellular context is crucial for its use as a chemical probe and for the development of potential therapeutics.

Comparison of Methods to Modulate LAL Activity

To validate the effects of this compound, it is essential to compare it with other methods of LAL inhibition. This guide focuses on three primary approaches: the small molecule inhibitor this compound, the broader-spectrum lipase inhibitor Orlistat, and genetic knockdown of the LIPA gene using small interfering RNA (siRNA).

MethodTargetPotency (IC50)Key AdvantagesKey Disadvantages
This compound Lysosomal Acid Lipase (LAL)68 nM (for human LAL)High potency and selectivity for LAL over some other lipases.Potential for off-target effects on other neutral hydrolases at higher concentrations.
Orlistat Gastric and Pancreatic Lipases (primary), other lipasesPancreatic Lipase: ~0.22 µg/ml (~0.44 µM); Lipoprotein Lipase: IC50 of 2.35 µM in CLL cells. Direct LAL IC50 not readily available.Commercially available and widely studied lipase inhibitor.Broader specificity with significant inhibition of gastric and pancreatic lipases. Potential for off-target effects.
LIPA siRNA LAL (via mRNA degradation)Not applicable (knockdown efficiency typically ~70-90%)High specificity for LAL.Transient effect, potential for off-target effects due to siRNA sequence, requires transfection optimization.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate LAL target engagement and assess the downstream cellular consequences of its inhibition.

LAL Activity Assay using a Fluorogenic Substrate

This assay directly measures the enzymatic activity of LAL in cell lysates.

Principle: The artificial substrate 4-methylumbelliferyl palmitate (4-MUP) is cleaved by LAL to produce the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer)

  • 4-methylumbelliferyl palmitate (4-MUP) substrate solution

  • Acetate buffer (pH 4.0)

  • This compound, Orlistat, or control vehicle (e.g., DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Culture and treat cells with this compound, Orlistat, or vehicle control for the desired time.

  • Harvest cells and prepare cell lysates using a suitable lysis buffer.

  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • In a 96-well plate, add a standardized amount of protein lysate to each well.

  • To determine LAL-specific activity, include wells with and without a saturating concentration of this compound (e.g., 10 µM).

  • Add the 4-MUP substrate solution dissolved in acetate buffer (pH 4.0) to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding a stop solution (e.g., 0.5 M Na2CO3).

  • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • LAL activity is calculated as the difference in fluorescence between samples with and without the specific inhibitor (this compound).

Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantification of compound binding to a target protein in living cells.

Principle: A target protein (LAL) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to LAL is added to the cells. When the tracer is bound to the LAL-NanoLuc® fusion, BRET occurs. A test compound that also binds to LAL will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector encoding LAL-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer for LAL (requires custom synthesis or identification)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound or other test compounds

  • White, opaque 96-well plates

  • Luminometer capable of measuring BRET

Procedure:

  • Transfect HEK293 cells with the LAL-NanoLuc® expression vector and seed into 96-well plates.

  • Allow cells to express the fusion protein for 18-24 hours.

  • Prepare serial dilutions of the test compound (e.g., this compound).

  • Add the NanoBRET™ tracer and the test compound dilutions to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.

  • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Measure the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~610 nm) emission signals using a BRET-capable luminometer.

  • Calculate the BRET ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the IC50 value for target engagement.

Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes to directly measure the activity of enzymes in their native cellular environment.

Principle: A fluorescently- or biotin-tagged activity-based probe that covalently binds to the active site of serine hydrolases (the class of enzymes LAL belongs to) is used. Inhibition of LAL by this compound will prevent the probe from binding, leading to a decrease in the signal from the LAL protein band.

Materials:

  • Cells of interest

  • This compound or vehicle control

  • Activity-based probe for serine hydrolases (e.g., FP-rhodamine or a probe with a clickable alkyne handle)

  • Cell lysis buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner or streptavidin-HRP for western blotting (if using a biotinylated probe)

Procedure:

  • Treat cells with this compound or vehicle for the desired time.

  • Lyse the cells in a suitable buffer.

  • Incubate the cell lysates with the activity-based probe for a defined period.

  • Quench the labeling reaction.

  • If using a clickable probe, perform the click chemistry reaction to attach a reporter tag (e.g., biotin or a fluorophore).

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence gel scanner or by western blot for the reporter tag.

  • A decrease in the intensity of the band corresponding to the molecular weight of LAL in the this compound-treated sample compared to the control indicates target engagement and inhibition.

LIPA Gene Knockdown using siRNA

This method reduces the expression of LAL at the mRNA level, providing a highly specific means of inhibiting its function.

Principle: Small interfering RNAs (siRNAs) complementary to the LIPA mRNA sequence are introduced into cells, leading to the degradation of the target mRNA and a subsequent reduction in LAL protein levels.

Materials:

  • Huh7 cells (or other suitable cell line)

  • LIPA-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Seed Huh7 cells in 6-well plates to be 60-80% confluent at the time of transfection.

  • On the day of transfection, dilute the LIPA siRNA or control siRNA in Opti-MEM™.

  • In a separate tube, dilute the transfection reagent in Opti-MEM™.

  • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 48-72 hours.

  • Validate the knockdown efficiency by measuring LIPA mRNA levels using RT-qPCR and LAL protein levels by western blot.

Downstream Functional Assays

Validating target engagement should be complemented by assessing the functional consequences of LAL inhibition.

Lipid Droplet Accumulation Assay

Principle: Inhibition of LAL leads to the accumulation of cholesteryl esters and triglycerides, which are stored in lipid droplets. These can be visualized and quantified using lipophilic dyes.

Procedure:

  • Treat cells with this compound, Orlistat, or transfect with LIPA siRNA.

  • Fix the cells.

  • Stain the cells with a lipophilic dye such as Nile Red or BODIPY™ 493/503.

  • Visualize the lipid droplets by fluorescence microscopy.

  • Quantify the fluorescence intensity using image analysis software or a plate reader.

Cholesterol Efflux Assay

Principle: LAL-mediated hydrolysis of cholesteryl esters provides a source of free cholesterol for efflux from the cell. Inhibition of LAL is expected to reduce cholesterol efflux.

Procedure:

  • Label cellular cholesterol pools by incubating cells with [³H]-cholesterol.

  • Treat cells with this compound, Orlistat, or transfect with LIPA siRNA.

  • Induce cholesterol efflux by adding an acceptor molecule such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

  • After an incubation period, collect the extracellular medium and lyse the cells.

  • Measure the radioactivity in the medium and the cell lysate using a scintillation counter.

  • Calculate the percentage of cholesterol efflux as (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

Visualizing Cellular Pathways and Workflows

Lysosomal Acid Lipase Signaling Pathway

LAL_Pathway cluster_extracellular Extracellular cluster_cell Cell LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Cholesteryl_Esters Cholesteryl Esters & Triglycerides Lysosome->Cholesteryl_Esters LAL Lysosomal Acid Lipase (LAL) Free_Cholesterol Free Cholesterol LAL->Free_Cholesterol Hydrolysis Fatty_Acids Fatty Acids LAL->Fatty_Acids Hydrolysis Cholesteryl_Esters->LAL Cellular_Functions Cellular Functions (Membrane synthesis, etc.) Free_Cholesterol->Cellular_Functions Fatty_Acids->Cellular_Functions Lalistat1 This compound Lalistat1->LAL Inhibition

Caption: Lysosomal Acid Lipase (LAL) hydrolyzes LDL-derived lipids.

Experimental Workflow for Validating LAL Target Engagement

Workflow Start Start: Select Method Lalistat1 This compound Treatment Start->Lalistat1 Orlistat Orlistat Treatment Start->Orlistat siRNA LIPA siRNA Knockdown Start->siRNA Target_Engagement Assess Target Engagement Lalistat1->Target_Engagement Orlistat->Target_Engagement siRNA->Target_Engagement LAL_Activity LAL Activity Assay Target_Engagement->LAL_Activity NanoBRET NanoBRET Assay Target_Engagement->NanoBRET ABPP Activity-Based Protein Profiling Target_Engagement->ABPP Functional_Assays Assess Downstream Functional Effects LAL_Activity->Functional_Assays NanoBRET->Functional_Assays ABPP->Functional_Assays Lipid_Droplets Lipid Droplet Accumulation Functional_Assays->Lipid_Droplets Cholesterol_Efflux Cholesterol Efflux Assay Functional_Assays->Cholesterol_Efflux Analysis Data Analysis & Comparison Lipid_Droplets->Analysis Cholesterol_Efflux->Analysis

Caption: Workflow for validating LAL target engagement and function.

Conclusion

Validating the cellular target engagement of this compound is a critical step in its use as a research tool. This guide provides a framework for comparing this compound to alternative methods of LAL inhibition, namely the broader spectrum inhibitor Orlistat and genetic knockdown by siRNA. The choice of method will depend on the specific experimental question, the required level of specificity, and the available resources. By employing a combination of direct target engagement assays and downstream functional readouts, researchers can confidently validate the on-target effects of this compound and gain valuable insights into the role of lysosomal acid lipase in cellular physiology and disease.

References

Lalistat 1 Cross-Reactivity with Serine Hydrolases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL), with a reported IC50 value of 68 nM.[1][2] While highly effective against its primary target, understanding its cross-reactivity with other serine hydrolases is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. This guide provides an objective comparison of this compound's performance against other serine hydrolases, with Orlistat included as a well-characterized alternative lipase inhibitor.

Comparative Inhibition Data

The following table summarizes the inhibitory activity of this compound and Orlistat against a panel of serine hydrolases. The data highlights the potency of this compound for its intended target, LAL, but also reveals off-target effects on other neutral lipid hydrolases at higher concentrations. It is recommended that in vitro studies using this compound do not exceed a concentration of 1 µM to maintain selectivity for LAL.[3][4]

Target EnzymeThis compoundOrlistat
Primary Targets
Lysosomal Acid Lipase (LAL)IC50: 68 nM[1]No significant activity reported
Gastric & Pancreatic LipasesNo significant activity at 10 µMPotent, irreversible inhibitor
Off-Target Serine Hydrolases
Neutral Cholesteryl Ester Hydrolase (CEH)~32% inhibition at 0.1 µMData not available
Neutral Triglyceride Hydrolase (TGH)~35% inhibition at 1 µMData not available
Monoglyceride Lipase (MGL)Inhibition observedData not available
Carboxylesterase 2 (CES2)Data not availableKi: 2.95 nM
Carboxylesterase 1 (CES1)Data not availableIC50: >100 nM
Arylacetamide Deacetylase (AADAC)Data not availableIC50: >100 nM
Fatty Acid Amide Hydrolase (FAAH)Data not availableData not available
α/β-hydrolase domain containing 6 (ABHD6)Data not availableData not available

Experimental Methodologies

The cross-reactivity of serine hydrolase inhibitors is primarily assessed using two key experimental approaches: individual enzyme activity assays and activity-based protein profiling (ABPP).

Serine Hydrolase Activity Assay (General Protocol)

This method quantifies the activity of a specific serine hydrolase in the presence of varying concentrations of an inhibitor to determine its potency (e.g., IC50 value).

Principle: A fluorogenic or chromogenic substrate, which is specifically cleaved by the serine hydrolase of interest, is used. The rate of substrate cleavage is measured by detecting the fluorescent or colored product over time. The presence of an inhibitor will decrease the rate of this reaction in a dose-dependent manner.

Materials:

  • Purified serine hydrolase

  • Specific fluorogenic or chromogenic substrate

  • Assay buffer (specific to the enzyme's optimal pH and conditions)

  • Inhibitor stock solution (e.g., this compound or Orlistat in DMSO)

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader with fluorescence or absorbance detection capabilities

Procedure:

  • Enzyme Preparation: Prepare a working solution of the purified serine hydrolase in the assay buffer.

  • Inhibitor Dilution: Perform a serial dilution of the inhibitor stock solution in the assay buffer to create a range of concentrations.

  • Incubation: In the wells of the microplate, add the enzyme solution and the different concentrations of the inhibitor. Include a control with no inhibitor (vehicle control, e.g., DMSO). Incubate for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.

  • Detection: Immediately begin monitoring the increase in fluorescence or absorbance at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across the entire serine hydrolase superfamily in a complex biological sample (e.g., cell lysate or tissue homogenate).

Principle: ABPP utilizes "activity-based probes" (ABPs), which are small molecules that covalently bind to the active site of a specific class of enzymes. For serine hydrolases, these are often fluorophosphonate-based probes. The proteome is first pre-incubated with the inhibitor of interest (e.g., this compound). A broad-spectrum ABP is then added, which will only label the active serine hydrolases that have not been blocked by the inhibitor. The labeled proteins can then be visualized and quantified.

Experimental Workflow:

ABPP_Workflow cluster_preparation Sample Preparation cluster_inhibition Inhibition cluster_labeling Labeling cluster_analysis Analysis Proteome Complex Proteome (e.g., Cell Lysate) Inhibitor Inhibitor (e.g., this compound) Proteome->Inhibitor Pre-incubation ABP Activity-Based Probe (e.g., FP-Biotin) Inhibitor->ABP Addition of ABP SDS_PAGE SDS-PAGE ABP->SDS_PAGE Enrichment Streptavidin Enrichment ABP->Enrichment MS Mass Spectrometry Enrichment->MS

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Procedure:

  • Proteome Preparation: Prepare cell lysates or tissue homogenates under native conditions.

  • Inhibitor Incubation: Aliquots of the proteome are incubated with different concentrations of the test inhibitor (e.g., this compound) or a vehicle control.

  • ABP Labeling: A serine hydrolase-specific ABP with a reporter tag (e.g., biotin or a fluorophore) is added to the samples and incubated.

  • Analysis:

    • Gel-Based Analysis: If a fluorescent ABP is used, the samples are separated by SDS-PAGE, and the labeled proteins are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a particular protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor targets that protein.

    • Mass Spectrometry-Based Analysis: If a biotinylated ABP is used, the labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification. This provides a comprehensive profile of the inhibitor's targets across the proteome.

Signaling Pathways and Logical Relationships

The specificity of an inhibitor like this compound is critical in studies investigating cellular lipid metabolism. Off-target inhibition of other lipases can lead to misinterpretation of results. The following diagram illustrates the logical relationship between inhibitor selectivity and its impact on the study of distinct lipolysis pathways.

Inhibitor_Selectivity cluster_inhibitors Inhibitors cluster_pathways Lipolysis Pathways cluster_enzymes Key Enzymes Lalistat1 This compound LAL LAL Lalistat1->LAL Potent Inhibition NeutralLipases Neutral Lipases (e.g., ATGL, HSL, MGL) Lalistat1->NeutralLipases Off-target Inhibition (at high concentrations) Orlistat Orlistat Orlistat->NeutralLipases Primary Inhibition (Gastric/Pancreatic) Lysosomal Lysosomal Lipolysis Cytosolic Cytosolic Lipolysis LAL->Lysosomal NeutralLipases->Cytosolic

Caption: Inhibitor Selectivity in Lipolysis Pathways.

References

A Researcher's Guide to Lalistat 1 for Controlling LAL-Dependent Processes

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Scientific and Drug Development Professionals

Lalistat 1 is a potent, selective, and competitive inhibitor of lysosomal acid lipase (LAL), a critical enzyme in cellular lipid metabolism. Its specificity makes it an invaluable tool for researchers studying LAL-dependent pathways, such as those implicated in lipid storage disorders like Wolman disease and cholesteryl ester storage disease (CESD). This guide provides a comprehensive comparison of this compound with other inhibitors, detailed experimental protocols, and the necessary visualizations to integrate this tool into your research effectively.

Comparative Analysis of LAL Inhibitors

This compound distinguishes itself through its high potency and selectivity for LAL. While other compounds, such as the widely-known anti-obesity drug Orlistat, also exhibit lipase inhibitory activity, their specificity profile is broader. Orlistat, for instance, primarily targets gastric and pancreatic lipases to reduce dietary fat absorption and is not specific to the lysosomal compartment.[1][2][3][4]

Recent studies have highlighted potential off-target effects of this compound and its analogue, Lalistat 2, particularly at higher concentrations.[5] Research indicates that at concentrations exceeding 1 µM, these inhibitors can affect other neutral lipid hydrolases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). Therefore, careful dose-response studies are crucial to ensure on-target specificity in cellular models.

Table 1: Quantitative Comparison of Lipase Inhibitors

InhibitorPrimary Target(s)MechanismIC50 (Human LAL)Key Off-Targets (at high conc.)
This compound Lysosomal Acid Lipase (LAL)Covalent, competitive68 nMNeutral lipid hydrolases (e.g., ATGL, HSL)
Lalistat 2 Lysosomal Acid Lipase (LAL)Covalent, competitive~152 nMNeutral lipid hydrolases (e.g., ATGL, HSL)
Orlistat Gastric & Pancreatic LipasesCovalent, irreversibleNot specific for LALFatty Acid Synthase (FAS)

Visualizing the Mechanism and Workflow

To effectively use this compound as a control, understanding its point of intervention in the LAL-dependent lipid catabolism pathway is essential.

LAL_Pathway cluster_blood Bloodstream cluster_cell Cell LDL LDL Particle LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome (pH 4.5) Endosome->Lysosome Fusion LAL LAL (Lipase A) Lysosome->LAL Contains Products Free Cholesterol & Fatty Acids LAL->Products Hydrolysis of Cholesteryl Esters & Triglycerides Metabolism Cellular Metabolism (e.g., Esterification, Efflux) Products->Metabolism Lalistat This compound Lalistat->LAL Inhibits InVitro_Workflow A Prepare Cell Lysate (pH 4.0 Buffer) B Aliquot Lysate into Two Well Sets A->B C1 Add Vehicle (Total Lipase) B->C1 C2 Add this compound (Inhibited) B->C2 D Pre-incubate at 37°C C1->D C2->D E Add 4-MUP Substrate Solution D->E F Incubate 1h at 37°C E->F G Measure Fluorescence F->G H Calculate LAL Activity: (Total - Inhibited) G->H Cellular_Workflow A Plate Cells B Pre-treat with Vehicle vs. This compound A->B C Load with acLDL (18-24h) B->C D Wash & Fix Cells C->D E Stain Neutral Lipids (e.g., BODIPY) D->E F Analyze Results E->F G1 Microscopy (Visualize Lipid Droplets) F->G1 G2 Flow Cytometry (Quantify Fluorescence) F->G2

References

A Comparative Guide: Lalistat 1 versus siRNA-Mediated LIPA Silencing for Lysosomal Acid Lipase Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of lysosomal acid lipase (LIPA), choosing the right tool to modulate its activity is a critical experimental decision. This guide provides a detailed comparison of two prominent methods: the chemical inhibitor Lalistat 1 and siRNA-mediated gene silencing of the LIPA gene.

This objective comparison delves into the mechanisms of action, quantitative performance, and experimental considerations for both approaches. We present supporting data in clearly structured tables, provide detailed experimental protocols for key applications, and offer visual diagrams to illustrate complex pathways and workflows.

At a Glance: this compound vs. siRNA-Mediated LIPA Silencing

FeatureThis compoundsiRNA-Mediated LIPA Silencing
Mechanism of Action Reversible, competitive inhibitor of LIPA's active sitePost-transcriptional gene silencing via mRNA degradation
Target LIPA proteinLIPA messenger RNA (mRNA)
Mode of Action Inhibition of enzymatic activityReduction of LIPA protein expression
Speed of Onset Rapid, within minutes to hours of administrationSlower, requires time for mRNA and protein turnover (typically 24-72 hours)
Duration of Effect Transient, dependent on compound washoutCan be transient or stable, depending on the siRNA delivery method
Specificity Potent and selective for LIPA, but off-target effects on neutral lipases have been reported at higher concentrations.[1]Highly sequence-specific to LIPA mRNA, but potential for off-target gene silencing exists.

Quantitative Performance Comparison

The following table summarizes the quantitative data on the efficacy of this compound and siRNA-mediated LIPA silencing from published studies. It is important to note that direct head-to-head comparisons in the same experimental system are limited; therefore, these values are drawn from different studies and should be interpreted with consideration of the specific experimental contexts.

ParameterThis compoundsiRNA-Mediated LIPA Silencing
Potency/Efficacy IC50 = 68 nM for purified human LAL.[2] In cell-based assays, 30 µM this compound resulted in a 77% inhibition of acid cholesteryl ester hydrolase activity in wild-type bone marrow-derived macrophages.[3]siRNA-mediated knockdown in triple-negative breast cancer cells resulted in a residual LIPA activity of approximately 7%.[4] In HepG2 cells, siRNA targeting NF-κB (a different gene) at 100 nM achieved a 93% reduction in mRNA levels.
Concentration for Effect Effective concentrations in cell culture typically range from 0.1 µM to 50 µM.Typical working concentrations for siRNA transfection are in the nanomolar range (e.g., 10-100 nM).
Off-Target Effects Dose-dependent inhibition of neutral cholesteryl ester hydrolase (32% inhibition at 0.1 µM) and neutral triglyceride hydrolase (>20% inhibition at 1 µM) has been observed.Off-target effects are sequence-dependent and can be minimized through careful siRNA design and the use of pooling strategies.

Mechanism of Action

This compound: A Competitive Inhibitor of LIPA

This compound is a potent and selective small molecule inhibitor of lysosomal acid lipase. It acts by competitively binding to the active site of the LIPA enzyme, thereby preventing the hydrolysis of cholesteryl esters and triglycerides within the lysosome. This inhibition leads to an accumulation of these lipids within the lysosomes.

siRNA-Mediated LIPA Silencing: Targeting the Message

Small interfering RNA (siRNA) technology targets the LIPA gene at the post-transcriptional level. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the complementary sequence on the LIPA mRNA, leading to its cleavage and subsequent degradation. This prevents the translation of the LIPA mRNA into functional LIPA protein, resulting in a reduction of overall LIPA levels in the cell.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

LIPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cholesteryl_Esters Cholesteryl Esters Lysosome->Cholesteryl_Esters Triglycerides Triglycerides Lysosome->Triglycerides LIPA LIPA (Lysosomal Acid Lipase) Free_Cholesterol Free Cholesterol LIPA->Free_Cholesterol Hydrolysis Fatty_Acids Fatty Acids LIPA->Fatty_Acids Hydrolysis Cholesteryl_Esters->LIPA Triglycerides->LIPA Cytosol Cytosol Free_Cholesterol->Cytosol Efflux Fatty_Acids->Cytosol Efflux

Caption: LIPA signaling pathway in lipid metabolism.

Lalistat1_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Lalistat1_Treatment Treat with this compound (or vehicle control) Cell_Culture->Lalistat1_Treatment Incubation Incubate for desired time Lalistat1_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis LIPA_Assay Measure LIPA Activity Cell_Lysis->LIPA_Assay Lipid_Quantification Quantify Lipid Accumulation (e.g., cholesterol, triglycerides) Cell_Lysis->Lipid_Quantification Data_Analysis Analyze Data LIPA_Assay->Data_Analysis Lipid_Quantification->Data_Analysis siRNA_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture siRNA_Transfection Transfect with LIPA siRNA (or negative control siRNA) Cell_Culture->siRNA_Transfection Incubation Incubate for 24-72 hours siRNA_Transfection->Incubation RNA_Isolation Isolate RNA Incubation->RNA_Isolation Protein_Isolation Isolate Protein Incubation->Protein_Isolation Functional_Assay Functional Assays (e.g., lipid accumulation) Incubation->Functional_Assay qRT_PCR qRT-PCR for LIPA mRNA RNA_Isolation->qRT_PCR Western_Blot Western Blot for LIPA Protein Protein_Isolation->Western_Blot Data_Analysis Analyze Data qRT_PCR->Data_Analysis Western_Blot->Data_Analysis Functional_Assay->Data_Analysis

References

A Comparative Analysis of the Efficacy of Lalistat 1 and Its Analogs as Lysosomal Acid Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Lalistat 1 and its primary analog, Lalistat 2. It is intended for researchers, scientists, and drug development professionals interested in the inhibition of lysosomal acid lipase (LAL) and the potential therapeutic applications and off-target effects of these compounds. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is a potent, selective, and competitive inhibitor of lysosomal acid lipase (LAL), an essential enzyme responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome.[1] Its inhibitory activity has made it a valuable research tool for studying lipid metabolism and lysosomal storage disorders such as Niemann-Pick type C disease.[2][3] An analog, Lalistat 2, has also been developed and is frequently used in research and diagnostic assays.[4][5] This guide compares the efficacy and specificity of this compound and Lalistat 2 based on available experimental data.

Quantitative Efficacy and Specificity Data

The following tables summarize the in vitro efficacy of this compound and Lalistat 2 against their primary target, LAL, as well as their off-target activity against other lipases.

Table 1: In Vitro Inhibitory Potency against Lysosomal Acid Lipase (LAL)

CompoundTarget EnzymeIC50 (nM)Reference
This compoundPurified Human LAL (phLAL)68
Lalistat 2Lysosomal Acid Lipase (LAL)152

Table 2: Comparative Inhibition of Acid and Neutral Hydrolases by this compound and Lalistat 2 in Bone Marrow-Derived Macrophages (BMDM)

Data from Bradić et al., 2022. Inhibition was measured in cell lysates treated with 30 µM of the respective inhibitor.

Enzyme TargetThis compound (% Inhibition)Lalistat 2 (% Inhibition)
Acid Cholesteryl Ester Hydrolase (LAL)92%81%
Neutral Triglyceride Hydrolase (ATGL, HSL)~30%~30%
Neutral Cholesteryl Ester Hydrolase (HSL)~80%~80%

Table 3: Dose-Dependent Inhibition of Neutral Hydrolases in BMDM Lysates

Data from Bradić et al., 2022, showing significant off-target inhibition at concentrations commonly used for LAL inhibition.

CompoundConcentration (µM)Neutral Cholesteryl Ester Hydrolase Inhibition
This compound158%
Lalistat 20.163%

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and its analogs.

1. In Vitro Lysosomal Acid Lipase (LAL) Inhibition Assay

This protocol is adapted from the methods used to determine the IC50 values of this compound and its analogs.

  • Enzyme and Substrate: Purified human LAL is used as the enzyme source. A fluorogenic substrate, such as 4-methylumbelliferyl palmitate (4-MUP), is used to measure enzyme activity.

  • Assay Buffer: The reaction is typically performed in an acidic buffer (pH 4.0-4.5) to mimic the lysosomal environment. The buffer may contain a detergent like Triton X-100 and an activator such as cardiolipin.

  • Inhibitor Preparation: this compound and Lalistat 2 are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared to test a range of concentrations.

  • Assay Procedure:

    • The purified LAL enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.

    • The substrate solution (4-MUP) is added to initiate the enzymatic reaction.

    • The reaction is incubated at 37°C for a defined period (e.g., 1-3 hours).

    • The reaction is stopped by adding a stop solution, such as a high pH buffer or a specific chemical like mercuric chloride.

    • The fluorescence of the product (4-methylumbelliferone) is measured using a fluorometer.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of enzyme inhibition for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Cell-Based Assay for Neutral Lipid Hydrolase Activity

This protocol is based on the methodology described by Bradić et al. to assess the off-target effects of Lalistat inhibitors in cells.

  • Cell Culture: Bone marrow-derived macrophages (BMDM) or other suitable cell types (e.g., COS-7 cells overexpressing specific lipases) are cultured under standard conditions.

  • Inhibitor Treatment: Cells are treated with different concentrations of this compound or Lalistat 2 (e.g., 0.1 µM to 30 µM) or a vehicle control (DMSO) for a specified duration (e.g., 20 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed in a buffer suitable for preserving enzyme activity.

  • Enzyme Activity Assay:

    • The cell lysate is incubated with a radiolabeled or fluorescent substrate for the specific neutral lipase being assayed (e.g., a triglyceride substrate for ATGL and HSL, or a cholesteryl ester substrate for HSL).

    • The assay is conducted at a neutral pH (e.g., pH 7.0) to measure the activity of cytosolic lipases.

    • The reaction is allowed to proceed at 37°C and then stopped.

    • The products of the reaction (e.g., free fatty acids) are extracted and quantified using methods like liquid scintillation counting or chromatography.

  • Data Analysis: The activity of the neutral lipase in inhibitor-treated cells is compared to that in control-treated cells to determine the percentage of inhibition.

Visualizations: Pathways and Workflows

LAL-Mediated Lipid Hydrolysis Pathway

The following diagram illustrates the role of lysosomal acid lipase in the hydrolysis of lipoproteins and the subsequent impact of its inhibition by compounds like this compound.

LAL_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Lysosome Lysosome (pH ~4.5) LDL LDL Particle LDL_Endocytosed Endocytosed LDL LDL->LDL_Endocytosed Endocytosis CholesterylEsters Cholesteryl Esters & Triglycerides LDL_Endocytosed->CholesterylEsters Degradation LAL Lysosomal Acid Lipase (LAL) FreeCholesterol Free Cholesterol & Free Fatty Acids LAL->FreeCholesterol Hydrolysis CholesterylEsters->LAL CholesterolEfflux Cholesterol Efflux (e.g., via ABCA1) FreeCholesterol->CholesterolEfflux Cytosol Cytosolic Lipid Metabolism FreeCholesterol->Cytosol Lalistat This compound / Analogs Lalistat->LAL Inhibition

Caption: Role of LAL in lipid metabolism and its inhibition by Lalistat.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

This diagram outlines the general steps involved in determining the inhibitory potency of a compound against a target enzyme in vitro.

Inhibition_Assay_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents pre_incubation Pre-incubate Enzyme with Inhibitor prepare_reagents->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_signal Measure Product Signal (e.g., Fluorescence) stop_reaction->measure_signal analyze_data Analyze Data and Calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro enzyme inhibition assay.

Discussion and Conclusion

This compound is a more potent inhibitor of purified human LAL in vitro (IC50 = 68 nM) compared to Lalistat 2 (IC50 = 152 nM). However, both compounds exhibit significant off-target effects on neutral lipases, particularly at concentrations commonly used in cell-based assays (10-30 µM). For instance, at 30 µM, both this compound and Lalistat 2 strongly inhibit neutral cholesteryl ester hydrolase activity. Notably, significant inhibition of neutral hydrolases can occur at concentrations as low as 0.1 µM for Lalistat 2 and 1 µM for this compound.

These findings have important implications for the interpretation of studies using these inhibitors. At high concentrations, the observed cellular effects may not be solely attributable to the inhibition of LAL. Researchers should exercise caution and, where possible, use the lowest effective concentration to minimize off-target effects, ideally below 1 µM. For studies requiring high specificity for LAL, genetic models of LAL deficiency may be more appropriate than pharmacological inhibition with this compound or 2.

References

Orthogonal Methods to Confirm Findings from Lalistat 1 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate and expand upon findings from studies involving Lalistat 1, a potent inhibitor of lysosomal acid lipase (LAL). By employing a multi-faceted approach that utilizes distinct biophysical, cellular, and proteomic techniques, researchers can increase confidence in their results, elucidate the full spectrum of this compound's effects, and benchmark its performance against alternative compounds.

Validating On-Target Engagement: Beyond Biochemical Assays

Primary experiments with this compound typically involve biochemical assays to determine its inhibitory activity against LAL. To complement these findings, orthogonal methods that directly measure the physical interaction between this compound and the LAL enzyme can provide robust, independent confirmation of on-target engagement.

Comparative Methods for On-Target Validation

MethodPrincipleKey ParametersThis compound (Expected)Alternative: Lalistat 2 (Expected)
Biochemical LAL Activity Assay Measures the enzymatic activity of LAL in the presence of the inhibitor using a fluorogenic or chromogenic substrate.IC50~68 nM[1][2][3]~152 nM
Surface Plasmon Resonance (SPR) A label-free technique that detects changes in refractive index upon binding of an analyte (this compound) to a ligand (immobilized LAL), providing real-time kinetics.K D (dissociation constant), k a (association rate), k d (dissociation rate)High affinity (low K D )High affinity (low K D )
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (LAL) in solution, providing a complete thermodynamic profile of the interaction.K D , ΔH (enthalpy change), ΔS (entropy change), n (stoichiometry)Favorable binding thermodynamicsFavorable binding thermodynamics
Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for this compound-LAL Interaction

  • Immobilization of LAL:

    • Recombinantly express and purify human LAL.

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize LAL to the activated surface via amine coupling in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target density of ~2000-4000 response units (RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a dilution series of this compound and the alternative inhibitor (Lalistat 2) in a running buffer (e.g., HBS-P+ buffer).

    • Inject the inhibitor solutions over the LAL-immobilized surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a mild regeneration buffer if necessary.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k a , k d ) and the dissociation constant (K D ).

Isothermal Titration Calorimetry (ITC) Protocol for this compound-LAL Interaction

  • Sample Preparation:

    • Dialyze purified LAL and dissolve this compound/Lalistat 2 in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution.

    • Prepare LAL at a concentration of ~10-20 µM in the sample cell and the inhibitor at a 10- to 20-fold higher concentration in the injection syringe.

  • Titration:

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor solution into the LAL solution at a constant temperature (e.g., 25°C).

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to LAL.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Confirming Cellular Effects: Visualizing and Quantifying Lipid Accumulation

A primary consequence of LAL inhibition by this compound is the accumulation of cholesteryl esters and triglycerides within lysosomes. Orthogonal methods to visualize and quantify this lipid accumulation in a cellular context are crucial for confirming the inhibitor's mechanism of action in a more physiologically relevant system.

Comparative Methods for Cellular Lipid Accumulation

MethodPrincipleTarget LipidThis compound (Expected Outcome)Alternative: Sebelipase alfa (Rescue)
Filipin Staining The fluorescent polyene macrolide Filipin binds specifically to unesterified cholesterol, allowing for its visualization and quantification by fluorescence microscopy.Unesterified CholesterolIncreased intracellular punctate staining, indicative of lysosomal cholesterol accumulation.Reduction in Filipin staining intensity, demonstrating rescue of the phenotype.
BODIPY 493/503 Staining A lipophilic fluorescent dye that partitions into neutral lipid droplets, primarily composed of triglycerides and cholesteryl esters, enabling their detection.Neutral Lipids (Triglycerides, Cholesteryl Esters)Increase in the number and intensity of fluorescent lipid droplets.Decrease in the number and intensity of lipid droplets.
Lysosomal Staining (LysoTracker) An acidotropic fluorescent probe that accumulates in acidic organelles like lysosomes, allowing for their visualization and co-localization studies.LysosomesCo-localization of accumulated lipids (from Filipin or BODIPY staining) with LysoTracker-positive compartments.Dissociation of lipid accumulation from lysosomal compartments.
Experimental Protocols

Filipin Staining for Cellular Cholesterol Accumulation

  • Cell Culture and Treatment:

    • Plate cells (e.g., human fibroblasts, macrophages) on glass coverslips and culture to ~70-80% confluency.

    • Treat cells with this compound (e.g., 1-10 µM) or vehicle control for 24-48 hours. For rescue experiments, co-incubate with Sebelipase alfa.

  • Fixation and Staining:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

    • Quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.

    • Stain with Filipin III solution (e.g., 0.05 mg/mL in PBS with 10% FBS) for 2 hours at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash cells with PBS and mount coverslips on slides.

    • Image immediately using a fluorescence microscope with a UV filter set (Ex/Em ~340-380/385-470 nm).

    • Quantify the fluorescence intensity and the number of puncta per cell using image analysis software.

BODIPY 493/503 Staining for Neutral Lipid Droplets

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for Filipin staining.

  • Staining:

    • Wash cells with PBS and incubate with BODIPY 493/503 working solution (e.g., 1-2 µM in PBS) for 15-30 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Wash cells with PBS.

    • Image live or fixed cells using a fluorescence microscope with a standard FITC filter set (Ex/Em ~493/503 nm).

    • Quantify the number, size, and intensity of lipid droplets per cell.

Investigating Off-Target Effects and Selectivity

While this compound is reported to be a selective LAL inhibitor, it is crucial to experimentally verify its selectivity against other related lipases and to identify potential off-target interactions within the cellular proteome. Such studies are essential for interpreting phenotypic data and for the development of more specific inhibitors.

Comparative Methods for Off-Target Analysis

MethodPrincipleThis compound (Expected)Alternative: Orlistat (Expected)
Pancreatic Lipase Activity Assay Measures the activity of pancreatic lipase, an enzyme involved in dietary fat digestion.Minimal inhibition at concentrations that potently inhibit LAL.Potent inhibition.
Lipoprotein Lipase (LPL) Activity Assay Measures the activity of LPL, which is crucial for the hydrolysis of triglycerides in lipoproteins.Minimal inhibition at concentrations that potently inhibit LAL.Some inhibitory activity may be observed.
Chemoproteomics (Activity-Based Protein Profiling) Utilizes chemical probes that covalently bind to the active sites of a class of enzymes (e.g., serine hydrolases) to profile their activity in a complex proteome. Competition with an inhibitor reveals its targets.LAL identified as the primary target. Potential for other, weaker off-targets to be identified.Different profile of inhibited lipases, primarily gastric and pancreatic.
Experimental Protocols

Pancreatic Lipase Activity Assay

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 13 mM Tris-HCl, 150 mM NaCl, 1.3 mM CaCl 2 , pH 8.0).

    • Use a chromogenic or fluorogenic substrate for pancreatic lipase.

    • Add porcine pancreatic lipase to the reaction wells.

  • Inhibition Assay:

    • Pre-incubate the enzyme with varying concentrations of this compound or Orlistat.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time to determine the reaction rate.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration and determine the IC50 value.

Chemoproteomics Workflow for Off-Target Identification

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control.

    • Lyse the cells under non-denaturing conditions to preserve protein activity.

  • Probe Labeling:

    • Incubate the proteome with a broad-spectrum activity-based probe for serine hydrolases (e.g., a fluorophosphonate-based probe).

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE and visualize by in-gel fluorescence scanning. A decrease in labeling intensity for a specific protein in the this compound-treated sample indicates it as a target.

    • For comprehensive identification, perform click chemistry to attach a biotin tag to the probe, followed by streptavidin enrichment of labeled proteins and identification by mass spectrometry.

Visualizing Workflows and Pathways

To provide a clear understanding of the experimental logic and biological context, the following diagrams illustrate the key workflows and pathways discussed in this guide.

Orthogonal_Validation_Workflow cluster_biochemical Biochemical/Biophysical cluster_cellular Cellular cluster_proteomic Proteomic biochem_assay Biochemical LAL Activity Assay (IC50) spr Surface Plasmon Resonance (KD, ka, kd) biochem_assay->spr Orthogonal Confirmation itc Isothermal Titration Calorimetry (KD, ΔH, ΔS) biochem_assay->itc Orthogonal Confirmation filipin Filipin Staining (Cholesterol Accumulation) lyso LysoTracker Staining (Co-localization) filipin->lyso bodipy BODIPY Staining (Neutral Lipid Accumulation) bodipy->lyso off_target_assay Off-Target Enzyme Activity Assays chemoproteomics Chemoproteomics (Global Off-Target ID) off_target_assay->chemoproteomics Broader Scope lalistat1 This compound Experiment lalistat1->biochem_assay Validate On-Target lalistat1->filipin Confirm Cellular Effect lalistat1->bodipy Confirm Cellular Effect lalistat1->off_target_assay Assess Selectivity lalistat1->chemoproteomics Assess Selectivity

Caption: Workflow for the orthogonal validation of this compound findings.

LAL_Signaling_Pathway cluster_lysosome ldl LDL Particle (Cholesteryl Esters, Triglycerides) endocytosis Endocytosis ldl->endocytosis lysosome Lysosome endocytosis->lysosome lipids Cholesteryl Esters & Triglycerides lysosome->lipids lal Lysosomal Acid Lipase (LAL) hydrolysis Hydrolysis lal->hydrolysis lipids->hydrolysis products Free Cholesterol & Free Fatty Acids hydrolysis->products cellular_use Cellular Utilization (Membrane Synthesis, Energy Production) products->cellular_use lalistat1 This compound lalistat1->lal Inhibits

Caption: Simplified signaling pathway of LAL and the point of inhibition by this compound.

Logical_Relationship_Alternatives cluster_alternatives Comparative Compounds lalistat1 This compound (Thiadiazole Carbamate) lalistat2 Lalistat 2 (Alternative Small Molecule LAL Inhibitor) lalistat1->lalistat2 Same Target, Different Scaffold sebelipase Sebelipase alfa (Enzyme Replacement; Functional Rescue) lalistat1->sebelipase Opposing Mechanism (Rescue vs. Inhibition) orlistat Orlistat (Pancreatic/Gastric Lipase Inhibitor) lalistat1->orlistat Different Target Lipase (Selectivity Control)

Caption: Logical relationships between this compound and alternative compounds.

References

Does Pharmacological Inhibition by Lalistat 1 Truly Phenocopy Genetic LAL Deficiency? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal Acid Lipase (LAL) is the essential hydrolase responsible for breaking down endocytosed cholesteryl esters and triglycerides within the lysosome. Genetic deficiency of LAL, an autosomal recessive disorder caused by mutations in the LIPA gene, leads to a spectrum of disease.[1][2][3] The most severe form, Wolman Disease, involves a complete or near-complete loss of LAL activity (<1%) and is fatal in infancy.[4] A milder, later-onset form known as Cholesteryl Ester Storage Disease (CESD) is characterized by residual LAL activity (1-12%) and results in progressive liver disease, dyslipidemia, and accelerated atherosclerosis.[5]

To study these conditions and explore therapeutic strategies, researchers often utilize models of LAL deficiency. These include genetic models, such as the Lipa knockout mouse, and pharmacological models using chemical inhibitors. Lalistat 1 is a potent, selective, and competitive inhibitor of LAL, with an IC50 of 68 nM, widely used to induce a state of acute LAL deficiency in vitro and in vivo. This guide provides an objective comparison between the phenotypes resulting from this compound inhibition and genetic LAL deficiency, supported by experimental data, to address the critical question: Does this compound faithfully phenocopy the genetic disease?

Comparison of Disruption Mechanisms

The fundamental difference between the two models lies in the origin of the enzyme's dysfunction. Genetic LAL deficiency is a chronic state resulting from null or hypomorphic mutations in the LIPA gene, leading to the absence or insufficient production of a functional LAL protein. In contrast, this compound induces an acute state of deficiency by directly binding to and inhibiting the active site of the existing LAL enzyme.

G cluster_0 Genetic LAL Deficiency cluster_1 This compound Inhibition LIPA_gene LIPA Gene (Mutated) LAL_mrna Defective/ No mRNA LIPA_gene->LAL_mrna Transcription LAL_protein Absent or Truncated LAL Protein LAL_mrna->LAL_protein Translation Lysosome Lysosome LAL_protein->Lysosome No Functional Enzyme WT_LIPA_gene LIPA Gene (Wild-Type) WT_LAL_mrna Functional mRNA WT_LIPA_gene->WT_LAL_mrna Transcription WT_LAL_protein Functional LAL Protein WT_LAL_mrna->WT_LAL_protein Translation WT_LAL_protein->Lysosome Inhibited Enzyme Lalistat This compound Lalistat->WT_LAL_protein Inhibition

Figure 1. Mechanisms of LAL Dysfunction.

Biochemical and Cellular Phenotype Comparison

While both models result in the hallmark lysosomal accumulation of cholesteryl esters and triglycerides, crucial differences emerge from off-target effects of the pharmacological inhibitor. Recent studies have demonstrated that this compound, particularly at concentrations commonly used in cell culture studies (10-100 µM), also inhibits neutral, cytosolic lipases—an effect not present in genetic LAL deficiency.

This distinction is critical, as pharmacological inhibition can therefore impact cellular processes, such as isoproterenol-stimulated lipolysis, that are not affected by the genetic loss of LAL alone.

Table 1: Comparison of Biochemical Phenotypes

ParameterGenetic LAL Deficiency (Lipa-/- model)This compound Inhibition (WT model + Lalistat)Key Differences & Notes
LAL Activity Near-zero (<1% of WT)Dose-dependent inhibition; >90% inhibition achievableBoth models effectively ablate LAL activity.
Neutral Lipase Activity UnaffectedSignificantly inhibited at concentrations >1 µMCRITICAL DIFFERENCE : this compound has off-target effects on cytosolic hydrolases.
Lysosomal Cholesteryl Ester Massive accumulationSignificant accumulationBoth models replicate the primary substrate accumulation.
Lysosomal Triglycerides Significant accumulationSignificant accumulationBoth models replicate the primary substrate accumulation.
Stimulated Lipolysis Normal responseImpaired responsePhenotype is not replicated due to off-target inhibition of neutral lipases by this compound.

Data synthesized from studies on murine models and primary cells.

Signaling and Metabolic Pathway Disruption

The primary consequence of LAL dysfunction is the trapping of lipids within the lysosome, preventing the release of free cholesterol and free fatty acids into the cytosol. This disrupts cellular cholesterol homeostasis, leading to the upregulation of cholesterol synthesis and LDL receptor expression. While this core pathway is affected in both models, the off-target effects of this compound can confound the interpretation of downstream signaling events related to cytosolic lipid metabolism.

LAL_Pathway cluster_outside Extracellular cluster_cell Cell cluster_lysosome Lysosome (pH ~4.5) cluster_cytosol Cytosol cluster_disruption Points of Disruption LDL LDL Particle (contains CE, TG) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis CE_TG Cholesteryl Esters (CE) & Triglycerides (TG) Endosome->CE_TG Fusion LAL LAL Enzyme FC_FFA Free Cholesterol (FC) & Fatty Acids (FFA) LAL->FC_FFA Hydrolysis Metabolism Metabolic Pathways (Energy, Synthesis, Signaling) FC_FFA->Metabolism Neutral_Lipases Neutral Lipases (e.g., ATGL, HSL) Genetic Genetic Deficiency: LAL protein absent Genetic->LAL Pharm This compound Inhibition: LAL enzyme inhibited Neutral lipases inhibited Pharm->LAL Pharm->Neutral_Lipases

Figure 2. LAL Metabolic Pathway Disruption.

Experimental Protocols

Lysosomal Acid Lipase (LAL) Activity Assay

This protocol is adapted from methods utilizing the fluorogenic substrate 4-methylumbelliferyl palmitate (4-MUP). LAL activity is determined by measuring the release of fluorescent 4-methylumbelliferone (4-MU). To ensure specificity for LAL, activity is measured in the presence and absence of a specific LAL inhibitor (this compound or 2), and LAL activity is calculated as the inhibitable portion.

Materials:

  • Cell or tissue lysates

  • 4-methylumbelliferyl palmitate (4-MUP) substrate solution

  • Acetate buffer (pH 4.0 - 4.5)

  • This compound or 2 solution (e.g., in DMSO)

  • Stop buffer (e.g., Carbonate buffer, pH 10.7)

  • 96-well black microplate

  • Fluorometer (Excitation: ~365nm, Emission: ~445nm)

  • 4-MU standard for calibration curve

Procedure:

  • Prepare cell or tissue lysates in an appropriate lysis buffer. Determine total protein concentration using a standard method (e.g., BCA assay).

  • In a 96-well black microplate, set up duplicate reactions for each sample: "Total Lipase" and "Non-LAL Lipase".

  • To "Non-LAL Lipase" wells, add Lalistat solution to a final concentration sufficient for complete LAL inhibition (e.g., 1.5-10 µM). To "Total Lipase" wells, add an equivalent volume of vehicle (e.g., DMSO).

  • Add lysate (containing 5-20 µg of protein) to all wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding pre-warmed 4-MUP substrate solution in acetate buffer to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Terminate the reaction by adding stop buffer. This raises the pH, which stops the acidic lipase reaction and maximizes the fluorescence of the 4-MU product.

  • Read the fluorescence on a plate reader.

  • Calculate the concentration of 4-MU produced using a standard curve. LAL activity is calculated as: (FluorescenceTotal - FluorescenceNon-LAL) and expressed as nmol/hr/mg protein.

Cellular Lipid Extraction and Quantification

This protocol provides a general workflow for measuring cholesteryl ester and triglyceride content.

Materials:

  • Cell pellet or homogenized tissue

  • Lipid extraction solvent (e.g., Chloroform:Isopropanol:NP-40 at 7:11:0.1)

  • Commercial colorimetric or fluorometric assay kits for cholesterol/cholesteryl ester and triglycerides.

Procedure:

  • Extraction: Homogenize cell pellets (~1x106 cells) or tissue (~10 mg) in 200 µL of lipid extraction solvent.

  • Centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes to pellet protein and debris.

  • Carefully collect the lower organic phase and transfer it to a new tube.

  • Evaporate the solvent completely using a heat block (~50°C) and/or a vacuum concentrator.

  • Quantification: Re-dissolve the dried lipid film in the assay buffer provided with the commercial quantification kit. Vortex thoroughly to ensure complete solubilization.

  • Follow the manufacturer's protocol for the chosen kit. Typically, this involves:

    • For Total Cholesterol/CE : An enzymatic reaction where cholesterol esterase hydrolyzes CEs to free cholesterol, which is then measured.

    • For Free Cholesterol : The same reaction is run without cholesterol esterase.

    • For Triglycerides : A lipase is used to hydrolyze triglycerides to glycerol, which is then measured.

  • Read the absorbance or fluorescence on a plate reader and calculate concentrations based on the provided standards. Cholesteryl ester content is determined by subtracting the free cholesterol value from the total cholesterol value.

Comparative Experimental Workflow

To rigorously compare pharmacological inhibition with a genetic model, a parallel workflow is essential.

workflow cluster_models Experimental Models cluster_treatment Treatment cluster_assays Downstream Assays WT_cells Wild-Type (WT) Cells/Animal Vehicle Vehicle (e.g., DMSO) WT_cells->Vehicle Lalistat This compound WT_cells->Lalistat KO_cells Lipa Knockout (KO) Cells/Animal KO_cells->Vehicle Control for vehicle effects Assays LAL Activity Assay Neutral Lipase Assay Lipid Quantification (CE/TG) Other Phenotypic Readouts Vehicle->Assays Lalistat->Assays Result Compare WT+Lalistat vs. KO+Vehicle for Phenocopy Analysis Assays->Result

Figure 3. Workflow for Phenocopy Comparison.

Conclusion: A Useful Model with Critical Caveats

This compound is an invaluable tool for inducing acute LAL deficiency, successfully replicating the core biochemical defect of genetic LAL deficiency: the profound inhibition of lysosomal acid lipase activity and the subsequent accumulation of lysosomal cholesteryl esters and triglycerides. For studying the direct consequences of this lysosomal lipid buildup, it serves as a powerful and convenient model.

However, the evidence clearly indicates that This compound does not perfectly phenocopy genetic LAL deficiency. The significant off-target inhibition of neutral, cytosolic lipases at commonly used experimental concentrations introduces confounding variables that are absent in Lipa knockout models. This can lead to misinterpretation of data related to cytosolic lipid signaling, whole-cell energy homeostasis, and stimulated lipolytic pathways.

References

Confirming On-Target Effects of Lalistat 1 with a Rescue Experiment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lalistat 1, a potent inhibitor of lysosomal acid lipase (LAL), and outlines a rescue experiment to confirm its on-target effects. The information presented is intended to assist researchers in designing and interpreting experiments aimed at understanding the role of LAL in various cellular processes.

This compound is a valuable tool for studying the function of LAL, an essential enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. However, like many chemical inhibitors, understanding its specificity is crucial for accurate data interpretation. This guide details the on-target and off-target effects of this compound, compares it with other LAL inhibitors, and provides a detailed protocol for a rescue experiment to validate that the observed cellular phenotypes are a direct consequence of LAL inhibition.

Comparative Analysis of LAL Inhibitors

The selection of an appropriate inhibitor is critical for targeted research. This table summarizes the key characteristics of this compound and compares it with other commonly used lipase inhibitors.

InhibitorTarget EnzymeOn-Target IC50Off-Target EnzymesNotes on Specificity & Usage
This compound Lysosomal Acid Lipase (LAL)68 nM[1][2]Neutral hydrolases (e.g., hormone-sensitive lipase, monoglyceride lipase)Potent and selective for LAL at low concentrations. Off-target effects are observed at higher concentrations; it is recommended to use concentrations below 1 µM for optimal specificity.[3][4]
Lalistat 2 Lysosomal Acid Lipase (LAL)Not specified in provided resultsNeutral hydrolasesSimilar to this compound, it exhibits off-target effects on neutral lipid hydrolases.[3]
Orlistat Pancreatic and Gastric LipasesNot specified in provided resultsAffects the breakdown of both newly synthesized and pre-existing triacylglycerols.A broader spectrum lipase inhibitor, often used in studies of lipid metabolism but lacks the specificity of this compound for LAL.
Sebelipase Alfa Lysosomal Acid Lipase (LAL)N/A (Enzyme Replacement)N/AA recombinant human LAL used as an enzyme replacement therapy for LAL deficiency. It can be used in rescue experiments to restore LAL activity.

Lysosomal Acid Lipase (LAL) Signaling Pathway

LAL plays a central role in cellular lipid metabolism. The following diagram illustrates the canonical LAL signaling pathway.

LAL_Pathway Lysosomal Acid Lipase (LAL) Signaling Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm LDL_particle LDL Particle (containing Cholesteryl Esters & Triglycerides) Endocytosis Endocytosis LDL_particle->Endocytosis LAL Lysosomal Acid Lipase (LAL) Endocytosis->LAL Hydrolysis Free_Cholesterol Free Cholesterol LAL->Free_Cholesterol Fatty_Acids Fatty Acids LAL->Fatty_Acids Lalistat_1 This compound Lalistat_1->LAL Inhibition Cholesterol_Efflux Cholesterol Efflux (e.g., via ABCA1/G1) Free_Cholesterol->Cholesterol_Efflux Gene_Regulation Gene Regulation (e.g., SREBP pathway) Free_Cholesterol->Gene_Regulation Lipid_Droplet Lipid Droplet Formation Fatty_Acids->Lipid_Droplet

Caption: LAL hydrolyzes lipids from LDL particles, releasing cholesterol and fatty acids.

Experimental Workflow: this compound On-Target Effect Confirmation via Rescue

To confirm that the observed effects of this compound are due to the specific inhibition of LAL, a rescue experiment can be performed. This involves treating cells with this compound to induce a phenotype (e.g., lipid accumulation) and then attempting to reverse this phenotype by introducing active LAL enzyme.

Rescue_Workflow Rescue Experiment Workflow Cell_Culture 1. Culture Cells Treatment_Groups 2. Establish Treatment Groups Cell_Culture->Treatment_Groups Control Vehicle Control Treatment_Groups->Control Lalistat_1_Treatment This compound Treatment_Groups->Lalistat_1_Treatment Rescue_Group This compound + Recombinant LAL Treatment_Groups->Rescue_Group Incubation 3. Incubate Control->Incubation Lalistat_1_Treatment->Incubation Rescue_Group->Incubation Phenotypic_Analysis 4. Analyze Phenotype (e.g., Lipid Staining, Cholesterol Efflux Assay) Incubation->Phenotypic_Analysis Data_Analysis 5. Quantify and Compare Results Phenotypic_Analysis->Data_Analysis

Caption: Workflow for a rescue experiment to validate the on-target effects of this compound.

Experimental Protocols

Measurement of Lysosomal Acid Lipase Activity

Objective: To quantify the inhibitory effect of this compound on LAL activity in a cellular context.

Materials:

  • Cell line of interest (e.g., macrophages, hepatocytes)

  • This compound

  • LAL activity assay kit (fluorometric or colorimetric)

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with PBS and lyse them using a suitable lysis buffer.

  • LAL Activity Assay: Perform the LAL activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a specific LAL substrate that produces a fluorescent or colorimetric signal upon cleavage.

  • Data Acquisition: Measure the signal using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the LAL activity to the total protein concentration in each sample. Calculate the IC50 value of this compound by plotting the percentage of LAL inhibition against the log of the inhibitor concentration.

Rescue Experiment Protocol

Objective: To demonstrate that the cellular phenotype induced by this compound is specifically due to LAL inhibition and can be reversed by providing exogenous LAL.

Materials:

  • Cell line of interest

  • This compound (at a concentration known to induce a phenotype, e.g., 100 nM)

  • Recombinant human LAL (sebelipase alfa)

  • Appropriate cell culture medium and supplements

  • Method for assessing the phenotype (e.g., Oil Red O staining for lipid accumulation, cholesterol efflux assay kit)

Procedure:

  • Cell Plating: Seed cells in appropriate culture vessels (e.g., plates, chamber slides) and allow them to attach.

  • Treatment Groups:

    • Control: Treat cells with vehicle control.

    • This compound: Treat cells with this compound.

    • Rescue: Treat cells with this compound and supplement the culture medium with recombinant human LAL (sebelipase alfa). The optimal concentration of sebelipase alfa should be determined empirically.

  • Incubation: Incubate the cells for a period sufficient to observe the desired phenotype (e.g., 24-48 hours).

  • Phenotypic Analysis:

    • Lipid Accumulation: If assessing lipid droplet formation, fix the cells and stain with Oil Red O. Visualize and quantify the lipid droplets using microscopy and image analysis software.

    • Cholesterol Efflux: If measuring cholesterol efflux, perform a cholesterol efflux assay according to the manufacturer's protocol. This typically involves labeling the cells with a fluorescently tagged cholesterol, followed by a chase period with and without cholesterol acceptors.

  • Data Analysis: Quantify the results from the phenotypic analysis. A successful rescue is indicated by a significant reversal of the this compound-induced phenotype in the rescue group compared to the this compound-only group.

Conclusion

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Lalistat 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Lalistat 1, a potent inhibitor of lysosomal acid lipase (LAL). Adherence to these procedures is vital to ensure personnel safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate careful handling during disposal.[1] Always consult the Safety Data Sheet (SDS) before handling.

GHS Hazard Classifications: [1]

  • Acute toxicity, oral (Category 4)

  • Acute toxicity, dermal (Category 4)

  • Acute toxicity, inhalation (Category 4)

  • Skin corrosion/irritation (Category 2)

  • Serious eye damage/eye irritation (Category 2A)

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Precautionary Measures: [1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

  • Ventilation: Use only in a well-ventilated area or outdoors.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.

    • Segregate this compound waste from other laboratory waste to prevent accidental reactions.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound and any solvents used.

    • Ensure the container is securely closed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (501104-16-1) and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[2][3]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

PropertyValueSource
CAS Number 501104-16-1
Molecular Formula C12H18N4O3S
Molecular Weight 298.36 g/mol
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and ethanol

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the provided search results. The disposal procedure outlined above is based on general best practices for hazardous chemical waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Containment cluster_2 Final Disposal Identify Waste Identify Waste Segregate Waste Segregate Waste Identify Waste->Segregate Waste Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Store Securely Store Securely Label Container->Store Securely Contact EHS/Contractor Contact EHS/Contractor Store Securely->Contact EHS/Contractor

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lalistat 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lalistat 1, a potent and selective inhibitor of lysosomal acid lipase (LAL). Adherence to these protocols is critical for personal safety and the integrity of your research.

This compound is a valuable tool in studying lipid metabolism and related diseases. However, its handling requires strict adherence to safety protocols due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and disposal plans to ensure a safe laboratory environment.

Essential Safety and Hazard Information

The following table summarizes the key safety and hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1]
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Impermeable protective gloves (e.g., nitrile).Prevents skin contact, as the substance is harmful and causes skin irritation.
Body Protection Impervious clothing, such as a lab coat.Protects against skin contact and contamination of personal clothing.
Respiratory Protection Suitable respirator.Necessary to prevent inhalation of dust or aerosols, which can be harmful and cause respiratory irritation.

Operational and Disposal Plans

A clear and logical workflow is essential for minimizing risks. The following diagram outlines the step-by-step process for safely handling and disposing of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal prep1 Don appropriate PPE: - Safety goggles - Protective gloves - Lab coat - Respirator prep2 Work in a well-ventilated area, preferably a chemical fume hood. prep1->prep2 handle1 Carefully weigh and prepare This compound solution. handle2 Avoid generating dust or aerosols. handle1->handle2 handle3 Do not eat, drink, or smoke while handling. handle2->handle3 spill1 Evacuate the area if necessary. spill2 Wear full PPE. spill1->spill2 spill3 Absorb spills with inert, non-combustible material. spill2->spill3 spill4 Collect and place in a sealed container for disposal. spill3->spill4 disp1 Dispose of waste in accordance with institutional and local regulations. disp2 Do not dispose of down the drain. disp1->disp2 cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling Proceed to Handling cluster_spill cluster_spill cluster_handling->cluster_spill In case of spill cluster_disposal cluster_disposal cluster_handling->cluster_disposal After use

Caption: This workflow outlines the essential steps for the safe handling and disposal of this compound, from preparation to waste management.

Mechanism of Action: Inhibition of Lysosomal Acid Lipase

This compound functions by selectively inhibiting lysosomal acid lipase (LAL), an essential enzyme responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome. This inhibition leads to the accumulation of these lipids, a process that can be studied to understand various cellular and disease processes.

G Mechanism of Action of this compound cluster_cell Cellular Environment cluster_lysosome Lysosome LAL Lysosomal Acid Lipase (LAL) FC_FA Free Cholesterol & Fatty Acids LAL->FC_FA Products Accumulation Accumulation of Cholesteryl Esters & Triglycerides within Lysosome LAL->Accumulation Blocked by this compound CE_TG Cholesteryl Esters & Triglycerides CE_TG->LAL Hydrolysis Lalistat1 This compound Lalistat1->LAL Inhibits

Caption: this compound inhibits lysosomal acid lipase (LAL), preventing the breakdown of lipids and leading to their accumulation within the lysosome.

Experimental Protocol: Lysosomal Acid Lipase (LAL) Activity Assay

This protocol provides a detailed methodology for measuring LAL activity in cell lysates using a fluorogenic substrate, with this compound as a specific inhibitor. This method is adapted from procedures described in the literature.

Materials:

  • Cells of interest

  • Lysis Buffer: 150 mM sodium acetate buffer (pH 4.0) with 1.0% (v/v) Triton X-100

  • Substrate Solution: 0.345 mM 4-methylumbelliferyl palmitate (4-MUP) in 150 mM sodium acetate buffer (pH 4.0) containing 1.0% (v/v) Triton X-100 and 0.5% (w/v) cardiolipin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (for control)

  • Stop Solution: 15 mM Mercuric Chloride (HgCl2)

  • 96-well black plates

  • Fluorescence microplate reader (Excitation: 320-355 nm, Emission: 460 nm)

Procedure:

  • Cell Lysis:

    • Culture and treat cells as required for your experiment.

    • Wash cells with ice-cold PBS.

    • Lyse cells in an appropriate volume of Lysis Buffer.

    • Determine protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Enzyme Reaction Setup:

    • In a 96-well black plate, add 40 µL of cell lysate to each well.

    • To the "inhibited" wells, add a final concentration of 30 µM this compound.

    • To the "uninhibited" (control) wells, add an equivalent volume of DMSO.

    • Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate Reaction and Incubation:

    • Add 150 µL of the pre-warmed Substrate Solution to each well.

    • Incubate the plate at 37°C for 3 hours.

  • Stop Reaction and Measurement:

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Measure the fluorescence using a microplate reader.

  • Calculation of LAL Activity:

    • LAL activity is calculated by subtracting the fluorescence of the "inhibited" wells from the "uninhibited" wells.

    • Normalize the activity to the protein concentration of the lysate.

By providing this comprehensive guide, we aim to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with any chemical.

References

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